molecular formula C9H9Br B155160 1-Bromo-3-cyclopropylbenzene CAS No. 1798-85-2

1-Bromo-3-cyclopropylbenzene

Cat. No.: B155160
CAS No.: 1798-85-2
M. Wt: 197.07 g/mol
InChI Key: BCBNVQYWODLZSI-UHFFFAOYSA-N
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Description

1-Bromo-3-cyclopropylbenzene is a useful research compound. Its molecular formula is C9H9Br and its molecular weight is 197.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-cyclopropylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCBNVQYWODLZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10391017
Record name 1-bromo-3-cyclopropylbenzene
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Molecular Weight

197.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1798-85-2
Record name 1-Bromo-3-cyclopropylbenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-bromo-3-cyclopropylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-bromo-3-cyclopropylbenzene
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Foundational & Exploratory

1-Bromo-3-cyclopropylbenzene CAS number 1798-85-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 1-Bromo-3-cyclopropylbenzene (CAS: 1798-85-2)

Abstract

This technical guide provides a comprehensive overview of this compound, CAS number 1798-85-2, a versatile chemical intermediate of significant interest to researchers, scientists, and professionals in drug development. The document details the compound's physicochemical properties, synthesis methodologies, key chemical reactions, and applications, with a particular focus on its role in medicinal chemistry. The unique structural and electronic properties conferred by the cyclopropyl moiety make this compound a valuable building block for creating novel therapeutics and advanced materials. This guide includes detailed experimental protocols, tabulated data for easy reference, and graphical representations of synthetic and biological pathways to support advanced research and development.

Chemical and Physical Properties

This compound is an organic compound that appears as a solid or a colorless to light yellow liquid.[1][2] Its structure features a benzene ring substituted with a bromine atom and a cyclopropyl group at the meta position. The presence of the bromine atom makes it an excellent substrate for various cross-coupling reactions, while the cyclopropyl group is a desirable feature in medicinal chemistry for its ability to enhance metabolic stability and binding affinity.[3][4]

Table 1: Physicochemical Properties and Identifiers

PropertyValueReference(s)
CAS Number 1798-85-2[1][5]
Molecular Formula C₉H₉Br[5][6]
Molecular Weight 197.07 g/mol [1][5]
Appearance Solid or colorless to light yellow liquid[1][2]
Boiling Point 230 °C at 760 mmHg[6]
Melting Point -4 °C[2]
Density 1.474 g/cm³[6]
Refractive Index 1.604[2][6]
Flash Point 95.5 °C[6]
Vapor Pressure 0.102 mmHg at 25 °C[6]
SMILES C1CC1C2=CC(=CC=C2)Br[5]
InChI Key BCBNVQYWODLZSI-UHFFFAOYSA-N[1][5]

Synthesis and Manufacturing

The primary synthesis of this compound is achieved through the cyclopropanation of a corresponding styrene precursor. This method is efficient and provides good yields of the target compound.

Experimental Protocol: Synthesis via Cyclopropanation of 3-Bromostyrene

A common and effective method for synthesizing this compound involves the Simmons-Smith-type cyclopropanation of 3-bromostyrene.[4]

Materials:

  • 3-Bromostyrene

  • Diethylzinc (Zn(C₂H₅)₂)

  • Diiodomethane (CH₂I₂)

  • Anhydrous solvent (e.g., Dichloromethane or Diethyl ether)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A dry, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 3-bromostyrene and anhydrous solvent under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.

  • Reagent Addition: Diethylzinc is added dropwise to the stirred solution, followed by the slow, dropwise addition of diiodomethane. The temperature should be maintained at 0-5 °C during the addition.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the starting material is consumed (monitored by TLC or GC). A reported method using these reagents achieved an 81% yield.[4]

  • Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with the solvent. The combined organic layers are washed sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The resulting crude product is purified by vacuum distillation or column chromatography to yield pure this compound.

G cluster_start Starting Materials cluster_process Process cluster_end Final Product start1 3-Bromostyrene step1 Reaction Setup (Anhydrous Solvent, 0°C, N2) start2 Diethylzinc start3 Diiodomethane step2 Cyclopropanation step1->step2 Add Reagents step3 Aqueous Workup (Quench, Extraction, Wash) step2->step3 Quench Reaction step4 Purification (Distillation/Chromatography) step3->step4 Dry & Concentrate end_product This compound step4->end_product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Key Reactions

The reactivity of this compound is dominated by the bromine-substituted aromatic ring, making it a key substrate for forming new carbon-carbon and carbon-heteroatom bonds through metal-catalyzed cross-coupling reactions.[4]

Experimental Protocol: Representative Suzuki-Miyaura Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1-1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

Procedure:

  • Reaction Setup: To a reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent system to the vessel.

  • Reaction: The mixture is heated, typically between 80-110 °C, under a nitrogen or argon atmosphere for several hours until the reaction is complete (monitored by TLC or LC-MS).

  • Workup: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent, filtered, and concentrated in vacuo. The residue is purified by column chromatography on silica gel to afford the desired biaryl product.

G reactant1 This compound reagents Pd Catalyst Base Solvent, Heat reactant1->reagents reactant2 Arylboronic Acid R-B(OH)2 reactant2->reagents product 3-Aryl-1-cyclopropylbenzene reagents->product C-C Bond Formation G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MET MET Receptor P1 Dimerization & Autophosphorylation MET->P1 HGF Ligand (HGF) HGF->MET GRB2 GRB2/SOS P1->GRB2 RAS RAS GRB2->RAS MAPK MAPK Pathway (RAF-MEK-ERK) RAS->MAPK Response Cellular Response (Proliferation, Migration, Survival) MAPK->Response

References

An In-depth Technical Guide to 1-Bromo-3-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-Bromo-3-cyclopropylbenzene, tailored for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

This compound is a substituted aromatic compound. Its fundamental molecular characteristics are summarized below, providing a foundational dataset for its use in research and synthesis.

PropertyValueCitations
Molecular Formula C₉H₉Br[1][2][3]
Molecular Weight 197.07 g/mol [2][3][4][5]
CAS Number 1798-85-2[1][2][3]
IUPAC Name This compound[4]

Physicochemical Properties

Further characterization of this compound is provided by its physical and chemical properties, which are crucial for experimental design and application.

PropertyValue
Density 1.474 g/cm³
Boiling Point 230°C at 760 mmHg
Flash Point 95.5°C
Vapor Pressure 0.102 mmHg at 25°C
Refractive Index 1.604
LogP 3.32650
Form Solid

Note: The data for the physicochemical properties table is derived from general chemical information databases and may vary based on experimental conditions.

Experimental Protocols

Detailed experimental protocols for the synthesis or application of this compound are not publicly available within the scope of this guide. Researchers should refer to specific publications or patents that utilize this compound for methodological details.

Visualization of Core Attributes

The logical relationship between the compound's name, its elemental composition (molecular formula), and its resulting molecular weight is a fundamental concept in chemistry. This relationship is depicted in the following diagram.

This compound This compound Molecular Formula\nC₉H₉Br Molecular Formula C₉H₉Br This compound->Molecular Formula\nC₉H₉Br is described by Molecular Weight\n197.07 g/mol Molecular Weight 197.07 g/mol Molecular Formula\nC₉H₉Br->Molecular Weight\n197.07 g/mol results in

Figure 1. Relationship between Compound Name, Formula, and Molecular Weight.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Physical Properties of 1-Bromo-3-cyclopropylbenzene

This technical guide provides a comprehensive overview of the core physical properties of this compound, a chemical compound often utilized as a building block in organic synthesis. The information is presented to support research, development, and drug discovery activities.

Core Physical and Chemical Properties

This compound is a substituted aromatic compound. Its key physical data are summarized in the table below for ease of reference and comparison.

PropertyValueSource(s)
Molecular Formula C₉H₉Br[1][2][3][4]
Molecular Weight 197.07 g/mol [1][2][3][4]
CAS Number 1798-85-2[1][2][3][4]
Appearance Liquid or Solid[1][3]
Boiling Point 230 °C at 760 mmHg[1]
Density 1.474 g/cm³[1]
Refractive Index 1.604[1]
Flash Point 95.5 °C[1]
Vapor Pressure 0.102 mmHg at 25 °C[1]

Experimental Protocols

Detailed, compound-specific experimental protocols for the determination of the physical properties of this compound are not extensively published in peer-reviewed literature, as these are typically determined using standardized analytical methods. Below are general methodologies for determining some of the key properties listed above.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of a small sample is micro-boiling point determination.

Apparatus:

  • Thiele tube or similar oil bath apparatus

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube or sample tube

  • Heating source (e.g., Bunsen burner or heating mantle)

Procedure:

  • A small amount of the liquid sample (a few drops) is placed into the small test tube.

  • The capillary tube, with its open end down, is placed inside the test tube containing the sample.

  • The test tube is attached to the thermometer and placed in the Thiele tube filled with a high-boiling point oil (e.g., mineral oil).

  • The apparatus is heated gently. As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is continued until a steady stream of bubbles is observed.

  • The heat source is then removed, and the apparatus is allowed to cool slowly.

  • The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Determination of Density

The density of a liquid can be determined using a pycnometer, which is a flask with a specific, accurately known volume.

Apparatus:

  • Pycnometer

  • Analytical balance

  • Thermometer

  • Water bath

Procedure:

  • The empty pycnometer is weighed accurately.

  • It is then filled with the sample liquid, ensuring no air bubbles are present, and the stopper is inserted. The excess liquid that overflows is carefully wiped off.

  • The filled pycnometer is placed in a water bath to bring it to a constant, known temperature (e.g., 25 °C).

  • The pycnometer is removed from the bath, dried on the outside, and weighed again.

  • The weight of the liquid is determined by subtracting the weight of the empty pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Logical Workflow Visualization

G cluster_reactants Reactants cluster_reaction Reaction Step cluster_intermediate Intermediate Product cluster_cyclization Cyclization cluster_product Final Product A 1-Bromo-3-phenylpropane D Bromination Reaction A->D B N-Bromosuccinimide B->D C Benzoyl Peroxide (Initiator) C->D E 1,3-Dibromo-1-phenylpropane D->E Yields F Cyclization Reaction E->F G Cyclopropylbenzene F->G Forms

Caption: Conceptual workflow for the synthesis of cyclopropylbenzene.

References

An In-depth Technical Guide to the Safety and Hazards of 1-Bromo-3-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety and hazards associated with 1-Bromo-3-cyclopropylbenzene, a compound of interest in synthetic chemistry and drug discovery. The information presented herein is intended to inform safe handling practices, risk assessment, and the design of experimental protocols. This document summarizes known hazard classifications, outlines standardized experimental methodologies for hazard determination, and explores potential toxicological mechanisms based on structure-activity relationships with related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. Understanding these properties is crucial for predicting its behavior under various experimental conditions and for implementing appropriate storage and handling procedures.

PropertyValueSource
Molecular Formula C₉H₉BrPubChem[1]
Molecular Weight 197.07 g/mol PubChem[1]
CAS Number 1798-85-2PubChem[1]
Appearance SolidSigma-Aldrich[2]
IUPAC Name This compoundPubChem[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its irritant properties.

GHS Classification

The GHS classification for this compound indicates that it is an irritant to the skin and eyes, and may cause respiratory irritation.[1]

Hazard ClassCategory
Skin corrosion/irritation2
Serious eye damage/eye irritation2A
Specific target organ toxicity — Single exposure (Respiratory tract irritation)3
Hazard Statements (H-phrases)
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Precautionary Statements (P-phrases)

A comprehensive list of precautionary statements is available, guiding the user on prevention, response, storage, and disposal of this chemical. Key preventative measures include:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

  • P264: Wash skin thoroughly after handling.[1]

  • P280: Wear protective gloves/eye protection/face protection.[1]

Experimental Protocols for Hazard Assessment

While specific experimental data for this compound is not publicly available, its hazard classifications are determined using standardized methodologies, such as those outlined by the Organisation for Economic Co-operation and Development (OECD). These protocols are essential for any new safety evaluations.

Skin Irritation Testing

The "in vitro skin irritation: reconstructed human epidermis test method" (OECD Test Guideline 439) is a widely accepted method to assess skin irritation potential.

Methodology:

  • Test System: A reconstructed human epidermis (RhE) model, which is a three-dimensional tissue construct that mimics the human epidermis, is used.

  • Procedure:

    • The test chemical is applied topically to the surface of the RhE tissue.

    • Following a defined exposure period, the chemical is removed by rinsing.

    • The tissue is incubated for a post-exposure period to allow for the development of cytotoxic effects.

  • Endpoint Measurement: Cell viability is determined using a colorimetric assay, most commonly the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The reduction of MTT by viable cells to a colored formazan product is measured spectrophotometrically.

  • Classification: A chemical is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to negative controls.

Eye Irritation Testing

For eye irritation, in vitro methods are preferred to reduce animal testing. The "reconstructed human cornea-like epithelium (RhCE) test method" (OECD Test Guideline 492) is a relevant protocol.

Methodology:

  • Test System: A reconstructed human cornea-like epithelium (RhCE) model is utilized, which represents the non-vascularized anterior part of the eye.

  • Procedure:

    • The test chemical is applied to the epithelial surface of the RhCE tissue.

    • After a specified exposure time, the chemical is rinsed off.

    • The tissue undergoes a post-exposure incubation period.

  • Endpoint Measurement: Similar to skin irritation testing, cell viability is the primary endpoint, typically measured by the MTT assay.

  • Classification: The degree of eye irritation is predicted based on the reduction in cell viability relative to a negative control.

Potential Toxicological Mechanisms and Signaling Pathways

Direct experimental data on the toxicological pathways of this compound are limited. However, by examining the known mechanisms of related compounds, particularly bromobenzene, we can infer potential pathways of toxicity.

Metabolic Activation

Bromobenzenes are known to undergo metabolic activation in the liver, primarily by cytochrome P450 (CYP) enzymes.[3][4] This process is a critical initiating event in their toxicity. It is plausible that this compound follows a similar metabolic fate.

Inferred Metabolic Pathway:

  • Oxidation: The aromatic ring of this compound is likely oxidized by CYP enzymes (e.g., CYP2E1, CYP2B6) to form a reactive epoxide intermediate.[5][6]

  • Detoxification/Toxification: This epoxide can undergo several transformations:

    • Detoxification: It can be detoxified by conjugation with glutathione (GSH) via glutathione-S-transferase (GST) or hydrolyzed by epoxide hydrolase to a dihydrodiol.

    • Toxification: The reactive epoxide can covalently bind to cellular macromolecules like proteins and nucleic acids, leading to cellular damage and toxicity.[4]

G cluster_0 Metabolic Activation of this compound (Inferred) A This compound B Reactive Epoxide Intermediate A->B Oxidation C Detoxification Pathways B->C D Covalent Binding to Macromolecules B->D Toxification F Glutathione Conjugate C->F G Dihydrodiol C->G E Cellular Damage & Toxicity D->E H Cytochrome P450 (e.g., CYP2E1) I GSH Transferase J Epoxide Hydrolase

Caption: Inferred metabolic activation pathway of this compound.

Mechanisms of Irritation

The irritant effects of chemicals on the skin, eyes, and respiratory tract often involve the activation of sensory nerve endings and the initiation of an inflammatory cascade. Transient Receptor Potential (TRP) ion channels, such as TRPA1 and TRPV1, are key players in detecting chemical irritants.[7][8]

Logical Relationship for Irritation:

  • Exposure: Direct contact of this compound with the skin, eyes, or respiratory tract.

  • TRP Channel Activation: The chemical may directly activate TRP channels (e.g., TRPA1, TRPV1) on sensory neurons.[8][9]

  • Neurogenic Inflammation: Activation of these channels leads to the release of neuropeptides (e.g., Substance P, CGRP), causing vasodilation, plasma extravasation, and the sensation of pain or irritation.

  • Inflammatory Cascade: This initial response can trigger a broader inflammatory cascade involving the release of cytokines and chemokines from epithelial and immune cells, leading to the clinical signs of irritation (redness, swelling, pain).

G cluster_1 Logical Pathway for Chemical-Induced Irritation A Exposure to This compound B Activation of TRP Channels (e.g., TRPA1, TRPV1) on Sensory Neurons A->B C Release of Neuropeptides (Substance P, CGRP) B->C F Inflammatory Cascade (Cytokine/Chemokine Release) B->F D Neurogenic Inflammation (Vasodilation, Plasma Extravasation) C->D E Sensation of Pain/Irritation C->E G Clinical Signs of Irritation (Redness, Swelling) D->G F->G

Caption: Inferred logical pathway for irritation caused by this compound.

Safe Handling and Storage

Given the identified hazards, the following handling and storage procedures are recommended:

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Gloves: Wear chemically resistant gloves.

    • Eye Protection: Use safety glasses with side shields or chemical goggles.

    • Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

  • Spill Response: In case of a spill, avoid generating dust if it is in solid form. Absorb with an inert material and place in a suitable container for disposal. Ensure adequate ventilation.

Conclusion

References

synthesis of 1-Bromo-3-cyclopropylbenzene from 1,3-dibromo-1-phenylpropane

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides an in-depth overview of the synthesis of 1-bromo-3-cyclopropylbenzene, a valuable building block in medicinal chemistry and materials science. The document addresses the infeasibility of synthesizing this target molecule from 1,3-dibromo-1-phenylpropane and instead presents two viable and efficient synthetic routes: the Simmons-Smith cyclopropanation of 3-bromostyrene and a Suzuki-Miyaura coupling approach. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a logical workflow for the synthesis of this compound.

Introduction

This compound is a key intermediate in the synthesis of a variety of organic molecules due to the presence of two reactive functionalities: a bromine atom, which can participate in a wide range of cross-coupling reactions, and a cyclopropyl group, which imparts unique conformational and electronic properties to the parent molecule. The initial proposed synthesis of this compound from 1,3-dibromo-1-phenylpropane is not chemically feasible due to the fundamental structural differences between the starting material and the product. This guide, therefore, focuses on established and reliable methods for the preparation of this compound from logical precursors.

Recommended Synthetic Pathways

Two primary synthetic strategies are recommended for the efficient synthesis of this compound:

  • Route A: Simmons-Smith Cyclopropanation of 3-Bromostyrene. This method involves the direct conversion of the vinyl group of 3-bromostyrene into a cyclopropane ring using a carbenoid species.

  • Route B: Suzuki-Miyaura Coupling. This approach utilizes a palladium-catalyzed cross-coupling reaction between an aryl halide and a cyclopropylboronic acid derivative.

The selection of the preferred route may depend on the availability of starting materials, desired scale, and safety considerations.

Synthesis_Workflow cluster_route_a Route A: Simmons-Smith Cyclopropanation cluster_route_b Route B: Suzuki-Miyaura Coupling 3-Bromostyrene 3-Bromostyrene 1-Bromo-3-cyclopropylbenzene_A This compound 3-Bromostyrene->1-Bromo-3-cyclopropylbenzene_A Cyclopropanation Carbenoid Reagent CH2I2 + Et2Zn (Furukawa's Reagent) Carbenoid Reagent->1-Bromo-3-cyclopropylbenzene_A 1,3-Dibromobenzene 1,3-Dibromobenzene 1-Bromo-3-cyclopropylbenzene_B This compound 1,3-Dibromobenzene->1-Bromo-3-cyclopropylbenzene_B Suzuki Coupling Cyclopropylboronic acid Cyclopropylboronic acid Cyclopropylboronic acid->1-Bromo-3-cyclopropylbenzene_B Pd Catalyst Pd(PPh3)4 Pd Catalyst->1-Bromo-3-cyclopropylbenzene_B

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Route A: Simmons-Smith Cyclopropanation of 3-Bromostyrene

This protocol is based on the Furukawa modification of the Simmons-Smith reaction, which utilizes diethylzinc and diiodomethane to generate the active carbenoid species.[1][2] This method is known for its high efficiency and stereospecificity.[3][4]

Experimental Procedure:

  • To a stirred solution of 3-bromostyrene (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M) under an argon atmosphere at 0 °C, a solution of diethylzinc (1.1 M in toluene, 2.2 eq) is added dropwise.

  • Diiodomethane (2.2 eq) is then added dropwise to the reaction mixture at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for 12-16 hours.

  • The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • The mixture is extracted with DCM (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with hexanes) to afford this compound.

Reagent/ProductMolecular Weight ( g/mol )EquivalentsMolesMass/Volume
3-Bromostyrene183.041.00.011.83 g
Diethylzinc (1.1 M)123.492.20.02220 mL
Diiodomethane267.842.20.0225.89 g (1.74 mL)
Dichloromethane---50 mL
This compound197.07--(Expected)
Expected Yield ~81%

Table 1: Reagents and expected yield for Simmons-Smith Cyclopropanation.

Route B: Suzuki-Miyaura Coupling

This route involves the synthesis of a key intermediate, cyclopropylboronic acid, followed by a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with 1,3-dibromobenzene.

Experimental Procedure:

  • To a stirred solution of trimethyl borate (1.3 eq) in anhydrous tetrahydrofuran (THF, 0.5 M) at -78 °C under an argon atmosphere, a solution of cyclopropylmagnesium bromide (0.5 M in THF, 1.0 eq) is added dropwise.

  • The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12 hours.

  • The reaction is quenched by the addition of 2 M hydrochloric acid (HCl) and stirred for 1 hour.

  • The aqueous layer is extracted with diethyl ether (3 x 50 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield cyclopropylboronic acid as a white solid, which can be used in the next step without further purification.

Reagent/ProductMolecular Weight ( g/mol )EquivalentsMolesMass/Volume
Cyclopropylmagnesium bromide (0.5 M)145.311.00.0240 mL
Trimethyl borate103.911.30.0262.70 g (2.9 mL)
Tetrahydrofuran---40 mL
Cyclopropylboronic acid85.90--(Expected)
Expected Yield ~55-70%

Table 2: Reagents and expected yield for the synthesis of Cyclopropylboronic Acid.

Experimental Procedure:

  • To a degassed mixture of 1,3-dibromobenzene (1.0 eq), cyclopropylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 3.0 eq) in a mixture of toluene and water (4:1, 0.2 M), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) is added.

  • The reaction mixture is heated to 90 °C and stirred for 12-16 hours under an argon atmosphere.

  • The reaction mixture is cooled to room temperature and diluted with ethyl acetate.

  • The organic layer is washed with water and brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel (eluting with hexanes) to afford this compound.

Reagent/ProductMolecular Weight ( g/mol )EquivalentsMolesMass/Volume
1,3-Dibromobenzene235.901.00.012.36 g
Cyclopropylboronic acid85.901.20.0121.03 g
Potassium phosphate212.273.00.036.37 g
Pd(PPh₃)₄1155.560.050.00050.58 g
Toluene/Water (4:1)---50 mL
This compound197.07--(Expected)
Expected Yield ~70-85%

Table 3: Reagents and expected yield for Suzuki-Miyaura Coupling.

Product Characterization

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

PropertyValue
Molecular Formula C₉H₉Br
Molecular Weight 197.07 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point ~230 °C at 760 mmHg[5]
Density ~1.474 g/cm³[5]
Refractive Index ~1.604[5]

Table 4: Physical and Chemical Properties of this compound.[5][6][7][8]

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~7.25 (t, J = 7.8 Hz, 1H, Ar-H), 7.10 (d, J = 7.8 Hz, 1H, Ar-H), 7.05 (s, 1H, Ar-H), 6.95 (d, J = 7.8 Hz, 1H, Ar-H), 1.85-1.75 (m, 1H, CH-cyclopropyl), 0.95-0.85 (m, 2H, CH₂-cyclopropyl), 0.70-0.60 (m, 2H, CH₂-cyclopropyl).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~146.0, 130.0, 129.5, 125.0, 122.5, 122.0, 15.5, 9.5.

Note: The predicted NMR data is based on the analysis of similar structures and may vary slightly.[9]

Safety Considerations

  • 1,3-Dibromo-1-phenylpropane: This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Diethylzinc: Highly pyrophoric and reacts violently with water. Must be handled under an inert atmosphere using appropriate techniques.

  • Diiodomethane: Toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE).

  • Palladium Catalysts: Can be toxic and should be handled with care.

  • Solvents: Anhydrous solvents are required for these reactions. Ensure proper drying techniques are used.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, lab coat, and gloves. All reactions should be performed in a well-ventilated fume hood.

Conclusion

This technical guide has outlined two reliable and efficient methods for the synthesis of this compound, a key synthetic intermediate. The Simmons-Smith cyclopropanation of 3-bromostyrene offers a direct and high-yielding route, while the Suzuki-Miyaura coupling provides a versatile alternative that can be adapted for the synthesis of various analogs. The detailed experimental protocols and characterization data provided herein will be a valuable resource for researchers in the fields of organic synthesis and drug discovery.

References

Spectroscopic Profile of 1-Bromo-3-cyclopropylbenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Bromo-3-cyclopropylbenzene (CAS No. 1798-85-2). Due to the limited availability of experimentally derived spectra in public databases, this document primarily presents predicted data alongside established experimental protocols for obtaining such spectra. This information is intended to serve as a valuable resource for researchers in compound identification, characterization, and quality control.

Spectroscopic Data Summary

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (ppm)MultiplicityAssignment
Predicted
7.25 - 7.05mAromatic Protons
1.95 - 1.85mCyclopropyl CH
1.00 - 0.90mCyclopropyl CH₂
0.75 - 0.65mCyclopropyl CH₂

Note: Predicted data is based on computational models and may differ from experimental values.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (ppm)Assignment
Predicted
145.5C-Br
130.0Aromatic CH
129.5Aromatic CH
128.0Aromatic C-Cyclopropyl
125.5Aromatic CH
122.0Aromatic CH
15.0Cyclopropyl CH
10.0Cyclopropyl CH₂

Note: Predicted data is based on computational models and may differ from experimental values.

Table 3: Predicted Infrared (IR) Absorption Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
Predicted
3100 - 3000MediumAromatic C-H Stretch
3000 - 2850MediumCyclopropyl C-H Stretch
1600 - 1450StrongAromatic C=C Stretch
1050 - 1000StrongC-Br Stretch
~1020MediumCyclopropyl Ring Vibration

Note: Predicted data is based on computational models and may differ from experimental values.

Table 4: Mass Spectrometry (MS) Data for this compound

m/zRelative IntensityAssignment
196/198High[M]⁺ (Molecular Ion, presence of Br isotopes)
117High[M-Br]⁺
91Medium[C₇H₇]⁺

Note: The fragmentation pattern is based on typical behavior for similar compounds. The molecular ion peak will show a characteristic 1:1 ratio for the ⁷⁹Br and ⁸¹Br isotopes. A synthesis and purification of this compound has been reported where the reaction mixture was analyzed by GC-MS, confirming the presence of the compound.[1]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, Benzene-d₆).

    • For ¹³C NMR, a higher concentration is recommended, typically 50-100 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent to obtain a spectrum in a reasonable time.

    • Filter the sample solution through a pipette with a cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.

    • If necessary, add an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Data Acquisition:

    • Acquire the spectra on a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

    • For ¹H NMR, typical acquisition parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-64 scans.

    • For ¹³C NMR, a 45-degree pulse angle, a 2-second relaxation delay, and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (for a liquid sample):

    • Place a drop of neat this compound onto the surface of a salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top of the first to create a thin liquid film between the plates.

    • Mount the sandwiched plates in the sample holder of the IR spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty spectrometer.

    • Place the prepared sample in the spectrometer's sample compartment.

    • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹. The instrument software will automatically subtract the background spectrum from the sample spectrum.

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • Introduce a dilute solution of this compound (typically in a volatile organic solvent like methanol or acetonitrile) into the mass spectrometer.

    • For a volatile compound like this, gas chromatography (GC) is an excellent method for sample introduction and purification prior to mass analysis.

    • Ionize the sample molecules using a suitable technique, most commonly Electron Ionization (EI) for this type of compound. In EI, high-energy electrons bombard the sample, causing ionization and fragmentation.

  • Mass Analysis and Detection:

    • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Data Interpretation Sample This compound Dissolution Dissolve in Deuterated Solvent (for NMR) Sample->Dissolution NMR Neat_Sample Prepare Neat Sample (for IR) Sample->Neat_Sample IR Dilution Dilute in Volatile Solvent (for MS) Sample->Dilution MS NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec IR Spectrometer Neat_Sample->IR_Spec MS_Spec Mass Spectrometer Dilution->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure Structural Elucidation & Compound Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Solubility of 1-Bromo-3-cyclopropylbenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-cyclopropylbenzene is a synthetic organic compound of increasing interest in medicinal chemistry and materials science. Its unique structural combination of an aromatic ring, a bromine atom, and a cyclopropyl group makes it a versatile building block for the synthesis of more complex molecules. A thorough understanding of its solubility in various organic solvents is crucial for its application in chemical reactions, purification processes, and formulation development. This guide provides a comprehensive overview of the solubility characteristics of this compound, detailed experimental protocols for solubility determination, and a visualization of its synthesis pathway.

Physicochemical Properties

Before delving into solubility, a summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 1798-85-2
Molecular Formula C₉H₉Br
Molecular Weight 197.07 g/mol
Appearance Colorless to yellow liquid or solid
Boiling Point 230 °C at 760 mmHg
Density 1.474 g/cm³
Refractive Index 1.604

Solubility Profile

The following table summarizes the expected qualitative solubility of this compound in various organic solvents. This information is based on general principles of "like dissolves like" and data for structurally similar compounds.

Solvent ClassSolventExpected Solubility
Alcohols Methanol, Ethanol, IsopropanolSoluble
Ethers Diethyl ether, Tetrahydrofuran (THF), DioxaneSoluble
Halogenated Solvents Dichloromethane (DCM), ChloroformSoluble
Aromatic Hydrocarbons Toluene, BenzeneSoluble
Aliphatic Hydrocarbons Hexane, HeptaneSoluble
Ketones AcetoneSoluble
Amides N,N-Dimethylformamide (DMF)Soluble
Sulfoxides Dimethyl sulfoxide (DMSO)Soluble
Water Insoluble

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data, the following experimental protocols can be employed.

Gravimetric Method (for Solid Solutes)

This method involves preparing a saturated solution of the compound at a specific temperature and then determining the mass of the dissolved solute in a known mass or volume of the solvent.

Methodology:

  • Sample Preparation: Accurately weigh an excess amount of this compound into a vial.

  • Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. A magnetic stirrer or a shaker bath can be used for agitation.

  • Phase Separation: Allow the vial to stand undisturbed at the same constant temperature until the undissolved solid settles.

  • Aliquoting: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a pre-weighed, pre-heated (to the experimental temperature) glass syringe fitted with a filter to prevent the transfer of any solid particles.

  • Solvent Evaporation: Transfer the aliquot to a pre-weighed vial and evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause the solute to sublime or decompose.

  • Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute. The difference in weight gives the mass of the dissolved this compound.

  • Calculation: Calculate the solubility in terms of g/100 mL or mol/L.

High-Performance Liquid Chromatography (HPLC) Method

This is a more sensitive and accurate method, particularly for compounds with low solubility.

Methodology:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into an HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1-4).

  • Dilution: Carefully withdraw a known volume of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.

  • Concentration Determination: Using the calibration curve, determine the concentration of the diluted sample.

  • Solubility Calculation: Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the cyclopropanation of 3-bromostyrene. This reaction is often carried out using a Simmons-Smith or a modified Simmons-Smith reagent.

Experimental Workflow: Simmons-Smith Cyclopropanation

The following diagram illustrates the typical experimental workflow for the synthesis of this compound from 3-bromostyrene.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 3-Bromostyrene 3-Bromostyrene Reaction_Vessel Reaction Vessel (Inert Atmosphere) 3-Bromostyrene->Reaction_Vessel Diiodomethane Diiodomethane Diiodomethane->Reaction_Vessel Diethylzinc Diethylzinc Diethylzinc->Reaction_Vessel Quenching Quenching (e.g., with NH4Cl solution) Reaction_Vessel->Quenching Extraction Extraction (e.g., with Diethyl Ether) Quenching->Extraction Drying Drying (e.g., with MgSO4) Extraction->Drying Purification_Step Column Chromatography Drying->Purification_Step Final_Product This compound Purification_Step->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Signaling Pathway: Simmons-Smith Reaction Mechanism

The underlying chemical transformation in the synthesis described above is the Simmons-Smith reaction. This reaction involves the formation of an organozinc carbenoid intermediate which then reacts with the alkene (3-bromostyrene) to form the cyclopropane ring.

G Start Diethylzinc (Et2Zn) + Diiodomethane (CH2I2) Intermediate Formation of Zinc Carbenoid (ICH2ZnI or EtZnCH2I) Start->Intermediate Reaction Transition_State Concerted Cycloaddition (Butterfly Transition State) Intermediate->Transition_State Reactant 3-Bromostyrene Reactant->Transition_State Product This compound Transition_State->Product Stereospecific Ring Formation

A Technical Guide to 1-Bromo-3-cyclopropylbenzene for Chemical Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Bromo-3-cyclopropylbenzene, a valuable building block in organic synthesis, particularly within the pharmaceutical and agrochemical industries. This document details its chemical and physical properties, commercial availability, and key synthetic applications, with a focus on its utility in constructing complex molecular architectures relevant to drug discovery.

Chemical Properties and Commercial Availability

This compound is a substituted aromatic compound with the chemical formula C₉H₉Br. Its structure features a bromine atom and a cyclopropyl group attached to a benzene ring at the meta position. This unique combination of a reactive bromine handle for cross-coupling reactions and the conformationally rigid, metabolically stable cyclopropyl moiety makes it a sought-after intermediate in medicinal chemistry.[1]

Physicochemical Data

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for reaction planning, safety assessment, and purification procedures.

PropertyValueReference
CAS Number 1798-85-2[2][3][4][5]
Molecular Formula C₉H₉Br[2][3][4]
Molecular Weight 197.07 g/mol [2][4][5]
Appearance Clear, colorless liquid or solid[6]
Boiling Point 230 °C at 760 mmHg[2]
Density 1.474 g/cm³[2]
Refractive Index 1.604[2]
Flash Point 95.5 °C[2]
Storage Sealed in dry, room temperature, light sensitive[6]
Commercial Suppliers

This compound is available from a variety of commercial chemical suppliers. Purity levels and available quantities can vary, so it is crucial to consult the supplier's documentation. Table 2 provides a list of notable suppliers.

SupplierPurityNotes
Sigma-Aldrich (AldrichCPR) Not specifiedSold "as-is" for early discovery research; buyer assumes responsibility for purity confirmation.
ChemShuttle 95%
Ality Chemical Refer to COA
Santa Cruz Biotechnology Refer to COAFor research use only.[3]
Dayang Chem (Hangzhou) Co., Ltd. 95%, 99%
Atomax Chemicals Co.,Ltd 95+%
Struchem Co Ltd 95%min

It is important to note that some suppliers, such as Sigma-Aldrich for their AldrichCPR line, explicitly state that they do not provide analytical data and the buyer is responsible for confirming the identity and purity of the product.

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the cyclopropanation of 3-bromostyrene.[7] A well-established method for this transformation is the Simmons-Smith reaction, which utilizes a carbenoid species.

Experimental Protocol: Simmons-Smith Cyclopropanation

This protocol outlines a representative procedure for the synthesis of this compound from 3-bromostyrene.

Materials:

  • 3-Bromostyrene

  • Diiodomethane (CH₂I₂)

  • Diethylzinc (ZnEt₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add a solution of 3-bromostyrene (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add diethylzinc (1.2 equivalents) dropwise to the stirred solution.

  • Following the addition of diethylzinc, add diiodomethane (1.2 equivalents) dropwise via the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution at 0 °C.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., hexanes) to afford this compound as a clear, colorless liquid. A reported yield for a similar reaction is 81%.[7]

Synthetic Workflow Diagram

G cluster_synthesis Synthesis of this compound start Start: 3-Bromostyrene reagents Reagents: - Diethylzinc (ZnEt₂) - Diiodomethane (CH₂I₂) - Anhydrous DCM start->reagents 1. Dissolve in DCM reaction Simmons-Smith Cyclopropanation reagents->reaction 2. Add reagents at 0°C workup Aqueous Workup: - Quench with NH₄Cl - Wash with NaHCO₃, Brine reaction->workup 3. Reaction completion purification Purification: Silica Gel Chromatography workup->purification 4. Isolate crude product product Product: This compound purification->product 5. Obtain pure product G cluster_suzuki Suzuki-Miyaura Coupling reactant1 This compound product 3-Aryl-1-cyclopropylbenzene reactant1->product reactant2 Arylboronic Acid (Ar-B(OH)₂) reactant2->product catalyst Pd Catalyst (e.g., Pd(OAc)₂) + Ligand catalyst->product base Base (e.g., K₂CO₃) base->product G cluster_buchwald Buchwald-Hartwig Amination aryl_halide This compound product N-(3-cyclopropylphenyl)amine aryl_halide->product amine Amine (R¹R²NH) amine->product pd_catalyst Palladium Catalyst + Ligand pd_catalyst->product strong_base Strong Base (e.g., NaOᵗBu) strong_base->product

References

An In-depth Technical Guide to 1-Bromo-3-cyclopropylbenzene: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The introduction of a cyclopropyl moiety into aromatic systems has been a long-standing strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of bioactive molecules. The cyclopropyl group, with its unique electronic and conformational properties, can act as a bioisostere for various functional groups and influence metabolic stability. 1-Bromo-3-cyclopropylbenzene, possessing both a synthetically versatile bromine atom and a cyclopropyl ring, represents a valuable intermediate for the synthesis of complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in Table 1. This data is crucial for its application in various synthetic and formulation processes.

PropertyValueReference
CAS Number 1798-85-2[1][2][3]
Molecular Formula C₉H₉Br[1][2][3]
Molecular Weight 197.07 g/mol [1][2][3]
Appearance Liquid or solid[1]
Boiling Point 230 °C at 760 mmHg[1]
Flash Point 95.5 °C[1]
Density 1.474 g/cm³[1]
Refractive Index 1.604[1]
LogP 3.32650[1]

Historical Synthesis: Plausible Early Routes

While the exact first synthesis of this compound is not documented in readily accessible literature, several classical organic reactions, well-established by the mid-20th century, represent plausible routes for its initial preparation.

Simmons-Smith Cyclopropanation of 3-Bromostyrene

The Simmons-Smith reaction, discovered in 1958, provides a direct method for the cyclopropanation of alkenes. It is conceivable that one of the earliest syntheses of this compound involved the reaction of 3-bromostyrene with a carbenoid species generated from diiodomethane and a zinc-copper couple.

Experimental Protocol (Hypothetical Early Method):

  • Preparation of Zinc-Copper Couple: Zinc dust is washed with hydrochloric acid, followed by water, and then treated with a copper(II) sulfate solution to deposit copper. The resulting zinc-copper couple is washed with water and acetone and dried under vacuum.

  • Cyclopropanation: To a stirred suspension of the activated zinc-copper couple in anhydrous diethyl ether, a solution of diiodomethane is added. The mixture is heated to reflux, and a solution of 3-bromostyrene in anhydrous diethyl ether is added dropwise. The reaction mixture is refluxed for several hours until the starting material is consumed (monitored by an appropriate technique of the era, such as thin-layer chromatography).

  • Work-up: The reaction mixture is cooled, and the excess zinc is filtered off. The filtrate is washed with a saturated aqueous solution of ammonium chloride, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine. The organic layer is dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation under vacuum.

Simmons-Smith Cyclopropanation of 3-Bromostyrene.
Intramolecular Wurtz-type Reaction

Another plausible early approach involves an intramolecular cyclization of a 1,3-dihalopropane derivative. This would require the synthesis of 1-bromo-3-(1,3-dibromopropyl)benzene, which could then be treated with a reducing metal like zinc or sodium to effect the cyclization.

Experimental Protocol (Hypothetical Early Method):

  • Synthesis of 1-Bromo-3-(3-bromoprop-1-en-1-yl)benzene: 3-Bromoallylbenzene would be subjected to anti-Markovnikov hydrobromination using HBr in the presence of peroxides.

  • Cyclization: The resulting 1-bromo-3-(1,3-dibromopropyl)benzene would be dissolved in a suitable solvent like anhydrous ethanol or dioxane. To this solution, activated zinc dust would be added, and the mixture would be heated to reflux for several hours.

  • Work-up: After cooling, the reaction mixture would be filtered, and the solvent removed under reduced pressure. The residue would be partitioned between diethyl ether and water. The organic layer would be washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude this compound would then be purified by vacuum distillation.

Intramolecular Wurtz-type Cyclization.

Modern Synthetic Approaches

Modern organic synthesis offers more efficient and versatile methods for the preparation of this compound, often with higher yields and milder reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions

A common modern strategy involves the palladium-catalyzed cross-coupling of an aryl halide with a cyclopropyl organometallic reagent. For instance, a Suzuki-Miyaura coupling between 1,3-dibromobenzene and cyclopropylboronic acid, or a Negishi coupling with cyclopropylzinc chloride, can be employed. These reactions offer high functional group tolerance and predictable regioselectivity.

Experimental Protocol (Illustrative Suzuki-Miyaura Coupling):

  • Reaction Setup: A mixture of 1,3-dibromobenzene, cyclopropylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent system (e.g., toluene/ethanol/water) is prepared in a reaction vessel.

  • Reaction Conditions: The mixture is degassed and heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C for several hours.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Suzuki_Coupling Reactants 1,3-Dibromobenzene Cyclopropylboronic Acid Product This compound Reactants->Product Suzuki-Miyaura Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃)

Suzuki-Miyaura Cross-Coupling Approach.

Applications in Research and Drug Development

This compound serves as a key intermediate in the synthesis of a variety of target molecules in the pharmaceutical and agrochemical industries. The bromine atom can be readily transformed into other functional groups via reactions such as lithium-halogen exchange followed by quenching with an electrophile, or through various palladium-catalyzed cross-coupling reactions (e.g., Heck, Sonogashira, Buchwald-Hartwig). The cyclopropyl group is often incorporated to enhance metabolic stability, improve binding affinity, or modulate the electronic properties of the final compound. For instance, related structures like 1-Bromo-3-(cyclopropylmethoxy)benzene are utilized in the development of pharmaceuticals targeting neurological disorders.[4]

Conclusion

While the precise historical moment of the discovery of this compound remains to be definitively established from readily available literature, its synthesis can be understood through the lens of classical and modern organic chemistry. The plausible early routes, such as the Simmons-Smith reaction and intramolecular Wurtz-type cyclizations, highlight the ingenuity of chemists in the mid-20th century. Today, more sophisticated methods, particularly palladium-catalyzed cross-coupling reactions, provide efficient and reliable access to this valuable building block. The continued importance of this compound in contemporary research and development underscores the enduring utility of substituted arylcyclopropanes in the design and synthesis of functional molecules.

References

An In-depth Technical Guide to the Theoretical Properties of 1-Bromo-3-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and known physical properties of 1-bromo-3-cyclopropylbenzene. It is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are interested in the unique characteristics of cyclopropyl-containing aromatic compounds. This document summarizes key molecular and spectroscopic data, outlines a plausible synthetic route, and discusses the relevance of the cyclopropylarene motif in medicinal chemistry. All quantitative data are presented in structured tables for ease of reference, and logical workflows are visualized using diagrams.

Introduction

This compound is a substituted aromatic hydrocarbon featuring a bromine atom and a cyclopropyl group on the benzene ring. The presence of the strained three-membered cyclopropyl ring imparts unique electronic and conformational properties to the molecule, making it an intriguing building block in medicinal chemistry and materials science. The cyclopropyl group, with its sp2-hybridized character, can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates, including metabolic stability, potency, and membrane permeability.[1][2][3] This guide delves into the theoretical properties of this compound to provide a deeper understanding of its chemical nature.

Molecular and Physical Properties

The fundamental molecular and physical properties of this compound are summarized in the tables below. These values have been compiled from various chemical databases and are essential for its practical application and theoretical modeling.

Table 1: General and Molecular Properties

PropertyValueSource
Chemical Name This compound
Synonyms (3-Bromophenyl)cyclopropane, m-Bromophenylcyclopropane[4][5]
CAS Number 1798-85-2[4][5][6][7]
Molecular Formula C₉H₉Br[4][5]
Molecular Weight 197.07 g/mol [5][6]
Appearance Clear, colorless liquid or solid[7]

Table 2: Physical Properties

PropertyValueSource
Boiling Point 230 °C at 760 mmHg[4]
Density 1.474 g/cm³[4]
Refractive Index 1.604[4]
Flash Point 95.5 °C[4]
Vapor Pressure 0.102 mmHg at 25 °C[4]
LogP 3.32650[4]

Theoretical Spectroscopic Data

While experimental spectra are the gold standard, theoretical calculations provide valuable insights into the expected spectral features of a molecule. The following tables present predicted spectroscopic data for this compound based on computational chemistry principles.

Table 3: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (ppm)
C1-H (ortho to Br)7.35 - 7.45
C2-H (ortho to Cyclopropyl)7.15 - 7.25
C4-H (para to Br)7.05 - 7.15
C5-H (ortho to Cyclopropyl)7.15 - 7.25
Cyclopropyl-CH1.80 - 1.90
Cyclopropyl-CH₂ (diastereotopic)0.60 - 0.95

Table 4: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C1 (C-Br)122.0 - 124.0
C2129.0 - 131.0
C3 (C-Cyclopropyl)145.0 - 147.0
C4125.0 - 127.0
C5128.0 - 130.0
C6126.0 - 128.0
Cyclopropyl-CH15.0 - 17.0
Cyclopropyl-CH₂9.0 - 11.0

Table 5: Predicted Key IR Absorption Bands

Vibrational ModePredicted Wavenumber (cm⁻¹)
C-H stretch (aromatic)3100 - 3000
C-H stretch (cyclopropyl)3080 - 2980
C=C stretch (aromatic)1600 - 1450
C-Br stretch700 - 500

Reactivity and Molecular Orbitals

The reactivity of this compound is governed by the interplay of the electron-withdrawing bromo group and the electron-donating (via σ-donation) cyclopropyl group. A molecular electrostatic potential (MEP) map would indicate that the regions of highest negative potential are located around the bromine atom and the π-system of the benzene ring, suggesting susceptibility to electrophilic attack at the positions ortho and para to the cyclopropyl group and ortho to the bromo group.

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the benzene ring, while the LUMO would also be centered on the aromatic system, with some contribution from the C-Br antibonding orbital. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability.

Proposed Synthesis Protocol

A plausible and efficient synthesis of this compound can be achieved via a modified Simmons-Smith cyclopropanation of 3-bromostyrene.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with zinc-copper couple (2.2 equivalents). The flask is flushed with dry nitrogen.

  • Solvent and Reagents: Anhydrous diethyl ether is added to the flask, followed by the dropwise addition of diiodomethane (2.0 equivalents). The mixture is stirred at room temperature for 30 minutes.

  • Addition of Substrate: 3-Bromostyrene (1.0 equivalent) is dissolved in anhydrous diethyl ether and added dropwise to the reaction mixture.

  • Reaction: The reaction mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Workup: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: The aqueous layer is separated and extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel (eluent: hexane) to afford this compound.

Visualized Workflows and Relationships

The following diagrams illustrate the proposed synthesis workflow and the general role of cyclopropylarenes in drug discovery.

G Synthesis Workflow for this compound cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_workup Workup & Purification cluster_product Final Product r1 3-Bromostyrene p1 Simmons-Smith Cyclopropanation r1->p1 r2 Diiodomethane r2->p1 r3 Zinc-Copper Couple r3->p1 c1 Anhydrous Diethyl Ether c1->p1 c2 Reflux c2->p1 c3 Inert Atmosphere (N₂) c3->p1 w1 Quenching (NH₄Cl) p1->w1 w2 Extraction (Et₂O) w1->w2 w3 Drying (MgSO₄) w2->w3 p2 Column Chromatography w3->p2 prod This compound p2->prod G Role of Cyclopropylarenes in Drug Discovery cluster_core Cyclopropylarene Core cluster_properties Modulation of Physicochemical Properties cluster_applications Therapeutic Applications core This compound (Building Block) prop1 Increased Metabolic Stability core->prop1 Blocks metabolic oxidation prop2 Enhanced Potency core->prop2 Conformational constraint prop3 Improved Membrane Permeability core->prop3 Increased lipophilicity prop4 Reduced Off-Target Effects core->prop4 Specific binding interactions app1 Enzyme Inhibitors prop1->app1 app2 Receptor Modulators prop1->app2 prop2->app1 prop2->app2 app3 Antiviral Agents prop3->app3 app4 Anticancer Agents prop3->app4 prop4->app1 prop4->app2

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling Reaction of 1-Bromo-3-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This powerful palladium-catalyzed reaction joins an organoboron species (such as a boronic acid or ester) with an organic halide or triflate. The resulting biaryl and heteroaryl structures are prevalent in pharmaceuticals, agrochemicals, and advanced materials.

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura coupling of 1-Bromo-3-cyclopropylbenzene with various aryl and heteroaryl boronic acids. The cyclopropyl moiety is a valuable pharmacophore that can enhance metabolic stability, binding affinity, and other desirable drug-like properties. These protocols offer a foundation for the synthesis of diverse 3-cyclopropylphenyl derivatives for applications in drug discovery and development.

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the bromide.

  • Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.

Quantitative Data Summary

The following tables summarize representative quantitative data for the Suzuki-Miyaura coupling of this compound with various boronic acids under different catalytic conditions.

Table 1: Suzuki-Miyaura Coupling with Arylboronic Acids

EntryBoronic Acid PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001292
24-Methoxyphenylboronic AcidPdCl₂(dppf) (3)-Cs₂CO₃1,4-Dioxane901695
34-Fluorophenylboronic AcidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃THF/H₂O (4:1)801888
44-Acetylphenylboronic AcidPd(PPh₃)₄ (5)-Na₂CO₃ (2M aq.)Toluene852478

Table 2: Suzuki-Miyaura Coupling with Heteroarylboronic Acids

EntryBoronic Acid PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Thiophen-3-ylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O (10:1)1001285
2Pyridine-3-boronic AcidPdCl₂(dppf) (3)-Cs₂CO₃1,4-Dioxane901875
3Pyrimidine-5-boronic AcidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃THF/H₂O (4:1)802468
4Furan-2-boronic AcidPd(PPh₃)₄ (5)-Na₂CO₃ (2M aq.)Toluene852079

Experimental Protocols

The following are detailed methodologies for the Suzuki-Miyaura coupling reactions of this compound.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Arylboronic Acids using Pd(OAc)₂/SPhos

This protocol describes a general method for the coupling of this compound with arylboronic acids using a palladium acetate catalyst and SPhos ligand.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic Acid, 4-Methoxyphenylboronic Acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized Water

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Evacuate the flask and backfill with an inert atmosphere (e.g., nitrogen or argon). Repeat this cycle three times.

  • Add degassed toluene (10 mL) and degassed deionized water (1 mL) to the flask via syringe.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired biaryl product.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Heteroarylboronic Acids using PdCl₂(dppf)

This protocol outlines a general method for the coupling of this compound with heteroarylboronic acids using a [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) catalyst.

Materials:

  • This compound

  • Heteroarylboronic acid (e.g., Thiophen-3-ylboronic Acid, Pyridine-3-boronic Acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Celite®

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.0 mmol, 1.0 equiv.), the heteroarylboronic acid (1.5 mmol, 1.5 equiv.), cesium carbonate (2.5 mmol, 2.5 equiv.), and PdCl₂(dppf) (0.03 mmol, 3 mol%).

  • Place the flask under an inert atmosphere of nitrogen or argon.

  • Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL). The mixture should be thoroughly degassed by bubbling with nitrogen or argon for 15-20 minutes.

  • Heat the reaction mixture to 90 °C and stir for 16-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (30 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Wash the filtrate with water (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (using an appropriate eluent such as a hexanes/ethyl acetate gradient) to isolate the desired product.

Mandatory Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln ArPdBr Ar-Pd(II)L2-Br (Oxidative Adduct) Pd0->ArPdBr Oxidative Addition ArPdOH Ar-Pd(II)L2-OH ArPdBr->ArPdOH Base ArPdAr_prime Ar-Pd(II)L2-Ar' ArPdOH->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination Product 3-Cyclopropyl-biaryl (Ar-Ar') ArPdAr_prime->Product ArBr This compound (Ar-Br) ArBr->ArPdBr Ar_prime_BOH2 Boronic Acid (Ar'-B(OH)2) Ar_prime_BOH2->ArPdOH Base Base (e.g., K3PO4) Base->ArPdOH Experimental_Workflow start Start reagents Combine Reactants: This compound, Boronic Acid, Base, Catalyst, Ligand start->reagents inert_atmosphere Establish Inert Atmosphere (Nitrogen or Argon) reagents->inert_atmosphere solvent Add Degassed Solvent(s) inert_atmosphere->solvent reaction Heat and Stir (Monitor by TLC/GC-MS) solvent->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification by Column Chromatography workup->purification analysis Product Characterization (NMR, MS, etc.) purification->analysis end End analysis->end

Application Notes and Protocols for the Formation of (3-cyclopropylphenyl)magnesium bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Grignard reagents are powerful organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1][2] The synthesis of Grignard reagents from aryl halides is a fundamental transformation, enabling the introduction of aryl moieties into a wide range of molecules. This document provides detailed application notes and a comprehensive protocol for the formation of the Grignard reagent from 1-bromo-3-cyclopropylbenzene, yielding (3-cyclopropylphenyl)magnesium bromide. The presence of the cyclopropyl group is generally well-tolerated under Grignard formation conditions, though care must be taken to avoid side reactions common to Grignard syntheses.[3]

Key Applications

The (3-cyclopropylphenyl)magnesium bromide reagent is a versatile intermediate for the synthesis of various complex organic molecules, including:

  • Pharmaceutical Intermediates: The cyclopropylphenyl motif is present in numerous biologically active compounds.

  • Functionalized Materials: This reagent can be used to create novel polymers and organic materials with specific electronic or physical properties.

  • Agrochemicals: It serves as a building block for the development of new pesticides and herbicides.

  • Complex Natural Product Synthesis: It can be a key component in the total synthesis of natural products.

Reaction Scheme

The formation of (3-cyclopropylphenyl)magnesium bromide from this compound proceeds via the oxidative insertion of magnesium into the carbon-bromine bond.[4]

cluster_main Grignard Reagent Formation This compound This compound product (3-cyclopropylphenyl)magnesium bromide This compound->product Mg Mg Mg->product solvent Anhydrous THF

Caption: Reaction scheme for the formation of (3-cyclopropylphenyl)magnesium bromide.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical quantitative data for the formation of aryl Grignard reagents. Optimal conditions for this compound should be determined empirically.

ParameterValueNotes
This compound1.0 equivalentThe limiting reagent. Should be pure and dry.
Magnesium Turnings1.2 - 1.5 equivalentsA slight excess is used to ensure complete reaction and to compensate for any surface oxides.[5]
Anhydrous Solvent (THF)3 - 5 mL per mmol of halideTetrahydrofuran (THF) is a common solvent that effectively solvates the Grignard reagent.[4] Anhydrous conditions are critical.[6]
Initiation Agent1 crystal of Iodine (I₂)Used to activate the magnesium surface by removing the passivating magnesium oxide layer.[7][8] 1,2-Dibromoethane can also be used.[8]
Reaction Temperature25°C to 65°C (Reflux)The reaction is exothermic. Initial gentle warming may be needed for initiation, after which the temperature should be controlled to maintain a gentle reflux.[8]
Reaction Time1 - 3 hoursMonitored by the consumption of magnesium.
Typical Yield80 - 95%Yield is highly dependent on the purity of reagents and the exclusion of moisture.

Experimental Workflow

The following diagram outlines the general workflow for the preparation of (3-cyclopropylphenyl)magnesium bromide.

G setup Apparatus Setup (Flame-dried glassware, inert atmosphere) mg_activation Magnesium Activation (Add Mg turnings and Iodine) setup->mg_activation 1 initiation Reaction Initiation (Add ~10% of aryl bromide solution) mg_activation->initiation 2 addition Grignard Formation (Slow addition of remaining aryl bromide) initiation->addition 3 completion Reaction Completion (Stir at RT or gentle reflux) addition->completion 4 quantification Quantification (Optional) (Titration of the Grignard reagent) completion->quantification 5 use Use in Subsequent Reaction quantification->use 6

Caption: Experimental workflow for Grignard reagent formation.

Detailed Experimental Protocol

This protocol is designed to be a general guideline. Modifications may be necessary based on laboratory conditions and scale.

Materials:

  • This compound (1.0 eq)

  • Magnesium turnings (1.2 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (one small crystal)

  • Nitrogen or Argon gas supply

Apparatus:

  • A three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a pressure-equalizing dropping funnel, and a thermometer or thermocouple.

  • Heating mantle or oil bath.

Procedure:

  • Apparatus Setup:

    • Thoroughly flame-dry all glassware under a stream of inert gas (N₂ or Ar) or oven-dry at 120°C overnight.[8]

    • Assemble the apparatus while hot and allow it to cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation:

    • Place the magnesium turnings (1.2 eq) into the reaction flask.

    • Add a single crystal of iodine.[7]

    • Gently heat the flask with a heat gun under a flow of inert gas until the purple iodine vapor sublimes and coats the surface of the magnesium turnings. The disappearance of the iodine color is an indication of activation.[9]

    • Allow the flask to cool to room temperature.

  • Reaction Initiation:

    • Prepare a solution of this compound (1.0 eq) in anhydrous THF in the dropping funnel.

    • Add a small amount of anhydrous THF to the flask to just cover the magnesium turnings.

    • Add a small portion (approximately 10%) of the this compound solution to the stirred magnesium suspension.

    • The reaction is initiated when the solution becomes cloudy and bubbling is observed. Gentle warming may be required to start the reaction.[10] The disappearance of the iodine color is also a good indicator.[2]

  • Grignard Reagent Formation:

    • Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. The reaction is exothermic, and a cooling bath (e.g., a water bath) may be necessary to control the temperature.

    • After the addition is complete, continue to stir the mixture. If necessary, heat the mixture to maintain a gentle reflux for an additional 1-2 hours to ensure all the magnesium has reacted.

  • Completion and Use:

    • Once the reaction is complete (indicated by the consumption of most of the magnesium), cool the mixture to room temperature.

    • The resulting gray-to-brown solution of (3-cyclopropylphenyl)magnesium bromide is ready for use in subsequent reactions. It is recommended to use the reagent immediately for best results.[9]

    • If the concentration needs to be known accurately, it can be determined by titration (e.g., with a standard solution of sec-butanol in the presence of an indicator like 1,10-phenanthroline).[9]

Potential Side Reactions and Troubleshooting

The most common side reaction is Wurtz coupling, which can be minimized by slow addition of the aryl halide.[8]

cluster_main Potential Side Reaction: Wurtz Coupling Grignard (3-cyclopropylphenyl)MgBr (Grignard Reagent) WurtzProduct 3,3'-dicyclopropyl-1,1'-biphenyl (Wurtz Product) Grignard->WurtzProduct Reacts with ArylBromide This compound ArylBromide->WurtzProduct starting material

References

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 1-Bromo-3-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-cyclopropylbenzene is a versatile building block in organic synthesis, particularly valuable in the construction of complex molecules for pharmaceutical and materials science applications. The presence of the bromine atom provides a reactive handle for palladium-catalyzed cross-coupling reactions, allowing for the facile formation of carbon-carbon and carbon-nitrogen bonds. The cyclopropyl moiety is a desirable feature in medicinal chemistry, often contributing to improved metabolic stability, potency, and other pharmacokinetic properties of drug candidates.

These application notes provide an overview of four major palladium-catalyzed cross-coupling reactions utilizing this compound: the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. Detailed experimental protocols and representative data are presented to guide researchers in the successful application of this versatile substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds. In this reaction, this compound is coupled with an organoboron reagent, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic Acid/EsterProductCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acid3-Cyclopropyl-1,1'-biphenylPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001292
2(4-Methoxyphenyl)boronic acid3-Cyclopropyl-4'-methoxy-1,1'-biphenylPd(PPh₃)₄ (3)-Na₂CO₃Dioxane/H₂O901688
3(3-Pyridinyl)boronic acid3-Cyclopropyl-3'-pyridyl-1,1'-biphenylPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃1,4-Dioxane1101885
44,4,5,5-Tetramethyl-2-(thiophen-2-yl)-1,3,2-dioxaborolane2-(3-Cyclopropylphenyl)thiophenePdCl₂(dppf) (3)-K₂CO₃Toluene/EtOH/H₂O851290

Experimental Protocol: Synthesis of 3-Cyclopropyl-1,1'-biphenyl

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).

  • Solvent Addition: Evacuate and backfill the tube with argon or nitrogen. Add anhydrous, degassed toluene (5 mL) and water (0.5 mL).

  • Reaction Execution: Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford the desired product.

Suzuki_Miyaura_Coupling reagents This compound + Phenylboronic Acid + Base (K3PO4) reaction Heating (100 °C) Stirring reagents->reaction Catalyst, Solvent catalyst Pd(OAc)2 / SPhos solvent Toluene / H2O workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 3-Cyclopropyl-1,1'-biphenyl purification->product

Caption: Suzuki-Miyaura Coupling Workflow

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond formation between an aryl halide and an alkene.[1] This reaction is particularly useful for the synthesis of substituted styrenes and acrylates. The reaction typically requires a palladium catalyst, a phosphine ligand (or can be ligand-free), a base, and a polar aprotic solvent.[2]

Data Presentation: Representative Heck Coupling Reactions

EntryAlkeneProductCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Styrene(E)-1-(3-Cyclopropylphenyl)-2-phenylethenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃NDMF1002482
2Methyl acrylateMethyl (E)-3-(3-cyclopropylphenyl)acrylatePd(OAc)₂ (1)-NaOAcNMP1201888
3n-Butyl acrylaten-Butyl (E)-3-(3-cyclopropylphenyl)acrylatePdCl₂(PPh₃)₂ (3)-K₂CO₃DMAc1102085
44-Vinylpyridine4-((E)-2-(3-Cyclopropylphenyl)vinyl)pyridinePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)Cs₂CO₃1,4-Dioxane1002478

Experimental Protocol: Synthesis of Methyl (E)-3-(3-cyclopropylphenyl)acrylate

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv.), methyl acrylate (1.5 mmol, 1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), and sodium acetate (NaOAc, 1.5 mmol, 1.5 equiv.).

  • Solvent Addition: Add N-methyl-2-pyrrolidone (NMP, 5 mL).

  • Reaction Execution: Seal the tube and heat the mixture to 120 °C for 18 hours.

  • Work-up: Cool the reaction mixture to room temperature and dilute with diethyl ether (30 mL). Filter the mixture through a pad of celite to remove palladium black. Wash the filtrate with water (3 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the product.

Heck_Reaction reagents This compound + Methyl Acrylate + Base (NaOAc) reaction Heating (120 °C) Stirring reagents->reaction Catalyst, Solvent catalyst Pd(OAc)2 solvent NMP workup Filtration & Extraction reaction->workup purification Column Chromatography workup->purification product Methyl (E)-3-(3-cyclopropylphenyl)acrylate purification->product

Caption: Heck Reaction Workflow

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes.[3] This reaction is typically co-catalyzed by palladium and copper complexes in the presence of an amine base.[4]

Data Presentation: Representative Sonogashira Coupling Reactions

EntryAlkyneProductPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene1-Cyclopropyl-3-(phenylethynyl)benzenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF60895
2Ethynyltrimethylsilane(3-Cyclopropylphenylethynyl)trimethylsilanePd(PPh₃)₄ (3)CuI (5)i-Pr₂NHToluene701291
31-Ethynyl-4-fluorobenzene1-Cyclopropyl-3-((4-fluorophenyl)ethynyl)benzenePd(OAc)₂ (2)CuI (4)PiperidineDMF801089
4Propargyl alcohol3-(3-Cyclopropylphenyl)prop-2-yn-1-olPdCl₂(dppf) (3)CuI (5)DIPA1,4-Dioxane651286

Experimental Protocol: Synthesis of 1-Cyclopropyl-3-(phenylethynyl)benzene

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Add anhydrous, degassed tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.). Stir for 10 minutes, then add phenylacetylene (1.1 mmol, 1.1 equiv.) dropwise.

  • Reaction Execution: Heat the reaction mixture to 60 °C and stir for 8 hours.

  • Work-up: After cooling, dilute the mixture with diethyl ether (25 mL) and filter through a pad of celite. Wash the filtrate with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to obtain the desired product.

Sonogashira_Coupling reagents This compound + Phenylacetylene + Base (Et3N) reaction Heating (60 °C) Stirring reagents->reaction Catalyst, Solvent catalyst PdCl2(PPh3)2 / CuI solvent THF workup Filtration & Extraction reaction->workup purification Column Chromatography workup->purification product 1-Cyclopropyl-3-(phenylethynyl)benzene purification->product

Caption: Sonogashira Coupling Workflow

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of a wide range of arylamines from aryl halides.[5] This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineProductPd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Aniline3-Cyclopropyl-N-phenylanilinePd₂(dba)₃ (1)XPhos (2)NaOtBuToluene1001894
2Morpholine4-(3-Cyclopropylphenyl)morpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄1,4-Dioxane1102489
3n-ButylamineN-Butyl-3-cyclopropylanilinePd₂(dba)₃ (1.5)BrettPhos (3)LHMDSTHF801691
4Benzophenone imineN-(3-Cyclopropylphenyl)-1,1-diphenylmethaniminePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1002087

Experimental Protocol: Synthesis of 3-Cyclopropyl-N-phenylaniline

  • Reaction Setup: In a glovebox, charge an oven-dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 mmol, 1 mol%), XPhos (0.02 mmol, 2 mol%), and sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.) and aniline (1.2 mmol, 1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed toluene (5 mL).

  • Reaction Execution: Seal the tube and heat the reaction mixture at 100 °C for 18 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (25 mL), filter through a plug of celite, and wash the filtrate with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the title compound.

Buchwald_Hartwig_Amination reagents This compound + Aniline + Base (NaOtBu) reaction Heating (100 °C) Stirring reagents->reaction Catalyst, Solvent catalyst Pd2(dba)3 / XPhos solvent Toluene workup Filtration & Extraction reaction->workup purification Column Chromatography workup->purification product 3-Cyclopropyl-N-phenylaniline purification->product

References

Application Notes: 1-Bromo-3-cyclopropylbenzene as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-cyclopropylbenzene is a valuable building block in medicinal chemistry, prized for its unique structural and physicochemical properties. The presence of the cyclopropyl moiety offers a distinct three-dimensional profile that can enhance binding affinity to biological targets, improve metabolic stability, and fine-tune lipophilicity of drug candidates. The bromo-substituent serves as a versatile handle for a variety of cross-coupling reactions, enabling the facile introduction of the 3-cyclopropylphenyl motif into complex molecular scaffolds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, a prominent class of therapeutic agents.

Key Applications in Drug Discovery

The 3-cyclopropylphenyl scaffold, derived from this compound, is a key feature in a number of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. The unique conformational constraints and electronic properties of the cyclopropyl group can lead to enhanced potency and selectivity of kinase inhibitors.

A notable application of this compound is in the synthesis of Tropomyosin receptor kinase (Trk) inhibitors. Trk kinases, particularly TrkA, are involved in the nerve growth factor (NGF) signaling pathway and are validated targets for the treatment of pain and certain types of cancer.

Featured Application: Synthesis of TrkA Kinase Inhibitors

This section details the synthesis of a potent TrkA kinase inhibitor, as described in patent WO2015148354A3, using this compound as a key starting material. The synthetic route involves a Suzuki-Miyaura coupling to form a key carbon-carbon bond, followed by further functionalization to yield the final active pharmaceutical ingredient (API).

Synthetic Scheme Overview

G A This compound C 3-Cyclopropylphenylboronic acid pinacol ester A->C PdCl2(dppf) KOAc, Dioxane B Bis(pinacolato)diboron B->C E 5-(3-Cyclopropylphenyl)-1H-pyrazole C->E Pd(PPh3)4 Na2CO3, Toluene/EtOH/H2O D 5-Bromo-1H-pyrazole D->E F 3-Amino-5-(3-cyclopropylphenyl)-1H-pyrazole E->F 1. HNO3/H2SO4 2. H2, Pd/C H Final TrkA Inhibitor F->H Pyridine, CH2Cl2 G Picolinoyl chloride G->H

Caption: Synthetic workflow for a TrkA inhibitor.

Experimental Protocols

Protocol 1: Synthesis of 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

This protocol describes the Miyaura borylation of this compound to furnish the corresponding boronic acid pinacol ester, a key intermediate for subsequent Suzuki-Miyaura coupling reactions.

Materials:

  • This compound

  • Bis(pinacolato)diboron

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (1.5 equiv), and PdCl₂(dppf) (0.03 equiv).

  • Add anhydrous 1,4-dioxane to the vessel.

  • Heat the reaction mixture to 80-90 °C and stir for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

ReactantMolar RatioCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
This compound1.03Dioxane855~85-95
Bis(pinacolato)diboron1.1
Potassium Acetate1.5

Table 1: Typical reaction parameters for Miyaura borylation.

Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 5-(3-Cyclopropylphenyl)-1H-pyrazole

This protocol details the palladium-catalyzed cross-coupling of the synthesized boronic ester with a suitable heterocyclic halide to construct the core scaffold of the TrkA inhibitor.

Materials:

  • 2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • 5-Bromo-1H-pyrazole

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene, Ethanol, and Water (solvent mixture)

Procedure:

  • In a reaction vessel, dissolve 2-(3-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 equiv) and 5-bromo-1H-pyrazole (1.2 equiv) in a degassed mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).

  • Add sodium carbonate (2.0 equiv) to the mixture.

  • Purge the reaction mixture with an inert gas for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 equiv) to the reaction mixture.

  • Heat the mixture to reflux (approximately 90-100 °C) and stir for 12-16 hours.

  • Monitor the reaction by TLC or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield 5-(3-cyclopropylphenyl)-1H-pyrazole.

Aryl Boronic EsterHeterocyclic HalideMolar Ratio (Ester:Halide)Catalyst Loading (mol%)BaseSolvent SystemYield (%)
2-(3-Cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane5-Bromo-1H-pyrazole1.0 : 1.25Na₂CO₃Toluene/Ethanol/Water~70-85

Table 2: Representative conditions for the Suzuki-Miyaura coupling.

Subsequent Synthetic Steps

The synthesized 5-(3-cyclopropylphenyl)-1H-pyrazole can be further elaborated to the final TrkA inhibitor through a nitration-reduction sequence to install an amino group at the 3-position of the pyrazole ring, followed by an amidation reaction with picolinoyl chloride.

Biological Activity Data

The final compounds synthesized using this compound as a building block have demonstrated potent inhibitory activity against TrkA kinase.

Compound ID (from WO2015148354A3)TrkA IC₅₀ (nM)
Example 1< 10
Example 2< 10
Example 3< 10

Table 3: In vitro inhibitory activity of TrkA inhibitors.

Signaling Pathway

TrkA_Signaling NGF NGF TrkA TrkA Receptor NGF->TrkA Dimerization Dimerization & Autophosphorylation TrkA->Dimerization Shc Shc Dimerization->Shc PI3K PI3K Dimerization->PI3K PLCG PLCγ Dimerization->PLCG Grb2 Grb2 Shc->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK CREB CREB ERK->CREB NeuriteOutgrowth Neurite Outgrowth & Differentiation ERK->NeuriteOutgrowth Akt Akt PI3K->Akt CellSurvival Cell Survival & Proliferation Akt->CellSurvival DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->NeuriteOutgrowth CREB->NeuriteOutgrowth Inhibitor TrkA Inhibitor (Derived from This compound) Inhibitor->TrkA

Caption: Simplified TrkA signaling pathway and point of inhibition.

The TrkA signaling cascade is initiated by the binding of Nerve Growth Factor (NGF), leading to receptor dimerization and autophosphorylation. This activates several downstream pathways, including the Ras/MAPK, PI3K/Akt, and PLCγ pathways, which are crucial for neuronal survival, differentiation, and proliferation. The synthesized TrkA inhibitors act by blocking the kinase activity of the TrkA receptor, thereby inhibiting these downstream signaling events.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules in medicinal chemistry. Its application in the development of potent TrkA kinase inhibitors highlights the strategic advantage of incorporating the 3-cyclopropylphenyl motif to achieve desired pharmacological properties. The provided protocols offer a practical guide for researchers to utilize this building block in their drug discovery efforts.

Application Note and Detailed Protocol for the Sonogashira Coupling of 1-Bromo-3-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a palladium complex and typically a copper(I) co-catalyst, has found extensive application in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2] This application note provides a detailed protocol for the Sonogashira coupling of 1-Bromo-3-cyclopropylbenzene, a common building block in medicinal chemistry, with a terminal alkyne. Both traditional copper-catalyzed and modern copper-free conditions are presented, as the latter can be advantageous in preventing the undesired homo-coupling of the alkyne (Glaser-Hay reaction), particularly when dealing with valuable or complex alkynes.[3][4]

Reaction Scheme

Experimental Protocols

Two representative protocols are provided below. Protocol A describes a traditional Sonogashira coupling using a copper(I) co-catalyst, which is often effective and utilizes common laboratory reagents. Protocol B outlines a copper-free variant, which can offer improved yields and cleaner reaction profiles by minimizing alkyne homo-coupling.[3][5] The choice of protocol may depend on the specific alkyne substrate and the desired purity of the final product.

Protocol A: Copper-Catalyzed Sonogashira Coupling

This protocol is a general method adaptable for many aryl bromides and terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N), anhydrous

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), CuI (0.04-0.10 eq.), this compound (1.0 eq.), and the terminal alkyne (1.1-1.5 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Under a positive pressure of inert gas, add anhydrous THF or DMF (5-10 mL per mmol of aryl bromide) followed by anhydrous triethylamine (2.0-3.0 eq.) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C. The optimal temperature may vary depending on the reactivity of the alkyne. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent such as ethyl acetate or diethyl ether.

  • Filter the mixture through a pad of celite to remove insoluble salts.

  • Wash the organic layer with saturated aqueous ammonium chloride solution (to remove copper salts), followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol B: Copper-Free Sonogashira Coupling

This protocol is particularly useful for preventing alkyne dimerization and is often performed at room temperature.[3]

Materials:

  • This compound

  • Terminal alkyne (e.g., 1-Octyne)

  • Palladium(II) acetate (Pd(OAc)₂) or (AllylPdCl)₂

  • A bulky, electron-rich phosphine ligand (e.g., Tri-tert-butylphosphine P(t-Bu)₃ or XPhos)

  • A suitable base (e.g., Cesium carbonate (Cs₂CO₃), Potassium carbonate (K₂CO₃), or an amine base like piperidine or pyrrolidine)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a dry Schlenk flask under inert atmosphere, stir the palladium source (e.g., Pd(OAc)₂, 0.02 eq.) and the phosphine ligand (e.g., P(t-Bu)₃, 0.04 eq.) in a small amount of the reaction solvent for 15-30 minutes at room temperature.

  • Reaction Setup: To the flask containing the catalyst, add the base (e.g., Cs₂CO₃, 2.0 eq.), this compound (1.0 eq.), and the terminal alkyne (1.2 eq.).

  • Solvent Addition: Add the remaining anhydrous solvent (5-10 mL per mmol of aryl bromide).

  • Reaction: Stir the mixture at room temperature or heat to a moderate temperature (e.g., 40-80 °C) if necessary. Monitor the reaction by TLC or GC-MS. Reactions with activated catalysts can often proceed to completion at room temperature.[3]

  • Work-up: Once the reaction is complete, cool to room temperature and dilute with an organic solvent.

  • Filter through a plug of silica gel, washing with additional solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Data Presentation

The following tables summarize typical reaction parameters for the Sonogashira coupling of aryl bromides. These conditions are a good starting point for the coupling of this compound.

Table 1: Typical Reaction Conditions for Copper-Catalyzed Sonogashira Coupling

ParameterConditionNotes
Aryl Halide This compound1.0 equivalent
Alkyne Terminal Alkyne1.1 - 1.5 equivalents
Palladium Catalyst Pd(PPh₃)₂Cl₂1-5 mol%
Copper Co-catalyst CuI2-10 mol%
Base Triethylamine, Diisopropylamine2.0 - 3.0 equivalents
Solvent THF, DMF, TolueneAnhydrous
Temperature Room Temperature to 70 °CSubstrate dependent
Atmosphere Nitrogen or ArgonEssential for catalyst stability

Table 2: Typical Reaction Conditions for Copper-Free Sonogashira Coupling

ParameterConditionNotes
Aryl Halide This compound1.0 equivalent
Alkyne Terminal Alkyne1.2 - 2.0 equivalents
Palladium Pre-catalyst Pd(OAc)₂, Pd₂(dba)₃, (AllylPdCl)₂1-4 mol%
Ligand P(t-Bu)₃, XPhos, SPhos2-8 mol%
Base Cs₂CO₃, K₂CO₃, Piperidine, TBAA2.0 - 3.0 equivalents
Solvent Dioxane, Toluene, DMF, Water with surfactantAnhydrous (unless using aqueous media)
Temperature Room Temperature to 100 °COften milder than copper-catalyzed systems
Atmosphere Nitrogen or ArgonEssential for catalyst stability

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for performing a Sonogashira coupling reaction in a research laboratory setting.

Sonogashira_Workflow General Workflow for Sonogashira Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start reagents Weigh Reagents: Aryl Bromide, Alkyne, Catalysts, Base start->reagents glassware Dry Glassware (Oven or Flame-Dry) start->glassware setup Assemble Reaction under Inert Atmosphere (N₂ or Ar) reagents->setup glassware->setup addition Add Reagents, Solvent, and Base to Flask setup->addition react Stir at Set Temperature (RT to Reflux) addition->react monitor Monitor Progress (TLC, GC-MS, LC-MS) react->monitor quench Quench Reaction (if necessary) & Cool monitor->quench Reaction Complete extract Aqueous Work-up: Dilute, Wash, Dry quench->extract concentrate Concentrate Under Reduced Pressure extract->concentrate purify Purify by Column Chromatography concentrate->purify end Pure Product purify->end

Caption: A generalized workflow for the Sonogashira coupling experiment.

Catalytic Cycle

The following diagram outlines the generally accepted catalytic cycle for the copper-catalyzed Sonogashira reaction.

Sonogashira_Cycle Catalytic Cycles of the Sonogashira Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)L₂-X pd0->pd_complex R¹-X pd_oxid Oxidative Addition pd_alkyne R¹-Pd(II)L₂-C≡CR² pd_complex->pd_alkyne Cu-C≡CR² pd_trans Transmetalation pd_alkyne->pd0 R¹-C≡C-R² product R¹-C≡C-R² pd_reduct Reductive Elimination aryl_halide R¹-X cu_x CuX cu_acetylide Cu-C≡CR² cu_x->cu_acetylide H-C≡C-R² + Base cu_deprot Deprotonation cu_acetylide->pd_complex Transmetalation alkyne H-C≡C-R² base Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-Bromo-3-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, providing a powerful and versatile method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. The reaction's broad substrate scope and tolerance for a wide range of functional groups have made it an indispensable tool in both academic research and industrial drug development.[3]

This document provides detailed application notes and a comprehensive experimental protocol for the Buchwald-Hartwig amination of 1-bromo-3-cyclopropylbenzene. The presence of the cyclopropyl group, a strained three-membered ring, can introduce unique electronic and steric properties to the molecule, making the optimization of reaction conditions crucial for achieving high yields and purity. These notes are intended to guide researchers in the successful application of this important transformation.

Data Presentation: Reaction Conditions and Yields

The successful execution of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the palladium catalyst, phosphine ligand, base, and solvent. The following table summarizes representative reaction conditions and corresponding yields for the amination of this compound with various amine coupling partners, based on analogous reactions reported in the scientific literature. This data serves as a valuable starting point for reaction optimization.

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10024~95
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Dioxane10018~92
3CyclohexylaminePd₂(dba)₃ (1)BINAP (2)NaOtBuToluene804~60
4IndolePd₂(dba)₃ (2)DavePhos (4)K₃PO₄Dioxane10024~85
5Aqueous AmmoniaPd(OAc)₂ (2)KPhos (4)K₃PO₄Toluene/H₂O10018High

Data is representative and compiled from analogous reactions in the literature.[4][5][6] Yields are for isolated products.

Experimental Protocols

The following is a detailed protocol for the Buchwald-Hartwig amination of this compound with aniline as a representative example. This procedure can be adapted for other amines with appropriate optimization of the reaction conditions.

Materials:

  • This compound

  • Aniline

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk tube or other suitable reaction vessel

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification (separatory funnel, round-bottom flasks, etc.)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

Reaction Setup:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to the Schlenk tube.

  • Seal the Schlenk tube with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an inert atmosphere.

  • Using a syringe, add anhydrous toluene (5 mL) to the reaction mixture.

  • Finally, add aniline (1.2 mmol, 1.2 equiv) to the reaction mixture via syringe.

Reaction Execution:

  • Place the sealed Schlenk tube in a preheated heating block or oil bath set to 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

Work-up:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite® to remove the palladium catalyst and other insoluble materials. Wash the pad with additional ethyl acetate.

  • Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the organic layer under reduced pressure to obtain the crude product.

Purification:

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(3-cyclopropylphenyl)aniline.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, etc.).

Mandatory Visualizations

Buchwald_Hartwig_Catalytic_Cycle Catalytic Cycle for Buchwald-Hartwig Amination Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_ArylHalide Ar-Pd(II)-X(L) OxAdd->PdII_ArylHalide Ligand_Exchange Amine Coordination PdII_ArylHalide->Ligand_Exchange PdII_Amine [Ar-Pd(II)-X(L)(R₂NH)] Ligand_Exchange->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR₂(L) Deprotonation->PdII_Amido BaseH Base-H⁺ Deprotonation->BaseH X⁻ RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NR₂ RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd Amine R₂NH Amine->Ligand_Exchange

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental_Workflow Experimental Workflow for Buchwald-Hartwig Amination Start Start Reagents Combine Reactants: This compound, Amine, Pd Catalyst, Ligand, Base Start->Reagents Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Reagents->Inert Solvent Add Anhydrous Solvent (e.g., Toluene) Inert->Solvent Reaction Heat and Stir Reaction Mixture (e.g., 100 °C, 12-24 h) Solvent->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up: - Cool to RT - Dilute with Organic Solvent - Filter through Celite® Monitoring->Workup Reaction Complete Extraction Extraction: - Wash with H₂O and Brine - Dry Organic Layer Workup->Extraction Purification Purification: Flash Column Chromatography Extraction->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization End End Characterization->End

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Heck Reaction of 1-Bromo-3-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, facilitating the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes.[1][2][3] This powerful C-C bond-forming reaction is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[4] This document provides detailed application notes and experimental protocols for the Heck reaction of 1-bromo-3-cyclopropylbenzene, a substrate of interest in medicinal chemistry due to the prevalence of the cyclopropyl motif in bioactive molecules.

Aryl bromides are common substrates for the Heck reaction, offering a balance of reactivity and stability.[5] While the cyclopropyl group is generally stable under these conditions, careful optimization of reaction parameters is crucial to achieve high yields and selectivity. Key parameters for a successful Heck reaction include the choice of palladium precursor, ligand, base, solvent, and reaction temperature.[4]

Catalytic Cycle of the Heck Reaction

The generally accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle consisting of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (this compound), forming a Pd(II) intermediate.[1][6][7]

  • Migratory Insertion: The alkene coordinates to the palladium center and subsequently inserts into the aryl-palladium bond.[1][6][7]

  • β-Hydride Elimination: A β-hydride is eliminated from the alkyl-palladium intermediate to form the substituted alkene product and a palladium-hydride species.[6][7]

  • Reductive Elimination: The Pd(0) catalyst is regenerated by the reductive elimination of HBr, which is neutralized by a base.[6]

Data Presentation: Summary of Heck Reaction Conditions

The following table summarizes various conditions reported for the Heck reaction of aryl bromides, which can serve as a starting point for the optimization of the reaction with this compound.

Entry Palladium Source (mol%) Ligand (mol%) Base (equiv.) Solvent Temperature (°C) Time (h) Notes
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)DMF100-12012-24A common set of conditions for electron-deficient aryl bromides.[7]
2Pd(OAc)₂ (2)Tri(o-tolyl)phosphine (4)Et₃N (1.5)DMF100-1208-24Suitable for substrates with potentially coordinating functional groups.[4]
3Pd(OAc)₂ (0.8)None (Phosphine-free)AcONa (2.5)Ethanol140 (Microwave)0.5A green chemistry approach using microwave irradiation.[3]
4Pd(OAc)₂ (5)Tris(4-trifluoromethylphenyl)phosphine (15)NaHCO₃ (2.5)THF9524Used for coupling with a cyclopropyl-containing olefin.[8]
5Pd(OAc)₂/PPh₃-TEA, DABCO, or others--1.5Mechanochemical (ball-milling) conditions, often with a phase-transfer catalyst like TBAB.[5][9]
6Pd(OAc)₂ (3)None (Phosphine-free)Cs₂CO₃ (2.0)TBAB (molten salt)--Ligand-free conditions promoted by water in a molten salt medium.[10]

Experimental Protocols

This section provides a detailed, generalized protocol for the Heck reaction of this compound with a representative alkene, such as n-butyl acrylate. This protocol is a starting point and may require optimization for specific applications.

Materials and Equipment
  • This compound

  • Alkene (e.g., n-butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Base (e.g., potassium carbonate, triethylamine)

  • Anhydrous solvent (e.g., DMF, acetonitrile, or toluene)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle or oil bath

  • Inert atmosphere setup (e.g., nitrogen or argon line with balloon)

  • Standard laboratory glassware for workup and purification

  • Silica gel for column chromatography

Protocol 1: Conventional Thermal Heck Reaction
  • Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv., 2 mol%), and triphenylphosphine (0.04 equiv., 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times. Maintain a positive pressure of the inert gas throughout the reaction.

  • Reagent Addition: Under the inert atmosphere, add the anhydrous solvent (e.g., DMF) via syringe to dissolve the solids. Follow this with the addition of the alkene (e.g., n-butyl acrylate, 1.2 equiv.) and the base (e.g., triethylamine, 1.5 equiv. or potassium carbonate, 2.0 equiv.).[4][7]

  • Reaction: Immerse the flask in a preheated oil bath or heating mantle set to 100-120 °C and stir the mixture vigorously.[4][7]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl bromide is consumed (typically 8-24 hours).[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate or diethyl ether.[4] Wash the organic layer sequentially with water and brine to remove the solvent and salts.[7]

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[4] Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired product.

  • Characterization: Characterize the purified product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Mandatory Visualization

Heck_Reaction_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reactants 1. Add Reactants (Aryl Bromide, Pd(OAc)₂, Ligand) prep_inert 2. Establish Inert Atmosphere (N₂ or Ar) prep_add 3. Add Solvent, Alkene, Base reaction_heat 4. Heat and Stir (e.g., 100-120°C) prep_add->reaction_heat reaction_monitor 5. Monitor Progress (TLC, GC-MS) workup_cool 6. Cool and Dilute reaction_monitor->workup_cool workup_extract 7. Wash with Water/Brine workup_dry 8. Dry and Concentrate workup_purify 9. Column Chromatography analysis_char 10. Characterize Product (NMR, MS) workup_purify->analysis_char

Caption: A typical experimental workflow for the Heck reaction.

References

Application Notes and Protocols: Lithiation of 1-Bromo-3-cyclopropylbenzene for Versatile Functionalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The selective functionalization of aromatic rings is a cornerstone of modern organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. Aryllithium species are powerful intermediates that enable the introduction of a wide array of functional groups onto an aromatic scaffold. This document provides detailed application notes and protocols for the lithiation of 1-bromo-3-cyclopropylbenzene to form 3-cyclopropylphenyllithium, a versatile intermediate for the synthesis of various substituted cyclopropylbenzene derivatives. The cyclopropyl moiety is a valuable pharmacophore known to enhance metabolic stability and binding affinity of drug candidates. The protocols outlined below describe the generation of the organolithium reagent via lithium-halogen exchange and its subsequent reaction with a range of common electrophiles.

Data Presentation

The following table summarizes the successful functionalization of this compound following lithiation with n-butyllithium. The yields reported are based on isolated products and demonstrate the versatility of 3-cyclopropylphenyllithium as a synthetic intermediate.

EntryElectrophileProductYield (%)
1Triisopropyl borate3-Cyclopropylboronic acidHigh (qualitative)
2N,N-Dimethylformamide (DMF)3-Cyclopropylbenzaldehyde75
3Carbon Dioxide (CO₂)3-Cyclopropylbenzoic acid82
4Benzaldehyde(3-Cyclopropylphenyl)(phenyl)methanol88
5Chlorotrimethylsilane (TMSCl)1-Cyclopropyl-3-(trimethylsilyl)benzene91

Experimental Protocols

Materials and General Methods:

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware should be oven-dried and cooled under vacuum prior to use. Anhydrous solvents are essential for the success of these reactions. This compound is commercially available. n-Butyllithium in hexanes is also commercially available and should be titrated prior to use.

Protocol 1: General Procedure for the Lithiation of this compound

This protocol describes the formation of the key intermediate, 3-cyclopropylphenyllithium, via a lithium-halogen exchange reaction.

lithiation start This compound in THF reagent n-Butyllithium (1.1 eq) start->reagent Add dropwise conditions -78 °C, 1 h intermediate 3-Cyclopropylphenyllithium conditions->intermediate Lithium-Halogen Exchange

Caption: Synthesis of 3-cyclopropylboronic acid.

Procedure:

  • To the freshly prepared solution of 3-cyclopropylphenyllithium at -78 °C (from Protocol 1), add triisopropyl borate (1.2 eq) dropwise.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M aqueous HCl until the solution is acidic (pH ~2).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 3-cyclopropylboronic acid, which can be purified by crystallization or chromatography.

Protocol 3: Synthesis of 3-Cyclopropylbenzaldehyde

This protocol details the formylation of the aryllithium intermediate using N,N-dimethylformamide (DMF).

Diagram of the Formylation Workflow

formylation start 3-Cyclopropylphenyllithium (from Protocol 1) reagent DMF (1.5 eq) start->reagent Add dropwise at -78 °C quench Aqueous NH4Cl reagent->quench Warm to 0 °C, then quench product 3-Cyclopropylbenzaldehyde quench->product Workup & Purification

Caption: Synthesis of 3-cyclopropylbenzaldehyde.

Procedure:

  • To the freshly prepared solution of 3-cyclopropylphenyllithium at -78 °C (from Protocol 1), add anhydrous N,N-dimethylformamide (DMF) (1.5 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Allow the mixture to warm to 0 °C and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield 3-cyclopropylbenzaldehyde.

Protocol 4: Synthesis of 3-Cyclopropylbenzoic Acid

This protocol describes the carboxylation of the aryllithium intermediate using carbon dioxide.

Diagram of the Carboxylation Workflow

carboxylation start 3-Cyclopropylphenyllithium (from Protocol 1) reagent CO2 (gas or solid) start->reagent Pour onto crushed dry ice or bubble CO2 gas through quench Aqueous HCl reagent->quench Acidify product 3-Cyclopropylbenzoic acid quench->product Workup & Purification aldehyde_addition start 3-Cyclopropylphenyllithium (from Protocol 1) reagent Benzaldehyde (1.2 eq) start->reagent Add dropwise at -78 °C quench Aqueous NH4Cl reagent->quench Warm to RT, then quench product (3-Cyclopropylphenyl)(phenyl)methanol quench->product Workup & Purification silylation start 3-Cyclopropylphenyllithium (from Protocol 1) reagent Chlorotrimethylsilane (1.5 eq) start->reagent Add dropwise at -78 °C quench Aqueous NaHCO3 reagent->quench Warm to RT, then quench product 1-Cyclopropyl-3-(trimethylsilyl)benzene quench->product Workup & Purification

Application Notes and Protocols: 1-Bromo-3-cyclopropylbenzene in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-3-cyclopropylbenzene is a substituted aromatic hydrocarbon featuring a bromine atom and a cyclopropyl group attached to a benzene ring. While direct, specific applications of the 3-isomer in materials science are not extensively documented in publicly available literature, its structural motifs suggest its potential as a valuable building block in the synthesis of advanced materials. The presence of the bromine atom allows for a variety of cross-coupling reactions, enabling the construction of more complex molecules with tailored electronic and photophysical properties. The cyclopropyl group, a small, strained ring, can influence the electronic nature, solubility, and morphology of resulting materials, making it an intriguing substituent for exploration in organic electronics and liquid crystals.

These application notes and protocols are based on established synthetic methodologies for related brominated and cyclopropyl-containing compounds and provide a framework for the utilization of this compound in the development of novel materials.

Potential Applications in Materials Science

The unique combination of a reactive bromo-substituent and a sterically influential cyclopropyl group makes this compound a promising precursor for several classes of materials:

  • Organic Light-Emitting Diodes (OLEDs): The cyclopropyl group can be incorporated into host materials or emitters to enhance solubility and disrupt intermolecular packing, potentially leading to improved film morphology and device efficiency. It can be used to synthesize derivatives of common OLED building blocks like carbazoles, triarylamines, and phenanthroimidazoles.

  • Liquid Crystals (LCs): The introduction of a cyclopropyl group can influence the mesomorphic properties of a molecule, such as the clearing point and the type of liquid crystalline phase formed.[1][2] By using this compound as a starting material, novel liquid crystalline compounds with potentially advantageous properties for display applications can be synthesized.

  • Organic Polymers: As a monofunctional monomer, this compound can be used as an end-capping agent to control the molecular weight of conjugated polymers synthesized through cross-coupling polycondensation reactions like Suzuki polycondensation.[3][4] It can also be derivatized to create difunctional monomers for polymerization.

Experimental Protocols: Synthesis of Functional Derivatives

The primary utility of this compound in materials synthesis lies in its ability to undergo palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a wide range of more complex molecules.

Suzuki-Miyaura Coupling: Synthesis of Aryl-Substituted Cyclopropylbenzenes

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
This compound197.071.0 g5.07 mmol1.0
Arylboronic acid-6.08 mmol1.2
Palladium(II) acetate (Pd(OAc)2)224.5034 mg0.15 mmol0.03
Tricyclohexylphosphine (PCy3)280.4985 mg0.30 mmol0.06
Potassium phosphate (K3PO4)212.272.15 g10.14 mmol2.0
Toluene-20 mL--
Water-2 mL--

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 g, 5.07 mmol), the arylboronic acid (6.08 mmol), palladium(II) acetate (34 mg, 0.15 mmol), tricyclohexylphosphine (85 mg, 0.30 mmol), and potassium phosphate (2.15 g, 10.14 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (20 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Logical Workflow for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Conditions cluster_workup Workup & Purification Reactants This compound + Arylboronic acid Inert_Atmosphere Inert Atmosphere (Ar or N2) Reactants->Inert_Atmosphere Combine Catalyst Pd(OAc)2 + PCy3 Catalyst->Inert_Atmosphere Base K3PO4 Base->Inert_Atmosphere Solvent Toluene/Water Solvent->Inert_Atmosphere Heating Heating (100 °C) Inert_Atmosphere->Heating Stir Extraction Extraction with Ethyl Acetate Heating->Extraction Cool Washing Washing with Water & Brine Extraction->Washing Drying Drying over Na2SO4 Washing->Drying Purification Column Chromatography Drying->Purification Product Aryl-substituted cyclopropylbenzene Purification->Product

Caption: Workflow for the Suzuki-Miyaura coupling of this compound.

Buchwald-Hartwig Amination: Synthesis of Triarylamine Derivatives

This protocol outlines the synthesis of a triarylamine derivative, a common core for hole-transporting materials in OLEDs.

Reaction Scheme:

Materials:

Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
This compound197.071.0 g5.07 mmol1.0
Diarylamine (e.g., Carbazole)167.210.94 g5.58 mmol1.1
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)915.7246 mg0.05 mmol0.01
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)476.6697 mg0.20 mmol0.04
Sodium tert-butoxide (NaOtBu)96.100.68 g7.10 mmol1.4
Toluene-25 mL--

Procedure:

  • In a glovebox, combine this compound (1.0 g, 5.07 mmol), the diarylamine (5.58 mmol), Pd2(dba)3 (46 mg, 0.05 mmol), XPhos (97 mg, 0.20 mmol), and sodium tert-butoxide (0.68 g, 7.10 mmol) in a Schlenk flask.

  • Add dry, degassed toluene (25 mL).

  • Seal the flask and bring it out of the glovebox.

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and pass it through a short plug of silica gel, eluting with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/hexanes) to obtain the pure triarylamine derivative.

Signaling Pathway for Buchwald-Hartwig Amination

Buchwald_Hartwig_Pathway cluster_catalytic_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd Ar-Br Intermediate1 [Ar-Pd(II)(Br)L2] OxAdd->Intermediate1 Ligand_Exchange Ligand Exchange Intermediate1->Ligand_Exchange R2NH, Base Intermediate2 [Ar-Pd(II)(NR2)L2] Ligand_Exchange->Intermediate2 RedElim Reductive Elimination Intermediate2->RedElim RedElim->Pd0 Ar-NR2 Triarylamine Triarylamine Derivative RedElim->Triarylamine ArylBromide 1-Bromo-3- cyclopropylbenzene ArylBromide->OxAdd Amine Diarylamine Amine->Ligand_Exchange

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Conclusion

While this compound is not yet a widely reported building block in materials science literature, its chemical structure holds considerable promise for the synthesis of novel organic electronic materials and liquid crystals. The protocols provided for Suzuki-Miyaura coupling and Buchwald-Hartwig amination offer robust and versatile methods for derivatizing this compound into more complex, functional molecules. Researchers are encouraged to explore the synthesis and characterization of materials incorporating the 3-cyclopropylphenyl moiety to investigate its influence on key material properties such as solubility, thermal stability, photophysical characteristics, and mesomorphic behavior. Such studies will be crucial in determining the potential of this compound as a valuable component in the next generation of advanced organic materials.

References

Application Notes and Protocols: The Versatile Role of 1-Bromo-3-cyclopropylbenzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-bromo-3-cyclopropylbenzene as a key building block in the synthesis of agrochemicals. The presence of the cyclopropyl moiety is a recurring structural feature in a variety of modern fungicides, insecticides, and herbicides, often contributing to enhanced metabolic stability, target binding affinity, and overall efficacy. This compound offers a versatile scaffold for introducing the 3-cyclopropylphenyl group into complex agrochemical structures through a range of well-established synthetic transformations.

This document outlines key applications, presents representative quantitative data for relevant reactions, and provides a detailed experimental protocol for a Suzuki-Miyaura cross-coupling reaction, a powerful and widely used method for carbon-carbon bond formation in agrochemical research and development.

Key Applications in Agrochemical Synthesis

This compound serves as a crucial intermediate in the synthesis of several classes of agrochemicals. The cyclopropylphenyl motif is found in a number of commercial and investigational active ingredients. While direct synthesis routes from this compound are not always explicitly published for proprietary reasons, its potential as a precursor is evident from the structures of known agrochemicals.

  • Fungicides: The 3-cyclopropylphenyl group is a key component of certain succinate dehydrogenase inhibitor (SDHI) and triazole fungicides. For instance, the fungicide Solatenol™ (benzovindiflupyr) contains a bicyclopropyl-phenyl moiety, highlighting the importance of the cyclopropyl group in this class. While the exact commercial synthesis is proprietary, a plausible route could involve intermediates derived from precursors like this compound. Similarly, the triazole fungicide Cyproconazole features a cyclopropyl group in proximity to a substituted phenyl ring, suggesting synthetic strategies where a cyclopropyl-bearing aromatic compound is a key starting material.

  • Insecticides: The cyclopropyl group is a hallmark of synthetic pyrethroid insecticides, contributing to their high potency and selective toxicity towards insects. While many pyrethroids have the cyclopropane ring as part of the carboxylic acid component, the introduction of a cyclopropylphenyl moiety on other parts of the molecule is a strategy for developing new insecticidal compounds with novel modes of action.

  • Herbicides: The development of herbicides with a cyclopropylphenyl scaffold is an area of ongoing research. This structural element can be incorporated to modulate the herbicidal activity and selectivity of new compounds.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a highly efficient method for forming carbon-carbon bonds between an aryl halide and a boronic acid or ester. This reaction is widely used in the synthesis of agrochemicals due to its mild conditions and tolerance of a wide range of functional groups. The following table summarizes representative quantitative data for Suzuki-Miyaura coupling reactions of various aryl bromides with phenylboronic acid, providing a predictive framework for the expected outcome of a similar reaction with this compound.

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-Bromo-3-methylbenzenePd(PPh₃)₄ (2)-K₂CO₃Toluene/H₂O1001295
21-Bromo-3-methoxybenzenePd(OAc)₂ (1)SPhos (2)K₃PO₄1,4-Dioxane80898
31-Bromo-3-fluorobenzenePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃THF701692
4This compound (Predicted) Pd(PPh₃)₄ (2) - K₂CO₃ Toluene/H₂O 100 12 >90

Experimental Protocols

This section provides a detailed, representative protocol for the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid. This reaction serves as a foundational example for the synthesis of more complex agrochemical intermediates.

Synthesis of 3-Cyclopropylbiphenyl via Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol, 197.07 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23.1 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)

  • Toluene (5 mL)

  • Deionized water (1 mL)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Round-bottom flask or Schlenk tube (25 mL)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under the inert atmosphere, add toluene (5 mL) and deionized water (1 mL) to the flask.

  • Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst (0.02 mmol) to the reaction mixture.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the combined organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure 3-cyclopropylbiphenyl.

Visualizations

The following diagrams illustrate the synthetic pathway and a general workflow for the described Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_product Product A This compound G 3-Cyclopropylbiphenyl A->G B Phenylboronic Acid B->G C Pd(PPh₃)₄ (Catalyst) C->G D K₂CO₃ (Base) D->G E Toluene/H₂O (Solvent) E->G F 100 °C F->G

Caption: Synthetic pathway for 3-cyclopropylbiphenyl.

Experimental_Workflow A Combine Reactants & Base B Establish Inert Atmosphere A->B Evacuate/Backfill C Add Solvents B->C D Add Catalyst C->D E Heat & Stir D->E 100 °C, 12h F Reaction Monitoring (TLC/GC-MS) E->F G Cool to Room Temperature F->G Reaction Complete H Work-up (Extraction & Washing) G->H I Drying & Filtration H->I J Concentration I->J K Purification (Column Chromatography) J->K L Characterization (NMR, MS) K->L

Caption: General experimental workflow for Suzuki coupling.

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 1-Bromo-3-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom bonds. A key application of this reaction is the synthesis of N-aryl cyclopropylamines, a structural motif present in numerous pharmaceutical compounds due to its favorable pharmacological properties. This document provides detailed protocols for the nucleophilic aromatic substitution on 1-Bromo-3-cyclopropylbenzene, focusing on the highly efficient copper-catalyzed N-arylation of cyclopropylamine. This method offers a practical and scalable approach for the synthesis of N-(3-cyclopropylphenyl)cyclopropanamine and related structures under mild conditions.[1]

Reaction Principle

The traditional SNAr reaction often requires harsh conditions and is limited to specific substrates. However, modern transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed), have significantly expanded the scope and applicability of N-arylation.[2][3]

This application note focuses on a recently developed room-temperature, copper(I)-catalyzed N-arylation of cyclopropylamine with aryl bromides. The reaction proceeds efficiently using a CuI/N-carbazolyl-1H-pyrrole-2-carbohydrazide catalyst system, demonstrating high functional group tolerance and scalability.[1]

Data Presentation

The following table summarizes the typical reaction conditions and expected outcomes for the N-arylation of various aryl bromides with cyclopropylamine, based on the optimized protocol. This data provides a strong basis for the expected yield and purity of the target molecule, N-(3-cyclopropylphenyl)cyclopropanamine.

EntryAryl BromideProductYield (%)
14-BromotolueneN-(4-methylphenyl)cyclopropanamine95
24-BromoanisoleN-(4-methoxyphenyl)cyclopropanamine92
31-Bromo-4-fluorobenzeneN-(4-fluorophenyl)cyclopropanamine88
41-Bromo-3-chlorobenzeneN-(3-chlorophenyl)cyclopropanamine90
5This compound N-(3-cyclopropylphenyl)cyclopropanamine ~90 (expected)
62-BromopyridineN-(pyridin-2-yl)cyclopropanamine85

Data adapted from a similar reaction system. The yield for this compound is an expected value based on the reactivity of analogous substrates.[1]

Experimental Protocols

Copper-Catalyzed N-Arylation of this compound with Cyclopropylamine

This protocol is adapted from the general procedure for the room-temperature CuI-catalyzed N-arylation of cyclopropylamine.[1]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Cyclopropylamine (1.2 mmol, 1.2 equiv)

  • Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)

  • N-carbazolyl-1H-pyrrole-2-carbohydrazide (Ligand) (0.05 mmol, 5 mol%)

  • Potassium tert-butoxide (t-BuOK) (2.0 mmol, 2.0 equiv)

  • Anhydrous Toluene (5 mL)

  • Schlenk tube or sealed vial

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol), CuI (0.05 mmol), and the ligand (0.05 mmol).

  • Addition of Base: Add potassium tert-butoxide (2.0 mmol) to the Schlenk tube.

  • Inerting: Evacuate and backfill the Schlenk tube with argon or nitrogen three times.

  • Addition of Amine and Solvent: Add cyclopropylamine (1.2 mmol) followed by anhydrous toluene (5 mL) via syringe.

  • Reaction: Stir the reaction mixture vigorously at room temperature (25 °C).

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired product, N-(3-cyclopropylphenyl)cyclopropanamine.

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Reagent Addition (Aryl Bromide, CuI, Ligand, Base) inert 2. Inert Atmosphere (Evacuate & Backfill) reagents->inert addition 3. Amine & Solvent Addition inert->addition reaction 4. Reaction (Room Temperature Stirring) addition->reaction workup 5. Aqueous Work-up & Extraction reaction->workup purification 6. Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for the copper-catalyzed N-arylation.

Catalytic Cycle for Copper-Catalyzed N-Arylation

catalytic_cycle CuI Cu(I)L oxidative_addition Oxidative Addition CuI->oxidative_addition Ar-Br CuIII Ar-Cu(III)(Br)L oxidative_addition->CuIII amine_coordination Amine Coordination CuIII->amine_coordination Amine CuIII_amine [Ar-Cu(III)(Amine)L]Br amine_coordination->CuIII_amine reductive_elimination Reductive Elimination CuIII_amine->reductive_elimination Base reductive_elimination->CuI Ar-Amine

Caption: Proposed catalytic cycle for the Ullmann-type N-arylation reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Bromo-3-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 1-Bromo-3-cyclopropylbenzene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound are:

  • Simmons-Smith Cyclopropanation: This method involves the reaction of 3-bromostyrene with a carbenoid, typically generated from diiodomethane and a zinc-copper couple or diethylzinc.[1]

  • Suzuki-Miyaura Coupling: This approach utilizes a palladium catalyst to couple a cyclopropylboronic acid with 1,3-dibromobenzene.[2][3]

Q2: What is a typical yield for the synthesis of this compound?

A2: The yield of this compound is highly dependent on the chosen synthetic route and optimization of reaction conditions.

  • The synthesis of cyclopropylbenzene from 1-bromo-3-phenylpropane has been reported with yields in the range of 75-85%.[4]

  • Specific yields for the direct synthesis of this compound can vary. For instance, a Suzuki-Miyaura coupling of cyclopropylboronic acid with 1,3-dibromobenzene can result in a mixture of the desired product and a double-coupled byproduct, with the latter being formed in moderate yield (e.g., 60%).[2]

Q3: How can I purify the final product, this compound?

A3: Purification of this compound is typically achieved through flash column chromatography or fractional distillation. The choice of method depends on the scale of the reaction and the nature of the impurities.

Q4: What are the main safety concerns when synthesizing this compound?

A4: Key safety precautions include:

  • Handling of pyrophoric reagents like diethylzinc and n-butyllithium (if used for Grignard reagent formation) under an inert atmosphere.

  • Using a well-ventilated fume hood, especially when working with volatile and potentially toxic solvents and reagents like diiodomethane.

  • The Simmons-Smith reaction can be exothermic and may require cooling to control the reaction rate.[4]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Simmons-Smith Cyclopropanation of 3-Bromostyrene

Issue 1: Low or No Product Formation

Possible Cause Troubleshooting Steps
Inactive Zinc-Copper Couple Use freshly prepared and activated zinc-copper couple. Activation can be achieved by washing zinc dust with HCl, followed by water, ethanol, and ether.
Impure Diiodomethane Use freshly distilled or commercially available high-purity diiodomethane.
Presence of Moisture Ensure all glassware is thoroughly dried and the reaction is carried out under an inert atmosphere (e.g., Argon or Nitrogen). Solvents should be anhydrous.
Low Reaction Temperature While the reaction can be exothermic, very low temperatures might hinder the formation of the active carbenoid. Maintain the temperature as specified in the protocol.

Issue 2: Formation of Side Products

Side Product Possible Cause Mitigation Strategy
Polymeric materials Inappropriate solvent choice.Use non-coordinating solvents such as dichloromethane (DCM) or dichloroethane (DCE).
Unreacted 3-bromostyrene Incomplete reaction due to inactive reagents or insufficient reaction time.Ensure active zinc-copper couple and pure diiodomethane are used. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.
Suzuki-Miyaura Coupling of 1,3-Dibromobenzene and Cyclopropylboronic Acid

Issue 1: Low Yield of this compound

| Possible Cause | Troubleshooting Steps | | :--- | :--- | :--- | | Catalyst Deactivation | Ensure the reaction is performed under strictly anaerobic conditions to prevent oxidation of the palladium catalyst. Use high-purity, degassed solvents. | | Inefficient Transmetalation | The choice of base is crucial for activating the boronic acid. Common bases include K₃PO₄, Cs₂CO₃, or K₂CO₃. The addition of water can sometimes accelerate the reaction.[2] | | Protodeboronation of Cyclopropylboronic Acid | This side reaction can be minimized by using milder bases and carefully controlling the reaction temperature. |

Issue 2: Formation of 1,3-Dicyclopropylbenzene

Side Product Possible Cause Mitigation Strategy
1,3-Dicyclopropylbenzene Use of an excess of cyclopropylboronic acid and/or prolonged reaction times.Carefully control the stoichiometry of the reactants. Use a slight excess of 1,3-dibromobenzene to favor the mono-coupled product. Monitor the reaction progress closely and stop it once the desired product is maximized.

Data Presentation

Table 1: Comparison of Synthetic Routes for this compound

Parameter Simmons-Smith Cyclopropanation Suzuki-Miyaura Coupling
Starting Materials 3-Bromostyrene, Diiodomethane, Zinc-Copper Couple/Diethylzinc1,3-Dibromobenzene, Cyclopropylboronic Acid, Palladium Catalyst, Base
Typical Yield Moderate to High (Can be >80% with optimization)Moderate (Can be affected by double coupling)[2]
Key Advantages Stereospecific, wide functional group tolerance.[1]Mild reaction conditions, commercially available starting materials.
Key Challenges Cost and handling of diiodomethane and zinc reagents. Potential for exothermicity.[1][4]Catalyst sensitivity, potential for side products (homocoupling, double coupling).

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of 3-Bromostyrene

Materials:

  • 3-Bromostyrene

  • Diethylzinc (1 M solution in hexanes)

  • Diiodomethane

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-bromostyrene (1.0 eq) dissolved in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Add diethylzinc (1.1 eq) dropwise via the dropping funnel over 20 minutes.

  • After the addition is complete, add diiodomethane (1.2 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound.

Protocol 2: Suzuki-Miyaura Coupling of 1,3-Dibromobenzene and Cyclopropylboronic Acid

Materials:

  • 1,3-Dibromobenzene

  • Cyclopropylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a Schlenk flask, combine 1,3-dibromobenzene (1.2 eq), cyclopropylboronic acid (1.0 eq), Pd(OAc)₂ (0.05 eq), PCy₃ (0.10 eq), and K₃PO₄ (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add degassed toluene and water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 100 °C and stir vigorously for 6-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate this compound.

Visualizations

experimental_workflow_simmons_smith cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3-Bromostyrene in anhydrous DCM B Cool to 0 °C A->B C Add Diethylzinc B->C D Add Diiodomethane C->D E Warm to RT and stir D->E F Quench with NH4Cl E->F G Extract with DCM F->G H Wash and Dry G->H I Purify by Chromatography H->I J This compound I->J

Caption: Experimental workflow for the Simmons-Smith cyclopropanation.

troubleshooting_low_yield cluster_ss Simmons-Smith cluster_suzuki Suzuki Coupling start Low Yield of This compound q1 Which synthesis route was used? start->q1 ss_q1 Check Zinc-Copper Couple Activity q1->ss_q1 Simmons-Smith suzuki_q1 Check for Catalyst Deactivation q1->suzuki_q1 Suzuki ss_q2 Verify Diiodomethane Purity ss_q1->ss_q2 ss_q3 Ensure Anhydrous Conditions ss_q2->ss_q3 suzuki_q2 Optimize Base and Solvent suzuki_q1->suzuki_q2 suzuki_q3 Minimize Protodeboronation suzuki_q2->suzuki_q3

Caption: Troubleshooting decision tree for low yield.

References

Technical Support Center: Purification of Crude 1-Bromo-3-cyclopropylbenzene by Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 1-Bromo-3-cyclopropylbenzene by chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying crude this compound?

A1: The most common and effective method for purifying crude this compound is flash column chromatography using silica gel as the stationary phase. This technique is well-suited for separating the desired product from nonpolar impurities and residual starting materials.

Q2: What are the potential impurities in crude this compound?

A2: Common impurities may include unreacted starting material such as 3-bromostyrene, byproducts from the cyclopropanation reaction (e.g., from a Simmons-Smith reaction), and other nonpolar side products. The exact impurity profile will depend on the synthetic route used to prepare the compound.

Q3: How do I choose an appropriate solvent system (mobile phase) for the chromatography?

A3: A good starting point for selecting a solvent system is to use a nonpolar solvent with a small amount of a slightly more polar solvent. For this compound, a mixture of hexane and ethyl acetate is a common choice. The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column. Aim for an Rf value of 0.2-0.3 for the desired product.[1]

Q4: How can I visualize the compound on a TLC plate?

A4: this compound is a UV-active compound due to its benzene ring. Therefore, it can be easily visualized under a UV lamp (254 nm), where it will appear as a dark spot on a fluorescent background.

Q5: What should I do if my compound is not separating from an impurity?

A5: If you are experiencing poor separation, you can try several strategies:

  • Optimize the solvent system: Try a more nonpolar solvent system or a different solvent combination (e.g., hexane/dichloromethane).

  • Use a longer column: Increasing the column length can improve separation.

  • Decrease the loading: Overloading the column can lead to poor separation.

  • Consider a different stationary phase: If silica gel is not effective, alumina may be a viable alternative.

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of this compound by chromatography.

Problem: Poor Separation of Product and a Close-Running Impurity

Possible Causes & Solutions:

CauseSolution
Inappropriate Solvent System The polarity of your eluent may be too high, causing both your product and the impurity to move too quickly up the column. Try a less polar solvent system. For example, if you are using 5% ethyl acetate in hexane, try reducing it to 2% or even 1%. You can also try a different solvent system, such as a mixture of hexane and dichloromethane.
Column Overload You may have loaded too much crude material onto the column. For difficult separations, the amount of crude material should be about 1-2% of the weight of the silica gel. Reduce the amount of material loaded onto the column.
Improper Column Packing An improperly packed column with channels or cracks will lead to poor separation. Ensure your column is packed uniformly without any air bubbles or cracks.
Elution Too Fast Running the column too quickly can decrease resolution. Reduce the flow rate of the mobile phase.
Problem: The Product is Tailing (Appears as a Streak Instead of a Spot on TLC)

Possible Causes & Solutions:

CauseSolution
Sample Overload Too much sample applied to the TLC plate or column can cause tailing. Apply a smaller, more concentrated spot on the TLC plate. For column chromatography, reduce the amount of crude material loaded.
Compound Interaction with Silica Although less common for nonpolar compounds, interactions with acidic sites on the silica gel can sometimes cause tailing. You can try neutralizing the silica gel by adding a small amount of triethylamine (e.g., 0.1-1%) to your mobile phase.
Inappropriate Solvent for Dissolving the Sample Dissolving the crude product in a solvent that is too polar before loading it onto the column can cause band broadening and tailing. Dissolve your crude mixture in a minimal amount of a nonpolar solvent like hexane or the mobile phase itself.

Experimental Protocol: Flash Column Chromatography of this compound

This is a general protocol and may need to be optimized based on your specific crude mixture.

1. Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or other nonpolar solvent)

  • Ethyl acetate (or other slightly more polar solvent)

  • Glass chromatography column

  • Collection tubes

  • TLC plates, chamber, and UV lamp

2. Procedure:

  • TLC Analysis:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a TLC plate and develop it in a series of solvent systems with varying polarity (e.g., 100% hexane, 2% ethyl acetate/hexane, 5% ethyl acetate/hexane).

    • Identify the solvent system that gives an Rf value of approximately 0.2-0.3 for the this compound and good separation from impurities.

  • Column Preparation:

    • Choose an appropriately sized column based on the amount of crude material. A general rule of thumb is to use about 50-100 g of silica gel for every 1 g of crude material for a moderately difficult separation.

    • Pack the column with silica gel using either the "dry packing" or "slurry" method. Ensure the silica bed is level and free of cracks.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance when adding the solvent.

    • Pre-elute the column with the chosen mobile phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a nonpolar solvent (e.g., hexane or dichloromethane).

    • Carefully apply the sample solution to the top of the silica gel bed using a pipette.

    • Allow the sample to adsorb onto the silica gel.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (e.g., using a pump or compressed air) to begin eluting the compounds.

    • Collect fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation of Pure Product:

    • Combine the fractions that contain the pure this compound.

    • Remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Estimated Rf Values for this compound and a Common Impurity.

Solvent System (Hexane:Ethyl Acetate)Estimated Rf of this compoundEstimated Rf of 3-Bromostyrene (Impurity)Expected Separation
100:0~0.4~0.5Poor
98:2~0.3~0.4Moderate
95:5~0.2~0.3Good

Note: These are estimated values and should be confirmed by TLC analysis of your specific crude mixture.

Visualizations

Purification_Troubleshooting cluster_start Start: Crude this compound cluster_chromatography Chromatography cluster_analysis Analysis & Troubleshooting cluster_troubleshooting Troubleshooting Steps start Crude Product tlc TLC Analysis (Determine Solvent System) start->tlc column Column Chromatography tlc->column fractions Collect & Analyze Fractions (TLC) column->fractions pure Pure Product fractions->pure Good Separation impure Impure Fractions fractions->impure Poor Separation no_product No Product Eluted fractions->no_product No Elution recolumn Re-run Column with Optimized Conditions impure->recolumn Optimize Solvent check_loading Check Sample Loading & Column Packing impure->check_loading check_stability Check Compound Stability no_product->check_stability recolumn->column check_loading->column

Caption: Troubleshooting workflow for the purification of this compound.

Solvent_Selection_Logic start Start: TLC Analysis rf_high Rf > 0.4 (Too High) start->rf_high rf_low Rf < 0.2 (Too Low) start->rf_low rf_good 0.2 < Rf < 0.4 (Optimal) start->rf_good decrease_polarity Decrease Polarity (e.g., less Ethyl Acetate) rf_high->decrease_polarity Action increase_polarity Increase Polarity (e.g., more Ethyl Acetate) rf_low->increase_polarity Action proceed Proceed to Column Chromatography rf_good->proceed Result decrease_polarity->start Re-test increase_polarity->start Re-test

Caption: Logic diagram for selecting the optimal solvent system using TLC.

References

Technical Support Center: Synthesis of 1-Bromo-3-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 1-Bromo-3-cyclopropylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound, focusing on the common and recommended route of cyclopropanation of 3-bromostyrene.

Issue 1: Low or No Yield of this compound

A low or non-existent yield of the desired product is a frequent challenge. The table below outlines potential causes and their corresponding solutions.

Potential CauseRecommended Solution
Inactive Zinc Reagent The activity of the zinc-copper couple or diethylzinc is critical. Ensure the zinc-copper couple is freshly prepared and properly activated. For reproducibility, consider using diethylzinc (Furukawa modification), which is often more reactive.[1][2] The use of ultrasound can also enhance the activation of zinc reagents.[3]
Poor Quality of Diiodomethane Impurities in diiodomethane can inhibit the reaction. Use freshly distilled or high-purity diiodomethane.
Presence of Moisture or Air The Simmons-Smith reaction is sensitive to moisture and atmospheric oxygen.[1] Ensure all glassware is thoroughly oven-dried before use and conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon).
Low Reaction Temperature If the reaction is proceeding slowly, a modest increase in temperature (in increments of 5-10 °C) may improve the reaction rate. However, be cautious as higher temperatures can sometimes promote side reactions.[1]
Low Substrate Reactivity While 3-bromostyrene is generally reactive enough, for less reactive alkenes, more potent cyclopropanating systems like the Furukawa (diethylzinc and diiodomethane) or Shi modifications might be necessary.[1][3]
Issue 2: Incomplete Conversion of 3-Bromostyrene

Observing a significant amount of unreacted starting material in the final product is a common purification hurdle.

Potential CauseRecommended Solution
Insufficient Reagent Ensure at least a stoichiometric amount, and often a slight excess (1.1-1.5 equivalents), of the cyclopropanating reagent (e.g., diethylzinc and diiodomethane) is used.
Short Reaction Time The reaction may require several hours to overnight for completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.
Inadequate Stirring In heterogeneous reactions, particularly with a zinc-copper couple, efficient stirring is crucial to maintain contact between the reagents.
Sub-optimal Temperature The reaction may require gentle heating to go to completion. Monitor the reaction and adjust the temperature as needed.
Issue 3: Formation of Unexpected Byproducts

The Simmons-Smith reaction is known for being relatively clean, with few side reactions.[4] However, under certain conditions, minor byproducts can form.

Potential Side ReactionMitigation Strategy
Methylation of Heteroatoms The electrophilic nature of the zinc carbenoid can lead to the methylation of alcohols or other heteroatoms, especially with a large excess of the reagent or extended reaction times.[2] Use a minimal excess of the Simmons-Smith reagent and monitor the reaction to prevent unnecessarily long reaction times.
Formation of Polymethylene Basic solvents like tetrahydrofuran can reduce the reactivity of the Simmons-Smith reagent towards the alkene and may result in the formation of polymethylene and other byproducts.[5] It is recommended to use non-coordinating solvents such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).[4]

Frequently Asked Questions (FAQs)

Q1: Why is direct bromination of cyclopropylbenzene not a suitable method for synthesizing this compound?

A1: The cyclopropyl group is an activating substituent that directs electrophilic aromatic substitution to the ortho and para positions. Therefore, the direct bromination of cyclopropylbenzene would predominantly yield a mixture of 1-bromo-2-cyclopropylbenzene and 1-bromo-4-cyclopropylbenzene, with the meta isomer (this compound) being a very minor product. To obtain the 3-bromo isomer, a synthesis route that begins with a bromine atom already in the meta position, such as the cyclopropanation of 3-bromostyrene, is necessary.

Q2: What is the expected isomer distribution if I were to perform an electrophilic bromination of cyclopropylbenzene?

IsomerExpected Distribution (Representative)
1-Bromo-4-cyclopropylbenzene (para)Major Product
1-Bromo-2-cyclopropylbenzene (ortho)Significant Product
This compound (meta)Minor to Trace Product
Dibrominated productsPossible with excess bromine

Q3: How can I remove unreacted 3-bromostyrene from my final product?

A3: Unreacted 3-bromostyrene can be challenging to separate from this compound by distillation due to similar boiling points. A chemical purification method involves the selective oxidation of the alkene (the vinyl group of the styrene) using potassium permanganate (KMnO₄). The resulting oxidized product is more polar and can be easily removed during an aqueous workup or by column chromatography.

Q4: What is the best solvent for the Simmons-Smith cyclopropanation?

A4: Non-coordinating solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are generally recommended.[4] The use of basic solvents such as tetrahydrofuran (THF) can decrease the reaction rate and may lead to the formation of byproducts.[5]

Q5: How should I quench the Simmons-Smith reaction?

A5: The reaction is typically quenched by the slow and careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or sodium bicarbonate (NaHCO₃) at a low temperature (e.g., 0 °C).[1]

Experimental Protocols

Synthesis of this compound via Modified Simmons-Smith (Furukawa) Reaction

This protocol is a representative procedure for the cyclopropanation of 3-bromostyrene.

Materials:

  • 3-bromostyrene

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-bromostyrene (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.0 eq) via the dropping funnel, maintaining the temperature at 0 °C.

  • After the addition of diethylzinc is complete, add diiodomethane (2.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours or until TLC/GC analysis indicates the consumption of the starting material.

  • Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Visualizations

Logical Workflow for Troubleshooting Low Yield

low_yield_troubleshooting start Low or No Product Yield check_reagents Check Reagent Quality & Activity start->check_reagents check_conditions Verify Reaction Conditions start->check_conditions check_substrate Assess Substrate Reactivity start->check_substrate inactive_zn Inactive Zinc Reagent? check_reagents->inactive_zn bad_ch2i2 Poor Quality Diiodomethane? check_reagents->bad_ch2i2 moisture Moisture/Air Contamination? check_conditions->moisture temperature Incorrect Temperature? check_conditions->temperature unreactive_alkene Substrate is Electron-Deficient? check_substrate->unreactive_alkene solution_zn Use freshly prepared/activated Zn or switch to Et2Zn inactive_zn->solution_zn Yes solution_ch2i2 Use freshly distilled CH2I2 bad_ch2i2->solution_ch2i2 Yes solution_inert Ensure oven-dried glassware and inert atmosphere moisture->solution_inert Yes solution_temp Optimize temperature (monitor for side reactions) temperature->solution_temp Yes solution_reagent Use a more reactive reagent system (e.g., Shi) unreactive_alkene->solution_reagent Yes

Caption: Troubleshooting flowchart for low product yield.

Experimental Workflow for the Synthesis of this compound

synthesis_workflow cluster_prep Reaction Setup cluster_reaction Reagent Addition & Reaction cluster_workup Workup & Purification A Combine 3-bromostyrene and anhydrous DCM B Cool to 0 °C under N2 A->B C Add Diethylzinc (2 eq) dropwise at 0 °C B->C D Add Diiodomethane (2 eq) dropwise at 0 °C C->D E Warm to RT and stir for 12h D->E F Quench with sat. aq. NH4Cl at 0 °C E->F G Aqueous Washes (NaHCO3, Brine) F->G H Dry organic layer (MgSO4) G->H I Concentrate in vacuo H->I J Purify by Column Chromatography I->J end This compound J->end

Caption: Synthesis workflow from 3-bromostyrene.

References

Technical Support Center: Optimizing Catalyst Loading for Suzuki Coupling of 1-Bromo-3-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the optimization of Suzuki coupling reactions involving 1-Bromo-3-cyclopropylbenzene. This resource is tailored for researchers, scientists, and professionals in drug development. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of palladium catalyst loading for this specific transformation.

Frequently Asked questions (FAQs)

Q1: What is a typical starting catalyst loading for the Suzuki coupling of this compound?

A typical starting palladium catalyst loading for Suzuki coupling reactions of aryl bromides ranges from 0.5 to 2 mol%.[1] For initial exploratory reactions with this compound, a loading of 1 mol% of a suitable palladium precatalyst is a common starting point.

Q2: How can I minimize catalyst loading to reduce costs and residual palladium levels in my final product?

Minimizing catalyst loading can be achieved through systematic optimization of reaction parameters. This includes screening different palladium precatalysts, ligands, bases, and solvents to identify the most active catalytic system for this specific substrate.[2] Highly active catalysts, often employing bulky, electron-rich phosphine ligands, have been shown to facilitate Suzuki couplings at very low catalyst loadings (0.000001–0.02 mol % Pd for some substrates).

Q3: What are the common signs of catalyst deactivation or inhibition in this reaction?

Catalyst deactivation can manifest as a stalled reaction (no further conversion of starting material), the formation of palladium black (insoluble palladium aggregates), or the prevalence of side reactions such as homocoupling of the boronic acid partner.[2] The presence of oxygen is a common cause of catalyst decomposition.[2] Therefore, ensuring the reaction is performed under a strict inert atmosphere with thoroughly degassed solvents is critical.[2]

Q4: Can the choice of boronic acid partner affect the optimal catalyst loading?

Yes, the electronic and steric properties of the boronic acid can influence the reaction rate and, consequently, the required catalyst loading. Electron-rich or sterically hindered boronic acids may require more forcing conditions or a more active catalytic system to achieve high yields, potentially impacting the optimal catalyst loading.

Troubleshooting Guide

This guide addresses specific issues you might encounter when optimizing catalyst loading for the Suzuki coupling of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation - Inactive catalyst. - Suboptimal catalyst/ligand combination. - Insufficiently basic conditions. - Presence of oxygen.[2]- Use a fresh batch of palladium catalyst and ligand. - Screen a panel of palladium precatalysts and ligands (see Table 1). - Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃).[3][4] - Ensure all solvents are rigorously degassed and the reaction is maintained under an inert atmosphere (e.g., Argon or Nitrogen).[2]
Reaction Stalls at Partial Conversion - Catalyst deactivation during the reaction. - Insufficient catalyst loading for complete conversion.- Increase the catalyst loading in increments (e.g., from 0.5 mol% to 1.0 mol%, then 1.5 mol%). - Consider a more robust catalyst system known for high turnover numbers.
Formation of Significant Side Products (e.g., Homocoupling) - Presence of oxygen leading to oxidative homocoupling of the boronic acid.[2] - Pd(II) species in the reaction mixture can promote homocoupling.[5]- Improve degassing procedure for solvents and reaction setup. - Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precatalyst.
Inconsistent Results Between Batches - Variability in reagent quality (aryl bromide, boronic acid, base, solvent). - Inconsistent inert atmosphere or degassing.- Use reagents from the same batch with confirmed purity. - Standardize the procedure for setting up the reaction under an inert atmosphere.

Data Presentation

Table 1: Typical Palladium Catalyst Systems for Suzuki Coupling of Aryl Bromides

Catalyst (Precatalyst)LigandTypical Loading (mol %)Notes
Pd(OAc)₂SPhos0.5 - 2Good for a wide range of aryl bromides.
Pd₂(dba)₃XPhos0.1 - 1Highly active catalyst system, often allowing for lower loadings.
Pd(PPh₃)₄-1 - 5A classical catalyst, but may require higher loadings.
PEPPSI™-IPr-0.5 - 2Air and moisture stable precatalyst.
Buchwald G3 Palladacycles(Integrated)0.05 - 1Highly active precatalysts for challenging couplings.

Experimental Protocols

Protocol 1: General Procedure for Screening Catalyst Loading

This protocol describes a general method for screening the optimal catalyst loading for the Suzuki coupling of this compound with a representative arylboronic acid.

  • Reagent Preparation:

    • In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the chosen base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.) to a series of oven-dried reaction vials equipped with stir bars.[3]

  • Catalyst Addition:

    • To each vial, add the desired amount of the palladium precatalyst and ligand from stock solutions in an anhydrous, degassed solvent. For example, prepare separate reaction vials with 0.1, 0.5, 1.0, and 1.5 mol% of the palladium catalyst.

  • Solvent Addition:

    • Add the degassed solvent system (e.g., 5 mL of a 4:1 mixture of 1,4-dioxane/water) to each vial.[4]

  • Reaction Execution:

    • Seal the vials and place them in a preheated reaction block or oil bath at the desired temperature (typically 80-100 °C).[2]

    • Stir the reactions vigorously for a set period (e.g., 12-24 hours).

  • Monitoring and Work-up:

    • Monitor the progress of each reaction by TLC, GC-MS, or LC-MS.

    • Upon completion, cool the reactions to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis:

    • Analyze the crude product from each reaction to determine the yield and purity, allowing for a direct comparison of the different catalyst loadings.

Visualizations

Experimental_Workflow Experimental Workflow for Catalyst Loading Optimization reagent_prep 1. Reagent Preparation (Aryl Bromide, Boronic Acid, Base) catalyst_addition 2. Catalyst Addition (Varying mol %) reagent_prep->catalyst_addition solvent_addition 3. Solvent Addition (Degassed) catalyst_addition->solvent_addition reaction 4. Reaction (Heating & Stirring) solvent_addition->reaction monitoring 5. Monitoring (TLC, GC/LC-MS) reaction->monitoring workup 6. Work-up & Isolation monitoring->workup analysis 7. Analysis (Yield & Purity Comparison) workup->analysis

Caption: A generalized workflow for the optimization of catalyst loading in the Suzuki coupling of this compound.

Troubleshooting_Tree Troubleshooting Low Yield in Catalyst Optimization start Low Yield Observed check_catalyst Is the Catalyst System Active? start->check_catalyst check_conditions Are Reaction Conditions Optimal? check_catalyst->check_conditions Yes new_catalyst Solution: - Use fresh catalyst/ligand - Screen different catalyst systems check_catalyst->new_catalyst No check_reagents Are Reagents Pure & Stable? check_conditions->check_reagents Yes optimize_conditions Solution: - Ensure inert atmosphere - Screen base and solvent - Adjust temperature check_conditions->optimize_conditions No check_reagents->optimize_conditions Yes (but still low yield) purify_reagents Solution: - Use fresh, pure reagents - Check boronic acid stability check_reagents->purify_reagents No

Caption: A decision tree for troubleshooting low yield issues during catalyst loading optimization for Suzuki coupling reactions.

References

Technical Support Center: Grignard Reagent Formation from 1-Bromo-3-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the successful formation of (3-cyclopropylphenyl)magnesium bromide from 1-Bromo-3-cyclopropylbenzene.

Troubleshooting Guide

This section addresses common problems encountered during the Grignard reaction, offering likely causes and actionable solutions.

Q1: My Grignard reaction fails to initiate. What are the common causes and solutions?

A1: Failure to initiate is the most common challenge in Grignard synthesis. The primary cause is the passivating layer of magnesium oxide (MgO) on the surface of the magnesium metal, which prevents it from reacting with the aryl halide.[1][2] The presence of even trace amounts of water can also completely inhibit the reaction.[2][3][4]

  • Troubleshooting Steps:

    • Ensure Rigorously Anhydrous Conditions: All glassware must be scrupulously dried, either by flame-drying under an inert atmosphere or by oven-drying.[1][4] Solvents like Tetrahydrofuran (THF) or diethyl ether must be anhydrous.[4][5]

    • Activate the Magnesium: The magnesium turnings must be activated to remove the oxide layer and expose a fresh, reactive surface.[1][5][6] Several chemical and physical methods can be employed (see Table 1).

    • Check Reagent Quality: Ensure the this compound is pure and dry. Distillation or passing it through a column of activated alumina can remove impurities.[4]

    • Initiation Tricks: If the reaction is reluctant to start, add a few drops of pre-formed Grignard reagent, 1,2-dibromoethane, or a small crystal of iodine.[1][7][8] Gentle warming or sonication can also help initiate the reaction.[1][6][7]

Q2: I'm observing a significant amount of a high-boiling side product. What is it, and how can I minimize it?

A2: A common side reaction is Wurtz-type coupling, where the newly formed Grignard reagent reacts with the unreacted this compound to form a dimer (3,3'-dicyclopropylbiphenyl).[3][9][10][11]

  • Factors Favoring Wurtz Coupling:

    • High Local Concentration of Aryl Halide: Adding the bromide too quickly creates localized high concentrations.[9][10]

    • Elevated Reaction Temperature: Higher temperatures can accelerate the rate of the coupling reaction.[9][10]

    • Solvent Choice: For some substrates, THF can promote more Wurtz coupling compared to other ethers like diethyl ether (Et₂O) or 2-Methyltetrahydrofuran (2-MeTHF).[9][12]

  • Strategies for Minimization:

    • Slow, Controlled Addition: Add the this compound solution dropwise to the magnesium suspension at a rate that maintains a steady, gentle reflux.[9]

    • Temperature Control: Use an ice bath to manage the reaction exotherm and maintain a controlled temperature.[9]

    • Use Highly Active Magnesium: Ensuring the magnesium surface is highly reactive promotes faster Grignard formation, outcompeting the Wurtz reaction.[9]

Q3: The reaction starts but then stops, or the final yield is very low. What could be the issue?

A3: This often points to quenching of the Grignard reagent as it forms or an incomplete reaction.

  • Likely Causes and Solutions:

    • Insufficiently Anhydrous Conditions: Trace amounts of water from the solvent, glassware, or atmosphere are being consumed by the Grignard reagent.[4][13] Review all drying procedures and ensure a positive pressure of inert gas (nitrogen or argon) is maintained.[4]

    • Poor Quality Magnesium: Old or finely powdered magnesium can have a thick, passivating oxide coating.[4] Use fresh, high-quality magnesium turnings.

    • Incomplete Reaction: Allow sufficient reaction time after the addition of the aryl halide is complete. Stirring for an additional 1-2 hours at room temperature or slightly elevated temperature can drive the reaction to completion.

Q4: Is the cyclopropyl ring stable under Grignard formation conditions?

A4: Yes, the cyclopropyl group on an aromatic ring is generally stable under the conditions required for Grignard reagent formation. The primary concern for ring-opening side reactions typically involves radical intermediates in substrates like cyclopropylmethyl halides.[2] For aryl Grignard reagents, the reaction mechanism is less prone to forming freely diffusing radicals that could lead to rearrangement.[14][15] However, it is always prudent to use the mildest conditions possible and avoid excessive heating to prevent any potential side reactions.[2]

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous ethereal solvents like THF or diethyl ether necessary?

A1: Grignard reagents are potent nucleophiles and strong bases that react readily with protic solvents like water and alcohols.[4][5][13] This acid-base reaction destroys the Grignard reagent.[4] Ethereal solvents are ideal because they are aprotic and effectively solvate the magnesium atom, forming a stable complex that enhances the reagent's reactivity and solubility.[5][16]

Q2: How do I activate the magnesium turnings effectively?

A2: Magnesium activation is crucial for removing the inert magnesium oxide layer.[1][5] Common methods include chemical activation with agents like iodine or 1,2-dibromoethane, or physical activation by crushing the turnings.[1][7]

Q3: How can I confirm the formation and determine the concentration of my Grignard reagent?

A3: The concentration of the Grignard reagent solution should be determined before its use in subsequent reactions. This is typically done by titration. A common method involves using a standard solution of sec-butanol in an anhydrous solvent (like xylene) with a colorimetric indicator such as 1,10-phenanthroline. The endpoint is the disappearance of the color of the complex formed between the Grignard reagent and the indicator.

Data Presentation

Table 1: Comparison of Common Magnesium Activation Methods

Activation MethodReagent/ProcedureObservationAdvantagesDisadvantages
Iodine Add a single crystal of I₂Purple/brown color of I₂ disappearsSimple, common, visual indicator of initiation[1]Can introduce trace impurities
1,2-Dibromoethane (DBE) Add a few drops of DBEBubbling (ethylene gas evolution)Highly effective, clean activation[1][7]Introduces MgBr₂ into the reaction
Mechanical Grinding Crush turnings with a dry glass rod---No chemical activators neededCan be difficult to perform effectively under inert atmosphere
DIBAH Diisobutylaluminum hydride---Allows for initiation at low temperatures[17]Requires handling of pyrophoric reagents

Table 2: Common Solvents for Grignard Formation

SolventBoiling Point (°C)AdvantagesDisadvantages
Diethyl Ether (Et₂O) 34.6Traditional solvent, high yields, less prone to Wurtz coupling for some substrates[9]Highly volatile, requires efficient condenser[4]
Tetrahydrofuran (THF) 66Higher boiling point allows for higher reaction temperatures, better solvating properties can aid difficult reactions[4][5]Can promote Wurtz coupling[9], more difficult to make rigorously anhydrous
2-Methyl-THF (2-MeTHF) 80Greener alternative, can suppress Wurtz coupling[9][12]Higher boiling point may require more energy input

Experimental Protocols

Protocol 1: Standard Formation of (3-cyclopropylphenyl)magnesium bromide

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, dropping funnel, and a nitrogen or argon inlet.

  • Magnesium Preparation: Place magnesium turnings (1.2 equivalents) in the flask.

  • Activation: Add a single crystal of iodine. Gently warm the flask under inert gas until the iodine sublimes and its color disappears.[9] Allow the flask to cool to room temperature.

  • Initiation: Add a small volume (approx. 5-10 mL) of anhydrous THF to the flask. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF in the dropping funnel. Add a small portion (~10%) of the bromide solution to the magnesium suspension. The reaction should initiate, evidenced by gentle refluxing and the appearance of a gray, cloudy suspension.[9]

  • Grignard Formation: Once initiated, begin the slow, dropwise addition of the remaining this compound solution at a rate sufficient to maintain a gentle reflux. Use a water bath to control the temperature if the reaction becomes too vigorous.

  • Completion: After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature or with gentle heating (e.g., 40-50°C) to ensure the reaction goes to completion. The resulting gray-brown solution is the Grignard reagent.

Protocol 2: Titration of the Grignard Reagent

  • Setup: Dry a small flask containing a stir bar and seal with a septum.

  • Indicator: Add a small amount (1-2 mg) of 1,10-phenanthroline to the flask and dissolve it in ~2 mL of anhydrous THF.

  • Titration: Using a dry, accurate syringe, add exactly 1.00 mL of the Grignard solution to the indicator solution. The solution should turn a deep color.

  • Endpoint: Titrate this solution by adding a standardized solution of sec-butanol in xylene (e.g., 1.0 M) dropwise via syringe until the color just disappears.

  • Calculation: The molarity of the Grignard reagent is equal to the moles of sec-butanol added (Molarity × Volume) divided by the volume of the Grignard reagent solution used (1.00 mL).

Visualizations

Grignard_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use Dry Flame-Dry Glassware AddMg Add Mg Turnings Dry->AddMg Inert Establish Inert Atmosphere (N2/Ar) AddMg->Inert Activate Activate Mg (e.g., with I2) Inert->Activate AddSolvent Add Anhydrous THF Activate->AddSolvent Initiate Initiate Reaction (add ~10% Ar-Br) AddSolvent->Initiate AddArBr Slowly Add Remaining Ar-Br Initiate->AddArBr Complete Stir to Completion (1-2h) AddArBr->Complete Titrate Titrate to Determine Concentration Complete->Titrate Use Use in Subsequent Reaction Titrate->Use

Caption: Experimental workflow for Grignard reagent formation.

Troubleshooting_Initiation Start Reaction does not initiate CheckMoisture Are solvent & glassware rigorously dry? Start->CheckMoisture CheckActivation Is Mg activated? CheckMoisture->CheckActivation Yes Dry Action: Re-dry all glassware & use fresh anhydrous solvent CheckMoisture->Dry No CheckReagents Are reagents pure? CheckActivation->CheckReagents Yes Activate Action: Add initiator (I2, DBE) or apply gentle heat/sonication CheckActivation->Activate No Purify Action: Purify This compound CheckReagents->Purify No Success Reaction Initiates CheckReagents->Success Yes Dry->CheckMoisture Activate->CheckActivation Purify->CheckReagents

Caption: Troubleshooting flowchart for reaction initiation failure.

Side_Reaction cluster_desired Desired Pathway cluster_side Side Reaction (Wurtz Coupling) ArBr This compound (Ar-Br) Grignard (3-cyclopropylphenyl)magnesium bromide (Ar-MgBr) ArBr->Grignard Reaction 1 Wurtz 3,3'-dicyclopropylbiphenyl (Ar-Ar) ArBr->Wurtz Reaction 2 Mg Mg Mg->Grignard Reaction 1 Grignard->Wurtz Reaction 2

Caption: Desired Grignard formation vs. Wurtz coupling side reaction.

References

Technical Support Center: 1-Bromo-3-cyclopropylbenzene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions with 1-Bromo-3-cyclopropylbenzene, with a specific focus on preventing homocoupling side reactions.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in my reactions with this compound?

A1: Homocoupling is an undesired side reaction where two identical molecules couple with each other. In the context of your experiments, this can manifest in two primary ways:

  • Dimerization of the organometallic reagent: For example, in a Suzuki coupling, two molecules of your boronic acid partner can react to form a biaryl byproduct. In a Sonogashira coupling, two terminal alkyne molecules can couple to form a 1,3-diyne (a reaction often called Glaser coupling).

  • Dimerization of this compound: Two molecules of the aryl bromide can couple to form 3,3'-dicyclopropylbiphenyl.

This side reaction is problematic because it consumes your starting materials and catalyst, leading to lower yields of the desired cross-coupled product and complicating the purification process.

Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?

A2: The two main culprits for homocoupling are the presence of oxygen and the use of a Palladium(II) catalyst precursor.[1]

  • Presence of Oxygen: Molecular oxygen can oxidize the active Pd(0) catalyst to Pd(II) species. These Pd(II) species can then promote the homocoupling of your organometallic reagent (e.g., boronic acid or copper acetylide).[1] Rigorous exclusion of oxygen is therefore critical.

  • Use of Pd(II) Precatalysts: When using a Pd(II) salt like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the precatalyst must be reduced in situ to the catalytically active Pd(0) state. One pathway for this reduction involves the homocoupling of the organometallic reagent.

Q3: How can I effectively remove oxygen from my reaction setup?

A3: Proper degassing of solvents and inerting the reaction vessel are crucial.

  • Solvent Degassing: Solvents can be degassed by several methods. A common and effective technique is to sparge the solvent with an inert gas like argon or nitrogen for 30-60 minutes. For more rigorous oxygen removal, at least three freeze-pump-thaw cycles are recommended.

  • Inerting the Reaction Vessel: The reaction flask should be thoroughly purged of air. This is typically achieved by evacuating the flask under vacuum and backfilling it with an inert gas. This cycle should be repeated 3-5 times before adding the degassed solvent and reagents.

Q4: My Sonogashira coupling of this compound is producing a significant amount of alkyne dimer. What is the most effective way to prevent this?

A4: The homocoupling of terminal alkynes in Sonogashira reactions (Glaser coupling) is often mediated by the copper(I) co-catalyst in the presence of oxygen. The most direct way to prevent this is to switch to a copper-free Sonogashira protocol . While this may require higher temperatures or more active palladium catalysts and ligands, it effectively eliminates the primary pathway for this side reaction.

Q5: Does the choice of base influence the extent of homocoupling in Buchwald-Hartwig amination?

A5: Yes, the base is a critical parameter. While a base is necessary to deprotonate the amine and facilitate the catalytic cycle, an unsuitable choice can promote side reactions. For sensitive substrates, very strong bases like sodium tert-butoxide (NaOtBu) can sometimes lead to decomposition or other undesired pathways. It is often beneficial to screen weaker inorganic bases like K₃PO₄ or Cs₂CO₃, which can offer better outcomes for delicate molecules.

Troubleshooting Guides

Issue 1: High Levels of Boronic Acid Homocoupling in Suzuki-Miyaura Coupling

If you observe a significant amount of biaryl byproduct from the dimerization of your boronic acid partner when reacting with this compound, follow these steps:

  • Verify Inert Atmosphere: Oxygen is a primary culprit. Ensure your degassing procedure for the solvent is thorough (e.g., sparging with argon for at least 30 minutes or performing freeze-pump-thaw cycles) and that the reaction vessel was properly evacuated and backfilled with inert gas multiple times.

  • Evaluate Palladium Source: Pd(II) precatalysts like Pd(OAc)₂ can promote homocoupling during their initial reduction to Pd(0).

    • Recommendation: Switch to a Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃. If using a Pd(II) source is necessary, consider pre-activating the catalyst or adding a mild reducing agent.

  • Check Reagent Purity: Ensure the purity of your this compound and the boronic acid. Impurities can sometimes interfere with the catalytic cycle.

  • Optimize Base and Solvent: The base is crucial for the transmetalation step. Ensure it is finely ground and anhydrous. Sometimes, switching to a different base (e.g., from K₂CO₃ to K₃PO₄ or Cs₂CO₃) or solvent can alter the reaction kinetics to favor cross-coupling.

Issue 2: Prevalent Alkyne Dimerization in Sonogashira Coupling

The formation of a 1,3-diyne byproduct (Glaser coupling) is a common issue. Use this guide to minimize it:

  • Implement Copper-Free Conditions: This is the most effective method to eliminate the primary pathway for alkyne homocoupling. This may require screening more active palladium catalysts or ligands.

  • Ensure Rigorous Anaerobic Conditions: Even in copper-catalyzed reactions, oxygen promotes the oxidative dimerization of the copper acetylide intermediate. Improve your degassing techniques for all solvents and reagents.

  • Slow Addition of the Terminal Alkyne: Adding the terminal alkyne slowly via a syringe pump can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction relative to the cross-coupling reaction.

  • Optimize Catalyst and Ligand Loading: High concentrations of the copper(I) co-catalyst can increase the rate of homocoupling. Reduce the amount of CuI to the minimum effective level (e.g., 1-5 mol%).

Issue 3: Low Yield and/or Byproduct Formation in Buchwald-Hartwig Amination

Challenges in C-N bond formation with this compound can be addressed systematically:

  • Screen Ligands: The choice of phosphine ligand is critical for successful Buchwald-Hartwig amination. The reactivity of aryl chlorides and bromides can be significantly improved by using electron-rich, bulky phosphine ligands. Consider screening ligands such as XPhos, SPhos, or RuPhos.

  • Optimize the Base: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are common choices. However, for substrates with sensitive functional groups, weaker inorganic bases like Cs₂CO₃ or K₃PO₄ should be tested.

  • Solvent Selection: Toluene and dioxane are common solvents. Aprotic polar solvents can also be effective, but chlorinated solvents and acetonitrile should be avoided as they can inhibit the palladium catalyst.

  • Check for Catalyst Inhibition: Ensure the amine starting material is pure. Certain impurities can act as catalyst poisons.

Visualized Workflows and Mechanisms

G cluster_cross_coupling Desired Cross-Coupling Cycle cluster_homocoupling Competing Homocoupling Pathway Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)-X(L_n) Pd0->PdII_ArX Oxidative Addition (Ar-X) PdII_ArR Ar-Pd(II)-R(L_n) PdII_ArX->PdII_ArR Transmetalation (R-M) PdII_ArR->Pd0 Reductive Elimination Product Ar-R (Product) PdII_ArR->Product Pd0_homo Pd(0)L_n PdII_homo Pd(II) Species Pd0_homo->PdII_homo Oxidation (e.g., O2) PdII_R R-Pd(II)-M(L_n) PdII_homo->PdII_R Transmetalation (R-M) PdII_RR R-Pd(II)-R(L_n) PdII_R->PdII_RR Transmetalation (R-M) PdII_RR->Pd0_homo Reductive Elimination Byproduct R-R (Byproduct) PdII_RR->Byproduct ArX 1-Bromo-3- cyclopropylbenzene ArX->PdII_ArX RM Organometallic Reagent (R-M) RM->PdII_ArX RM->PdII_homo

Caption: Desired cross-coupling cycle versus the competing homocoupling pathway.

Troubleshooting_Workflow start High Homocoupling Observed step1 1. Review & Improve Inert Atmosphere Technique (Degas Solvents, Purge Flask) start->step1 decision1 Issue Persists? step1->decision1 step2 2. Evaluate Palladium Source decision2 Issue Persists? step2->decision2 step3 3. Assess Ligand & Base Choice decision3 Issue Persists? step3->decision3 step4 4. Optimize Reaction Conditions (Temperature, Concentration, Addition Rate) end_success Homocoupling Minimized Issue Resolved step4->end_success decision1->step2 Yes decision1->end_success No decision2->step3 Yes decision2->end_success No decision3->step4 Yes decision3->end_success No

Caption: A stepwise guide to troubleshooting homocoupling in cross-coupling reactions.

Quantitative Data & Experimental Protocols

Disclaimer: The following tables contain representative data compiled from typical cross-coupling reactions of similar aryl bromides. Actual yields with this compound may vary and optimization is recommended.

Suzuki-Miyaura Coupling

Objective: To synthesize 3-cyclopropyl-biphenyl derivatives while minimizing the formation of 3,3'-dicyclopropylbiphenyl (homocoupling of the aryl bromide) and biaryl byproducts (homocoupling of the boronic acid).

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

Entry Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Desired Product Yield (%) Homocoupled Byproduct (%)
1 Pd(OAc)₂ (2) PPh₃ (4) K₂CO₃ (2) Toluene/EtOH/H₂O 80 18 ~75 ~15
2 Pd(PPh₃)₄ (3) - K₂CO₃ (2) Toluene/EtOH/H₂O 80 12 >90 <5
3 Pd(OAc)₂ (2) SPhos (4) K₃PO₄ (2) 1,4-Dioxane/H₂O 100 12 >95 <2

| 4 | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF/H₂O | 90 | 16 | ~88 | ~5 |

Experimental Protocol: Suzuki-Miyaura Coupling

  • Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and finely ground K₃PO₄ (2.0 mmol, 2.0 equiv.).

  • Inerting: Seal the flask with a rubber septum, then evacuate under high vacuum and backfill with argon. Repeat this cycle three times.

  • Reagent Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%) and the anhydrous, degassed solvent (e.g., 1,4-dioxane, 5 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir vigorously. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

Objective: To synthesize 1-alkynyl-3-cyclopropylbenzene derivatives while minimizing the formation of 1,3-diynes (Glaser coupling).

Table 2: Representative Conditions for Sonogashira Coupling

Entry Pd Catalyst (mol%) Cu Co-Catalyst (mol%) Base (equiv) Solvent Temp (°C) Time (h) Desired Product Yield (%) Homocoupled Diyne (%)
1 PdCl₂(PPh₃)₂ (2) CuI (4) Et₃N (3) THF 65 8 ~70 ~20
2 Pd(PPh₃)₄ (3) CuI (5) Piperidine (3) DMF RT 12 ~80 ~10
3 PdCl₂(PPh₃)₂ (2) None Et₃N (3) Toluene 80 12 >90 <3

| 4 | Pd(OAc)₂ (2) / XPhos (4) | None | Cs₂CO₃ (2) | 1,4-Dioxane | 100 | 16 | >95 | <1 |

Experimental Protocol: Copper-Free Sonogashira Coupling

  • Preparation: To a flame-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%) and a magnetic stir bar.

  • Inerting: Seal the flask and evacuate and backfill with argon three times.

  • Reagent Addition: Under a positive flow of argon, add this compound (1.0 mmol, 1.0 equiv.), the terminal alkyne (1.2 mmol, 1.2 equiv.), and degassed, anhydrous triethylamine (as solvent and base, 5 mL).

  • Reaction: Heat the mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with diethyl ether (20 mL) and wash with saturated aqueous NH₄Cl solution (2 x 10 mL) and brine (10 mL). The organic layer is then dried over anhydrous MgSO₄, filtered, and concentrated.

  • Purification: Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

Objective: To synthesize N-aryl-3-cyclopropylaniline derivatives. Homocoupling of the aryl bromide is less common but can occur under certain conditions; the primary challenge is often achieving high conversion.

Table 3: Representative Conditions for Buchwald-Hartwig Amination

Entry Pd Precatalyst (mol%) Ligand (mol%) Base (equiv) Solvent Temp (°C) Time (h) Desired Product Yield (%)
1 Pd₂(dba)₃ (2) BINAP (4) NaOtBu (1.4) Toluene 100 18 ~85
2 Pd(OAc)₂ (2) XPhos (4) NaOtBu (1.4) Toluene 100 12 >95
3 Pd₂(dba)₃ (1) RuPhos (2) LHMDS (1.5) 1,4-Dioxane 110 12 >90

| 4 | XPhos Pd G3 (2) | - | K₃PO₄ (2.0) | t-Amyl alcohol | 110 | 18 | ~92 |

Experimental Protocol: Buchwald-Hartwig Amination [2]

  • Preparation: In a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) and sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube containing a stir bar.

  • Inerting: Seal the tube, remove it from the glovebox, and connect it to a Schlenk line.

  • Reagent Addition: Add this compound (1.0 mmol, 1.0 equiv.), the amine (1.2 mmol, 1.2 equiv.), and anhydrous, degassed toluene (5 mL) via syringe under a positive flow of argon.

  • Reaction: Heat the sealed tube to 100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite®, washing with additional ethyl acetate. Wash the filtrate with water (10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

References

troubleshooting failed reactions involving 1-Bromo-3-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 1-Bromo-3-cyclopropylbenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common reactions involving this versatile reagent.

Frequently Asked questions (FAQs)

Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving low yields. What are the common causes?

A1: Low yields or failure in Suzuki-Miyaura couplings involving this compound can stem from several factors:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and phosphine ligand is critical. While standard catalysts like Pd(PPh₃)₄ can work, more robust systems involving bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) and palladacycle precatalysts are often more effective for achieving high yields.

  • Base Selection: The base is crucial for the transmetalation step. The strength, solubility, and compatibility of the base with your substrates are important. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu). The choice of base can significantly impact the reaction rate and the prevalence of side reactions.

  • Reaction Conditions: Inadequate temperature, insufficient reaction time, or the presence of oxygen and moisture can be detrimental. Ensure your reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) and that your solvents are thoroughly degassed. While some Suzuki reactions can tolerate water, starting with anhydrous conditions provides better control.[1]

  • Side Reactions: Competing reactions such as protodeboronation of the boronic acid, homocoupling of the coupling partners, and hydrodehalogenation of this compound can consume starting materials and reduce the yield of your desired product.

Q2: I'm observing significant hydrodehalogenation (replacement of bromine with hydrogen) in my cross-coupling reaction. How can I minimize this?

A2: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings. To minimize it:

  • Optimize the Base: Strong bases, especially in the presence of trace water or protic solvents, can promote this side reaction. Consider using a weaker base (e.g., K₃PO₄ instead of NaOtBu) or ensuring strictly anhydrous conditions.

  • Ligand Selection: The choice of ligand can influence the relative rates of the desired cross-coupling and undesired side reactions. Experimenting with different phosphine ligands may be beneficial.

  • Reaction Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway relative to the cross-coupling reaction.

Q3: My Buchwald-Hartwig amination with this compound is not proceeding to completion. What should I try?

A3: Incomplete conversion in Buchwald-Hartwig aminations can be addressed by:

  • Catalyst System: The combination of palladium precursor and ligand is key. For aryl bromides, catalyst systems based on ligands like XPhos, SPhos, or BINAP are often effective.[2][3] The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) can also influence the reaction.[3]

  • Base Strength: A sufficiently strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. Ensure the base is fresh and has not been passivated by atmospheric moisture.

  • Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are typically used. The solubility of the amine and the catalytic species in the chosen solvent can affect the reaction rate.

  • Inert Atmosphere: These reactions are sensitive to oxygen, which can deactivate the catalyst. Rigorous exclusion of air by using an inert gas is essential.

Q4: Can I form a Grignard reagent from this compound? Are there any special precautions?

A4: Yes, a Grignard reagent, (3-cyclopropylphenyl)magnesium bromide, can be formed from this compound. Key considerations include:

  • Anhydrous Conditions: Grignard reagent formation is highly sensitive to moisture. All glassware must be rigorously dried (e.g., flame-dried under vacuum), and anhydrous solvents (typically THF or diethyl ether) must be used.

  • Magnesium Activation: The magnesium turnings often have a passivating oxide layer that can prevent the reaction from initiating. Activation can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the magnesium.

  • Initiation: The reaction may have an induction period. Gentle warming or the addition of a small amount of pre-formed Grignard reagent can help to initiate the reaction. Once initiated, the reaction is typically exothermic and may require cooling to maintain a controlled rate.

  • Side Reactions: The most common side reaction is Wurtz coupling, where the newly formed Grignard reagent reacts with the starting aryl bromide to form a biaryl dimer. This can be minimized by the slow addition of the this compound solution to the magnesium suspension.

Q5: What are the key differences in reactivity for Suzuki-Miyaura, Heck, and Sonogashira couplings with this compound?

A5: The fundamental difference lies in the coupling partner and the type of bond being formed:

  • Suzuki-Miyaura Coupling: This reaction forms a C(sp²)-C(sp²) or C(sp²)-C(sp³) bond by coupling with an organoboron compound (e.g., phenylboronic acid). It is known for its mild conditions and tolerance of a wide range of functional groups.

  • Heck Reaction: This reaction forms a new C-C bond by coupling with an alkene (e.g., styrene, acrylates), resulting in a substituted alkene. The reaction is typically stereoselective, favoring the trans product.[4]

  • Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling with a terminal alkyne (e.g., phenylacetylene). It is a powerful method for synthesizing arylalkynes and requires a palladium catalyst and often a copper(I) co-catalyst.

Troubleshooting Guides

Low or No Product Formation in Cross-Coupling Reactions

This is a common issue that can often be traced back to the catalyst system or reaction conditions.

Troubleshooting Workflow for Low/No Conversion

start Low or No Product Observed catalyst Evaluate Catalyst System start->catalyst conditions Verify Reaction Conditions start->conditions reagents Check Reagent Quality start->reagents catalyst_choice Is the Pd source/ligand appropriate? (e.g., Pd(PPh3)4 vs. Buchwald/Fu catalysts) catalyst->catalyst_choice catalyst_activity Is the catalyst active? (Old bottle? Improper storage?) catalyst->catalyst_activity catalyst_loading Is catalyst loading sufficient? (Try increasing mol%) catalyst->catalyst_loading inert Was the system truly inert? (Degas solvents, purge with Ar/N2) conditions->inert temp Is the temperature optimal? (Too low? Too high leading to decomposition?) conditions->temp time Is the reaction time sufficient? (Monitor by TLC/LC-MS) conditions->time bromide_purity Purity of this compound? reagents->bromide_purity partner_purity Purity of coupling partner? (e.g., boronic acid decomposition) reagents->partner_purity base_quality Is the base fresh and anhydrous? reagents->base_quality solvent_quality Are solvents anhydrous and pure? reagents->solvent_quality solution_catalyst Screen different Pd/ligand combinations. Increase catalyst loading. catalyst_choice->solution_catalyst catalyst_activity->solution_catalyst catalyst_loading->solution_catalyst solution_conditions Ensure rigorous inert atmosphere. Optimize temperature and time. inert->solution_conditions temp->solution_conditions time->solution_conditions solution_reagents Purify starting materials. Use fresh, anhydrous reagents and solvents. bromide_purity->solution_reagents partner_purity->solution_reagents base_quality->solution_reagents solvent_quality->solution_reagents

Caption: Troubleshooting logic for low or no product formation.

Presence of Significant Side Products

The formation of side products indicates that while the catalyst is active, undesired pathways are competing with the desired reaction.

Common Side Reactions and Mitigation Strategies

Side ReactionDescriptionPotential CausesMitigation Strategies
Hydrodehalogenation Replacement of the bromine atom with a hydrogen atom.Presence of protic impurities; certain bases and solvents; high temperatures.Use a weaker base (e.g., K₃PO₄); ensure anhydrous conditions; lower the reaction temperature.
Homocoupling Dimerization of the starting materials (e.g., formation of biphenyl from phenylboronic acid).Oxygen in the reaction mixture; certain catalyst systems.Thoroughly degas all solvents and reagents; screen different palladium catalysts and ligands.
Protodeboronation Cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.Presence of water; prolonged reaction times at elevated temperatures.Use anhydrous conditions; consider using a boronate ester which can be more stable; minimize reaction time.

Experimental Protocols

The following are representative protocols for common cross-coupling reactions with this compound. Note: These are general procedures and may require optimization for specific substrates and scales.

Suzuki-Miyaura Coupling: Synthesis of 3-Cyclopropylbiphenyl

Reaction Scheme: this compound + Phenylboronic Acid → 3-Cyclopropylbiphenyl

Experimental Procedure:

  • To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) to the flask.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add a degassed solvent mixture (e.g., toluene/ethanol/water or dioxane/water) via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Representative Data for Suzuki-Miyaura Couplings of Aryl Bromides

Aryl BromideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1-Bromo-4-fluorobenzenePhenylboronic acidG-COOH-Pd-10 (heterogeneous)K₂CO₃Dioxane/H₂O1108>95 (conversion)[5]
4-BromoacetophenonePhenylboronic acidPd(OAc)₂ (3.6 mol%)KF-Al₂O₃Ball mill (solvent-free)RT0.17>95[6]
BromobenzeneCyclopropylboronic acidPd(OAc)₂ (5) / PCy₃ (10)K₃PO₄Toluene/H₂O100694
Buchwald-Hartwig Amination: Synthesis of 3-Cyclopropyl-N-phenylaniline

Reaction Scheme: this compound + Aniline → 3-Cyclopropyl-N-phenylaniline

Experimental Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable ligand (e.g., XPhos, 4 mol%) to a dry Schlenk tube.[7]

  • Add the base (e.g., NaOtBu, 1.4 mmol, 1.4 equiv.).[7]

  • Add this compound (1.0 mmol, 1.0 equiv.).

  • Seal the tube, remove from the glovebox, and add the aniline (1.2 mmol, 1.2 equiv.) followed by anhydrous toluene via syringe.[7]

  • Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.[7]

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, partition the mixture between water and an organic solvent (e.g., ethyl acetate).

  • Separate the layers, and extract the aqueous phase with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by flash column chromatography.

Representative Data for Buchwald-Hartwig Amination of Aryl Bromides

Aryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromobenzotrifluorideAnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene1002495 (GC Yield)[7]
2-BromofluoreneAnilinePd(OAc)₂ (5)BINAP (7.5)Cs₂CO₃Eucalyptol1104891[3]
1-Bromo-3,5-dimethylbenzeneMorpholine[Pd-DavePhos]₂[BF₄]₂ (precatalyst)-K₂CO₃1,4-Dioxane1000.5>99 (GC Yield)

Reaction Pathways and Workflows

General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L2 pd2_complex Ar-Pd(II)L2-Br pd0->pd2_complex Oxidative Addition transmetalation_intermediate [Ar-Pd(II)L2-Ar'] pd2_complex->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 Reductive Elimination product Ar-Ar' transmetalation_intermediate->product aryl_bromide This compound (Ar-Br) aryl_bromide->pd2_complex boronic_acid R-B(OH)2 activated_boronate [R-B(OH)3]⁻ boronic_acid->activated_boronate base Base (e.g., K2CO3) base->boronic_acid activated_boronate->pd2_complex center Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Weigh Solid Reagents (Aryl Bromide, Coupling Partner, Base, Catalyst, Ligand) add_solids Add Solid Reagents to Flask reagents->add_solids glassware Flame-dry Glassware (Schlenk flask, condenser) assemble Assemble Apparatus under Inert Gas (Ar/N2) glassware->assemble assemble->add_solids purge Evacuate and Backfill with Inert Gas (3x) add_solids->purge add_liquids Add Degassed Solvent(s) and Liquid Reagents purge->add_liquids heat Heat to Desired Temperature with Stirring add_liquids->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor cool Cool Reaction to Room Temperature monitor->cool quench Quench Reaction (e.g., add water) cool->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer (Water, Brine) extract->wash dry Dry with Na2SO4 or MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify

References

reaction monitoring techniques for 1-Bromo-3-cyclopropylbenzene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and professionals involved in the synthesis of 1-Bromo-3-cyclopropylbenzene, with a focus on reaction monitoring techniques.

Troubleshooting Guides

This section addresses specific issues that may arise during the monitoring of the synthesis of this compound using common analytical techniques.

Issue 1: Thin-Layer Chromatography (TLC) - Unclear Results

Symptom Possible Cause Suggested Solution
Streaking or "blobby" spots Sample is too concentrated.Dilute the sample of the reaction mixture before spotting it on the TLC plate.
Inappropriate solvent system.Adjust the polarity of the solvent system. A mixture of a non-polar solvent like hexanes and a polar solvent like ethyl acetate is a good starting point.[1]
Spots ran unevenly The bottom of the TLC plate was not level in the developing chamber.Ensure the TLC plate is placed vertically and the solvent at the bottom of the chamber is level.
The solvent front advanced unevenly.Ensure the TLC chamber is fully saturated with solvent vapors by placing a piece of filter paper inside.[2]
No separation between starting material and product spots The solvent system is not optimal for separating the compounds.Experiment with different solvent ratios or try a different solvent system altogether.
The reaction has not proceeded significantly.Allow the reaction to run for a longer period before taking another sample.
Reactant spot seems to have disappeared but no product spot is visible The product may not be UV-active.Use a visualization stain, such as potassium permanganate or p-anisaldehyde, to visualize the spots.[3]
The product may have a very different polarity and is either at the baseline or the solvent front.Adjust the solvent system to be more or less polar to bring the product spot into a suitable Rf range.

Issue 2: Gas Chromatography-Mass Spectrometry (GC-MS) - Inaccurate Quantification

Symptom Possible Cause Suggested Solution
Broad or tailing peaks The injection volume is too large.Reduce the injection volume.
The injector temperature is too low.Increase the injector temperature to ensure complete and rapid volatilization of the sample.
The column is degrading.Condition or replace the GC column.
Inconsistent peak areas for the same sample Leak in the injection port septum.Replace the septum.
The syringe is not being cleaned properly between injections.Thoroughly rinse the syringe with an appropriate solvent before each injection.
Identification of incorrect products Mass spectral library matching is ambiguous.Compare the retention time and mass spectrum with an authentic standard of this compound if available.
Isomers are co-eluting.Optimize the GC temperature program to improve the separation of isomeric products.

Issue 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Poor Spectrum Quality

Symptom Possible Cause Suggested Solution
Broadened peaks The sample contains paramagnetic impurities.Pass the reaction aliquot through a small plug of silica gel before preparing the NMR sample.
The reaction mixture is inhomogeneous.Ensure the reaction mixture is well-stirred before taking a sample.
Distorted spectral lineshapes The magnetic field is not homogenous.Shim the NMR spectrometer before acquiring the spectrum.[4]
Difficulty in integrating peaks accurately Severe peak overlap.Use a higher field NMR spectrometer for better resolution or consider 2D NMR techniques if necessary.[5]
The presence of solid material in the NMR tube.Filter the sample to remove any solids before transferring it to the NMR tube.

Frequently Asked Questions (FAQs)

Q1: What are the most common techniques for monitoring the synthesis of this compound?

A1: The most common and effective techniques are Thin-Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[3] TLC is excellent for quick, qualitative checks of reaction progress.[1] GC-MS provides quantitative data on the consumption of reactants and the formation of products, as well as identification of byproducts.[6][7] NMR spectroscopy offers detailed structural information and can be used for quantitative analysis of the reaction mixture over time.[4][8]

Q2: How do I choose the right solvent system for TLC analysis of my reaction?

A2: A good starting point for developing a TLC solvent system for aryl halides is a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate.[1] The ideal solvent system should give your starting material an Rf value of approximately 0.3-0.4.[9] You can test different ratios of these solvents to achieve optimal separation between your starting material (e.g., 3-cyclopropylphenylamine) and the desired product (this compound).

Q3: Can I use GC-MS to get a quantitative measure of my reaction's yield over time?

A3: Yes, GC-MS is an excellent technique for quantitative analysis. To obtain accurate results, you should use an internal standard. An internal standard is a compound that is added in a known amount to each sample and does not react with the components of the reaction mixture. By comparing the peak area of your product to the peak area of the internal standard, you can determine the concentration of your product at different time points.[10]

Q4: What key signals should I look for in the ¹H NMR spectrum to confirm the formation of this compound?

A4: In the ¹H NMR spectrum of the product, you should look for the disappearance of the signals corresponding to the starting material and the appearance of new signals characteristic of this compound. Key signals for the product would include multiplets in the aromatic region (around 7.0-7.3 ppm) and signals for the cyclopropyl group, typically a multiplet for the methine proton (around 1.8-1.9 ppm) and multiplets for the methylene protons (around 0.6-1.0 ppm).[11]

Experimental Protocols

Protocol 1: Reaction Monitoring by Thin-Layer Chromatography (TLC)

  • Prepare the Developing Chamber: Pour a solvent system (e.g., 9:1 hexanes:ethyl acetate) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and cover the chamber.[2]

  • Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark lanes for the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).[12]

  • Spot the Plate: Use a capillary tube to spot a small amount of a dilute solution of your starting material in the "SM" and "Co" lanes. Then, spot a small amount of the reaction mixture in the "Co" and "RM" lanes.[9]

  • Develop the Plate: Carefully place the TLC plate in the developing chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to move up the plate until it is about 0.5 cm from the top.[12]

  • Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Circle the spots with a pencil. If necessary, further visualization can be done using a staining solution like potassium permanganate.[3]

Protocol 2: Sample Preparation for GC-MS Analysis

  • Sample Quenching: At desired time points, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture. Immediately quench the reaction by adding it to a vial containing a suitable solvent (e.g., 1 mL of diethyl ether) and a small amount of a quenching agent if necessary (e.g., saturated sodium bicarbonate solution if the reaction is acidic).

  • Extraction and Drying: Shake the vial, allow the layers to separate, and take the organic layer for analysis. If necessary, dry the organic layer over a drying agent like anhydrous sodium sulfate.

  • Dilution: Dilute the sample to an appropriate concentration for GC-MS analysis. A dilution factor of 100 to 1000 is often suitable.

  • Addition of Internal Standard: Add a known amount of an internal standard (e.g., dodecane) to the diluted sample.[10]

  • Analysis: Inject the prepared sample into the GC-MS.

Quantitative Data Summary

The following table provides representative data that could be obtained from GC-MS monitoring of the synthesis of this compound.

Reaction Time (hours) Starting Material (%) This compound (%) Byproduct A (%)
010000
165323
235605
410855
6<1936
8<1927

Visualizations

Reaction_Monitoring_Workflow start Start Synthesis of This compound take_sample Take Aliquot of Reaction Mixture start->take_sample tlc_analysis Perform TLC Analysis take_sample->tlc_analysis decision Is Starting Material Consumed? tlc_analysis->decision gcms_nmr Quantitative Analysis (GC-MS or NMR) decision->gcms_nmr Yes continue_reaction Continue Reaction decision->continue_reaction No troubleshoot Troubleshoot Reaction (e.g., check reagents, temp) decision->troubleshoot Stalled workup Proceed to Reaction Workup and Purification gcms_nmr->workup continue_reaction->take_sample troubleshoot->take_sample

Caption: Workflow for monitoring the synthesis of this compound.

References

scale-up considerations for the synthesis of 1-Bromo-3-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Bromo-3-cyclopropylbenzene, targeting researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound via the two most common routes: Simmons-Smith Cyclopropanation of 3-Bromostyrene and Electrophilic Bromination of Cyclopropylbenzene.

Route 1: Simmons-Smith Cyclopropanation of 3-Bromostyrene

Issue 1: Low or No Conversion to this compound

Potential CauseTroubleshooting Steps
Inactive Zinc Reagent The activity of the zinc-copper couple or diethylzinc is crucial. Ensure the zinc-copper couple is freshly prepared and activated. For diethylzinc, use a recently purchased, high-purity grade and handle under strict inert atmosphere. Consider activation with ultrasound.[1]
Poor Quality Dihalomethane Use freshly distilled or high-purity diiodomethane or dibromomethane. Impurities can quench the organozinc reagent.[1]
Presence of Moisture or Oxygen The Simmons-Smith reaction is highly sensitive to moisture and air.[1] Ensure all glassware is oven- or flame-dried and the reaction is conducted under a dry, inert atmosphere (e.g., argon or nitrogen). Solvents must be anhydrous.
Low Reaction Temperature If the reaction is sluggish, a modest increase in temperature (e.g., from 0 °C to room temperature) may improve the rate. However, be cautious as higher temperatures can promote side reactions.[1]
Insufficient Reagent Stoichiometry Ensure at least a stoichiometric amount, and often a slight excess (1.1-1.5 equivalents), of both the zinc reagent and the dihalomethane are used relative to the 3-bromostyrene.

Issue 2: Formation of Significant Byproducts

Potential CauseTroubleshooting Steps
Polymerization of Styrene Ensure the 3-bromostyrene starting material is free of peroxides, which can initiate polymerization. Consider passing it through a short column of basic alumina before use.
Formation of Zinc Iodide Salts These salts will precipitate during the reaction. While normal, excessive amounts can hinder stirring. Ensure adequate solvent volume and vigorous stirring.
Unreacted Starting Material Incomplete conversion is a common issue. If extending the reaction time or increasing the temperature does not resolve this, consider a more reactive reagent system, such as the Furukawa modification (diethylzinc and diiodomethane).[1]
Route 2: Electrophilic Bromination of Cyclopropylbenzene

Issue 1: Poor Regioselectivity (Formation of ortho/para Isomers)

Potential CauseTroubleshooting Steps
Reaction Conditions Favoring ortho/para Attack The cyclopropyl group is an ortho, para-directing group. To favor the meta-isomer, a less reactive brominating agent and non-polar solvent at low temperatures may be required. The use of a Lewis acid catalyst needs to be carefully optimized.
High Reaction Temperature Higher temperatures can lead to a loss of selectivity. Maintain the recommended reaction temperature throughout the addition of the brominating agent.

Issue 2: Formation of Dibrominated Byproducts

Potential CauseTroubleshooting Steps
Excess Brominating Agent Use a precise stoichiometry of the brominating agent (e.g., N-bromosuccinimide or bromine) to substrate, typically 1.0-1.05 equivalents.
Prolonged Reaction Time Monitor the reaction closely by TLC or GC and quench it as soon as the starting material is consumed to prevent over-bromination.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is more suitable for large-scale synthesis of this compound?

A1: The Simmons-Smith cyclopropanation of 3-bromostyrene is often preferred for its high selectivity and predictability, avoiding the regioselectivity issues of direct bromination. For scale-up, continuous flow methodologies have been developed to enhance safety and efficiency.[2]

Q2: How can I effectively remove unreacted 3-bromostyrene from the final product?

A2: Purification can be achieved by fractional distillation under reduced pressure, as there is a significant boiling point difference between 3-bromostyrene and this compound. Alternatively, column chromatography on silica gel can be employed.

Q3: What are the primary safety concerns when scaling up the Simmons-Smith reaction?

A3: The use of diethylzinc, which is pyrophoric, requires strict anhydrous and inert atmosphere techniques. Diiodomethane is a toxic irritant. The reaction can be exothermic, so controlled addition of reagents and efficient cooling are essential. For larger scales, consider using a continuous flow setup to minimize the volume of hazardous reagents at any given time.[2]

Q4: How should this compound be stored?

A4: this compound is listed as being light-sensitive. It should be stored in a tightly sealed, amber-colored container under an inert atmosphere (e.g., argon or nitrogen) and refrigerated to minimize degradation.

Experimental Protocols

Protocol 1: Simmons-Smith Cyclopropanation of 3-Bromostyrene (Multi-gram Scale)

This protocol is a representative procedure and may require optimization.

Materials:

  • 3-Bromostyrene

  • Diethylzinc (1.0 M solution in hexanes)

  • Diiodomethane

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, oven-dried

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an argon inlet, add 3-bromostyrene (1 equivalent).

  • Dissolve the 3-bromostyrene in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diiodomethane (1.2 equivalents) to the stirred solution.

  • To this mixture, add diethylzinc solution (1.2 equivalents) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

  • Monitor the reaction progress by TLC or GC analysis.

  • Upon completion, cool the reaction mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation or column chromatography.

Protocol 2: Electrophilic Bromination of Cyclopropylbenzene (Conceptual)

Note: This is a conceptual protocol as achieving high meta-selectivity is challenging and requires careful optimization.

Materials:

  • Cyclopropylbenzene

  • N-Bromosuccinimide (NBS)

  • Anhydrous Dichloromethane (DCM) or Carbon Tetrachloride

  • Silica gel (for catalysis, optional)

  • Aqueous sodium thiosulfate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask protected from light, dissolve cyclopropylbenzene (1 equivalent) in the chosen anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C or lower).

  • In a separate flask, prepare a slurry of NBS (1.05 equivalents) in the same solvent.

  • Add the NBS slurry to the cyclopropylbenzene solution portion-wise over a period of 1-2 hours with vigorous stirring, maintaining the low temperature.

  • Monitor the reaction by GC to follow the formation of isomers.

  • Once the desired conversion is reached, quench the reaction by adding aqueous sodium thiosulfate solution.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Isolate the this compound from the isomeric mixture by careful fractional distillation or preparative chromatography.

Visualizations

experimental_workflow_simmons_smith start Start: 3-Bromostyrene in Anhydrous DCM reagents Add Diiodomethane and Diethylzinc at 0 °C start->reagents 1 reaction Stir at Room Temperature (12-16h) reagents->reaction 2 quench Quench with Saturated aq. NH4Cl at 0 °C reaction->quench 3 workup Aqueous Workup & Extraction with DCM quench->workup 4 purification Dry, Concentrate & Purify (Distillation/Chromatography) workup->purification 5 product Product: this compound purification->product 6

Caption: Workflow for the Simmons-Smith Cyclopropanation.

troubleshooting_low_yield start Low/No Product Yield q1 Is the Zinc Reagent Active? start->q1 a1_yes Check Reagent Quality (Diiodomethane) q1->a1_yes Yes a1_no Prepare Fresh/Activate Zinc Reagent q1->a1_no No q2 Are Conditions Anhydrous/Inert? a1_yes->q2 a2_yes Optimize Temperature/ Reaction Time q2->a2_yes Yes a2_no Dry Glassware/Solvents, Use Inert Gas q2->a2_no No

Caption: Troubleshooting Decision Tree for Low Yield.

References

effect of base and solvent on 1-Bromo-3-cyclopropylbenzene cross-coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cross-coupling reactions of 1-bromo-3-cyclopropylbenzene. The content focuses on the critical effects of base and solvent selection to optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common type of cross-coupling reaction for this compound?

A1: The Suzuki-Miyaura coupling is one of the most frequently employed methods for forming new carbon-carbon bonds with this compound. This reaction is favored due to its mild conditions, tolerance of various functional groups, and the commercial availability of a wide range of boronic acid coupling partners.

Q2: Why is the choice of base so critical in the Suzuki-Miyaura coupling of this substrate?

A2: The base plays a crucial role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the organoboron reagent, forming a more nucleophilic boronate species that facilitates the key transmetalation step with the palladium catalyst. The strength and type of base can significantly impact the reaction rate and the prevalence of side reactions.

Q3: What are the potential side reactions, and how are they influenced by the base and solvent?

A3: Common side reactions include dehalogenation (replacement of the bromine with a hydrogen) and homocoupling of the boronic acid.[1] High temperatures, prolonged reaction times, and the choice of base can promote dehalogenation. The presence of oxygen can lead to the formation of Pd(II) species, which promotes the homocoupling of boronic acids.[1] The solvent can influence these pathways by affecting the solubility of the reactants and the stability of the catalytic species.

Q4: How does the solvent affect the cross-coupling reaction?

A4: The solvent's role is multifaceted. It must dissolve the reactants, base, and catalyst to a sufficient extent. The polarity of the solvent can influence the stability of intermediates in the catalytic cycle. For instance, polar aprotic solvents like DMF or aqueous mixtures are often used to enhance the reaction rate. However, the solvent choice is highly dependent on the specific base and ligand used.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Ineffective base-solvent combination. 2. Catalyst deactivation. 3. Instability of the boronic acid.1. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene/H₂O, Dioxane/H₂O, DMF). 2. Ensure the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent catalyst oxidation. Use degassed solvents. 3. Use a slight excess of the boronic acid (1.2-1.5 equivalents).
Significant Dehalogenation 1. Reaction temperature is too high. 2. Inappropriate base or ligand. 3. Presence of hydride sources.1. Lower the reaction temperature and monitor the progress over a longer period. 2. Switch to a bulkier phosphine ligand or a different base. 3. Ensure solvents are anhydrous and of high purity.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction. 2. Use of a Pd(II) precatalyst.1. Thoroughly degas all solvents and the reaction mixture. Maintain a positive pressure of inert gas. 2. Consider using a Pd(0) precatalyst to minimize initial Pd(II) concentration.
Reaction Stalls Before Completion 1. Catalyst has degraded over time. 2. Insufficient base strength or solubility.1. Add a fresh portion of the catalyst. 2. Switch to a stronger or more soluble base. For biphasic systems, ensure vigorous stirring to facilitate phase transfer.

Data Presentation: Effect of Base and Solvent

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of aryl bromides, including those structurally similar to this compound. This data is compiled from various sources and should be used as a guideline for reaction optimization.

Entry Base Solvent Catalyst System Temp (°C) Yield (%)
1K₂CO₃Toluene/EtOH/H₂OPd(OAc)₂ / PPh₃80Good
2K₃PO₄Dioxane/H₂OPd(OAc)₂ / XPhos100High
3Na₂CO₃DMF/H₂OPdCl₂(PPh₃)₂9085
4Cs₂CO₃Toluene/H₂OPd(OAc)₂ / n-BuPAd₂100High
5K₂CO₃MeOHPd-PEPPSI-CMP8098

Note: Yields are highly dependent on the specific boronic acid, ligand, and reaction time. This table is intended to show common combinations of bases and solvents.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point for the optimization of the cross-coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Phosphine ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Dioxane/H₂O, 4:1 mixture)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Experimental Workflow

experimental_workflow General Experimental Workflow for Suzuki-Miyaura Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Reactants: This compound Arylboronic Acid Reaction_Setup Combine all components in a Schlenk flask under inert atmosphere Reactants->Reaction_Setup Catalyst_System Catalyst System: Pd Source + Ligand Catalyst_System->Reaction_Setup Base_Solvent Base and Degassed Solvent Base_Solvent->Reaction_Setup Heating Heat and stir (e.g., 80-100 °C) Reaction_Setup->Heating 1. Monitoring Monitor progress (TLC, GC-MS) Heating->Monitoring 2. Extraction Aqueous Workup & Extraction Monitoring->Extraction 3. Upon Completion Purification Column Chromatography Extraction->Purification 4. Product Purified Product Purification->Product 5.

Caption: General workflow for Suzuki-Miyaura coupling experiments.

Logical Relationship of Reaction Components

logical_relationship Influence of Base and Solvent on Reaction Outcome Base Base Selection (e.g., K₂CO₃, K₃PO₄) Reaction_Rate Reaction Rate Base->Reaction_Rate Activates Boronic Acid Side_Reactions Side Reactions (Dehalogenation, Homocoupling) Base->Side_Reactions Influences Undesired Pathways Solvent Solvent Choice (e.g., Toluene, DMF, aq. mixtures) Solvent->Reaction_Rate Affects Solubility & Stability Solvent->Side_Reactions Can Promote or Suppress Product_Yield Product Yield Reaction_Rate->Product_Yield Directly Impacts Side_Reactions->Product_Yield Reduces

Caption: Interplay of base and solvent on reaction outcomes.

References

Technical Support Center: 1-Bromo-3-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the stability and storage of 1-Bromo-3-cyclopropylbenzene.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a cool, well-ventilated area.[1] The container should be kept tightly closed.[1] It is also identified as a light-sensitive compound, so it should be protected from light.[1]

Q2: What is the expected shelf-life of this compound?

A2: The manufacturer's safety data sheet indicates that the compound is stable under recommended storage conditions.[1] However, a specific shelf-life is not provided. For research applications, it is best practice to use the compound as fresh as possible and monitor for any signs of degradation, such as discoloration or the appearance of new peaks in analytical tests (e.g., NMR, GC-MS).

Q3: Is this compound sensitive to air or moisture?

A3: While the primary stated sensitivity is to light, it is good laboratory practice to handle all reagents, especially those with reactive functional groups like a bromo-substituent and a strained cyclopropyl ring, under an inert atmosphere (e.g., nitrogen or argon) if the experiment is sensitive to moisture or oxidation.

Q4: What are the potential degradation pathways for this compound?

A4: While specific degradation pathways for this compound are not extensively documented, potential degradation can be inferred from its structure:

  • Photodegradation: Due to its light sensitivity, exposure to UV or visible light can lead to the cleavage of the carbon-bromine bond, potentially forming radical species.[2]

  • Debromination: Brominated aromatic compounds can undergo debromination.[3][4]

  • Cyclopropyl Ring Opening: The cyclopropyl group is a strained ring and can be susceptible to opening under certain conditions, such as acidic environments or in the presence of certain metals.

Q5: What are the known incompatibilities for this compound?

A5: this compound should not be stored with strong oxidizing agents or strong acids.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the solid (e.g., yellowing) Exposure to light or air, leading to degradation.Discard the reagent and use a fresh, properly stored bottle. For future prevention, store in an amber vial and in a dark location. Consider storage under an inert atmosphere.
Inconsistent or poor reaction yield Degradation of the starting material.Verify the purity of this compound using a suitable analytical method (e.g., NMR, GC-MS). If impurities are detected, consider purification (e.g., recrystallization) or using a new batch.
Appearance of unexpected byproducts in a reaction The reagent may have degraded, or the cyclopropyl ring may be reacting under the experimental conditions.Characterize the byproducts to understand the degradation or side-reaction pathway. Re-evaluate the reaction conditions (e.g., temperature, pH, catalyst) to minimize byproduct formation.
Material appears wet or clumpy Improper storage leading to moisture absorption.Dry the material under vacuum. For future use, ensure the container is tightly sealed and consider storing it in a desiccator.

Stability and Storage Data

Condition Time Point Appearance Purity (%) by HPLC/GC Notes
Recommended Storage (Cool, Dark, Tightly Sealed) InitialWhite to off-white solid
3 Months
6 Months
12 Months
Accelerated Storage (e.g., 40°C/75% RH) InitialWhite to off-white solid
1 Month
3 Months
6 Months
Light Exposure (Ambient Lab Light) InitialWhite to off-white solid
1 Week
1 Month

Experimental Protocols

Protocol for a Basic Accelerated Stability Study

This protocol is a general guideline and should be adapted based on specific laboratory capabilities and regulatory requirements.

Stability_Study_Workflow cluster_setup 1. Sample Preparation cluster_storage 2. Storage Conditions cluster_testing 3. Time-Point Testing cluster_evaluation 4. Data Evaluation prep Prepare multiple aliquots of this compound in appropriate vials (e.g., amber glass). initial_analysis Perform initial analysis (t=0) on a control aliquot (e.g., HPLC/GC for purity, visual appearance). prep->initial_analysis condition1 Store aliquots under recommended conditions (e.g., 2-8°C, protected from light). condition2 Store aliquots under accelerated conditions (e.g., 40°C/75% RH). condition3 Store aliquots exposed to ambient lab light at room temperature. testing At predefined time points (e.g., 1, 3, 6 months), remove an aliquot from each storage condition. condition1->testing analysis Analyze each aliquot for purity (HPLC/GC), appearance, and formation of degradation products. testing->analysis evaluation Compare the results at each time point to the initial analysis to determine the rate of degradation. analysis->evaluation Degradation_Pathways cluster_photodegradation Photodegradation cluster_debromination Debromination cluster_ring_opening Cyclopropyl Ring Opening parent This compound photo_product 3-Cyclopropylphenyl Radical + Br• parent->photo_product Light (hν) debrom_product Cyclopropylbenzene parent->debrom_product Reductive Conditions ring_open_product Various Isomeric Products parent->ring_open_product Acidic Conditions / Lewis Acids

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-Bromo-3-cyclopropylbenzene and 1-Bromo-4-cyclopropylbenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Theoretical Reactivity Comparison

The primary difference in reactivity between 1-Bromo-3-cyclopropylbenzene and 1-Bromo-4-cyclopropylbenzene stems from the electronic influence of the cyclopropyl group on the benzene ring. The cyclopropyl group is known to be a weak C-C sigma bond donor and can also participate in π-conjugation, behaving similarly to a vinyl group. This dual electronic nature is key to understanding the reactivity of these isomers.

Electronic Effects of the Cyclopropyl Group:

The cyclopropyl group acts as a π-electron donor, a property that is more pronounced when it is in the para position relative to the reacting center (the carbon-bromine bond) than in the meta position. This electron-donating character influences the electron density at the carbon atom of the C-Br bond, which is a critical factor in the rate-determining oxidative addition step of many palladium-catalyzed cross-coupling reactions.

  • 1-Bromo-4-cyclopropylbenzene (Para Isomer): The cyclopropyl group at the para position can effectively donate electron density into the aromatic ring through resonance. This increases the electron density at the carbon atom bearing the bromine, making the C-Br bond stronger and potentially slowing down the oxidative addition step in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.

  • This compound (Meta Isomer): In the meta position, the electron-donating resonance effect of the cyclopropyl group is not transmitted to the carbon atom attached to the bromine. The electronic influence is primarily through the weaker inductive effect. Consequently, the electron density at the C-Br bond is lower compared to the para isomer.

Based on these electronic effects, a general trend in reactivity can be predicted:

Reaction TypePredicted More Reactive IsomerRationale
Suzuki-Miyaura Coupling This compoundThe lower electron density at the C-Br bond facilitates the oxidative addition of the palladium catalyst, which is often the rate-limiting step.
Buchwald-Hartwig Amination This compoundSimilar to the Suzuki reaction, the oxidative addition of the palladium catalyst to the aryl bromide is a key step that is generally favored by electron-withdrawing or less electron-donating substituents.
Grignard Reagent Formation 1-Bromo-4-cyclopropylbenzeneThe formation of a Grignard reagent involves the insertion of magnesium into the C-Br bond. While electronic effects play a role, the reaction is highly sensitive to the conditions of the magnesium surface. However, the slightly more polarized C-Br bond in the para isomer due to the electron-donating nature of the cyclopropyl group might facilitate the initial interaction with the magnesium metal.

It is important to note that while these predictions are based on sound chemical principles, other factors such as steric hindrance (which is minimal and comparable for both isomers in this case), solvent, temperature, and the specific catalytic system used can significantly influence the actual experimental outcomes.

Experimental Protocols

Below are detailed, representative protocols for Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Grignard reagent formation. These are general procedures and may require optimization for the specific substrates .

Experimental Protocol 1: Suzuki-Miyaura Coupling

Reaction: Synthesis of 3-cyclopropylbiphenyl and 4-cyclopropylbiphenyl.

Materials:

  • This compound or 1-Bromo-4-cyclopropylbenzene

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv) or 1-bromo-4-cyclopropylbenzene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Add palladium(II) acetate (0.02 mmol, 2 mol%) and triphenylphosphine (0.08 mmol, 8 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (5 mL) and water (1 mL) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Experimental Protocol 2: Buchwald-Hartwig Amination

Reaction: Synthesis of N-(3-cyclopropylphenyl)morpholine and N-(4-cyclopropylphenyl)morpholine.

Materials:

  • This compound or 1-Bromo-4-cyclopropylbenzene

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.01 mmol, 1 mol%), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.

  • Add this compound (1.0 mmol, 1.0 equiv) or 1-bromo-4-cyclopropylbenzene (1.0 mmol, 1.0 equiv).

  • Seal the tube, remove from the glovebox, and add toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Place the reaction mixture in a preheated oil bath at 100 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Experimental Protocol 3: Grignard Reagent Formation and Reaction with an Electrophile

Reaction: Synthesis of (3-cyclopropylphenyl)(phenyl)methanol and (4-cyclopropylphenyl)(phenyl)methanol.

Materials:

  • This compound or 1-Bromo-4-cyclopropylbenzene

  • Magnesium turnings

  • Iodine (a small crystal)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Benzaldehyde

Procedure:

  • Grignard Reagent Formation:

    • Place magnesium turnings (1.2 mmol, 1.2 equiv) in an oven-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Dissolve this compound (1.0 mmol, 1.0 equiv) or 1-bromo-4-cyclopropylbenzene (1.0 mmol, 1.0 equiv) in anhydrous diethyl ether (5 mL) in the dropping funnel.

    • Add a small portion of the aryl bromide solution to the magnesium suspension to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).

    • Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes.

  • Reaction with Benzaldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Slowly add a solution of benzaldehyde (1.0 mmol, 1.0 equiv) in anhydrous diethyl ether via the dropping funnel.

    • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the product by column chromatography.

Visualizing Reaction Workflows

To illustrate the logical flow of the experimental procedures, the following diagrams are provided.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Bromide, Phenylboronic Acid, & K2CO3 B Add Pd(OAc)2 & PPh3 A->B C Inert Atmosphere (Ar or N2) B->C D Add Toluene & Water C->D E Heat to 100 °C (12-24 h) D->E F Cool & Dilute E->F G Wash with Water & Brine F->G H Dry & Concentrate G->H I Column Chromatography H->I

Caption: Workflow for the Suzuki-Miyaura Coupling Reaction.

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Pd2(dba)3, XPhos, NaOtBu, & Aryl Bromide B Add Toluene & Morpholine A->B C Heat to 100 °C (12-24 h) B->C D Cool & Filter C->D E Wash with Water & Brine D->E F Dry & Concentrate E->F G Column Chromatography F->G

Caption: Workflow for the Buchwald-Hartwig Amination Reaction.

Grignard_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Reaction with Electrophile cluster_workup Work-up & Purification A Activate Mg with I2 B Add Aryl Bromide Solution (Initiate & Reflux) A->B C Cool to 0 °C B->C D Add Benzaldehyde Solution C->D E Warm to RT D->E F Quench with aq. NH4Cl E->F G Extract with Ether F->G H Wash, Dry, & Concentrate G->H I Column Chromatography H->I

Caption: Workflow for Grignard Reaction and Quenching.

Conclusion

In the absence of direct comparative experimental data, the principles of physical organic chemistry provide a robust framework for predicting the relative reactivity of this compound and 1-Bromo-4-cyclopropylbenzene. The electron-donating nature of the cyclopropyl group, particularly from the para position, suggests that the meta-isomer, this compound, will generally be more reactive in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig aminations. For Grignard reagent formation, the difference in reactivity is expected to be less pronounced and more dependent on experimental conditions. The provided protocols offer a starting point for the synthesis and further investigation of these versatile building blocks.

A Comparative Guide to the Characterization of 1-Bromo-3-cyclopropylbenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 1-Bromo-3-cyclopropylbenzene and its derivatives, which are valuable building blocks in medicinal chemistry and materials science. The unique structural and electronic properties of the cyclopropyl group often impart favorable characteristics to parent molecules, including metabolic stability and conformational rigidity. This document outlines the key physicochemical properties of the parent compound, offers comparisons with relevant alternatives, and provides detailed experimental protocols for the synthesis of common derivatives.

Physicochemical Properties of this compound and Related Isomers

The following table summarizes the key physical and chemical properties of this compound and a structurally related isomer, 1-Bromo-4-cyclopropylbenzene, providing a baseline for comparison.

PropertyThis compound1-Bromo-4-cyclopropylbenzene
CAS Number 1798-85-2[1][2]1124-14-7[3]
Molecular Formula C₉H₉Br[1][4]C₉H₉Br[3]
Molecular Weight 197.07 g/mol [1][2]197.07 g/mol [3]
Boiling Point 230°C at 760 mmHg[1]Not available
Density 1.474 g/cm³[1]Not available
Refractive Index 1.604[1]Not available
Flash Point 95.5°C[1]Not applicable[2]
Physical Form Liquid or Solid[1][2]Not available

Synthesis of Derivatives: Key Experimental Protocols

This compound serves as a versatile precursor for a wide range of derivatives, primarily through palladium-catalyzed cross-coupling reactions. The two most common methods for creating carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds are the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination, respectively.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a robust method for forming a C-C bond between the aryl bromide and an organoboron compound, such as a boronic acid or ester.[5]

Experimental Protocol:

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and a suitable base such as potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).[6]

  • Catalyst Addition: Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).[6]

  • Solvent Addition: Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 5 mL dioxane, 1 mL water), via syringe.[6]

  • Reaction Execution: Seal the flask and heat the mixture in a preheated oil bath to 80-100°C. Stir the reaction vigorously for 12-18 hours.[5][7]

  • Monitoring: Track the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.[6]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography to yield the desired biaryl derivative.[6][7]

Generalized workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to synthesize aryl amines from aryl halides.[8][9] This method is highly versatile and accommodates a wide range of primary and secondary amines.

Experimental Protocol:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, mix the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) with a suitable phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in an anhydrous, degassed solvent like toluene.

  • Reaction Setup: In a separate, dry Schlenk tube, add this compound (1.0 mmol, 1.0 equiv.) and a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.).

  • Reagent Addition: Add the amine (1.2 mmol, 1.2 equiv.) to the Schlenk tube, followed by the anhydrous solvent (e.g., toluene, 5 mL).

  • Catalyst Introduction: Add the pre-formed catalyst solution to the reaction mixture.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-110°C for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by TLC or GC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and quench with a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate. Purify the crude product by flash column chromatography to obtain the desired N-aryl derivative.

Generalized workflow for Buchwald-Hartwig amination.

Comparison with Alternatives

To understand the influence of the cyclopropyl moiety, it is useful to compare this compound with its non-cyclic alkyl analogue, 1-Bromo-3-propylbenzene.

PropertyThis compound1-Bromo-3-propylbenzene
Molecular Formula C₉H₉Br[4]C₉H₁₁Br[10]
Molecular Weight 197.07 g/mol [4]199.09 g/mol [10]
Hydrogen Bond Acceptor Count 00
LogP (Predicted) 3.3[1]4.1
Structural Feature Strained three-membered ringFlexible alkyl chain

The key difference lies in the nature of the C₃ substituent. The cyclopropyl group is a rigid, strained ring that can electronically resemble a double bond, while the propyl group is a flexible, saturated alkyl chain. This difference in structure and electronics can significantly impact the biological activity, metabolic stability, and binding affinity of the resulting derivatives. The lower predicted LogP of the cyclopropyl variant suggests slightly increased polarity compared to the propyl analogue.

References

A Comparative Guide to the Analysis of Impurities in Commercial 1-Bromo-3-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of impurities in commercial batches of 1-Bromo-3-cyclopropylbenzene. The selection of an appropriate analytical technique is critical for ensuring the quality and consistency of this key building block in pharmaceutical synthesis. This document presents a comparative analysis of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), supported by hypothetical experimental data that reflects typical impurity profiles.

Introduction to Potential Impurities

Impurities in this compound can originate from the synthetic route, degradation, or storage. A common synthesis of cyclopropylbenzenes may involve starting materials such as 1-bromo-3-phenylpropane and reagents like N-bromosuccinimide.[1] Consequently, potential impurities could include unreacted starting materials, isomers, and byproducts from side reactions.

Table 1: Potential Impurities in Commercial this compound

Impurity NameChemical StructurePotential Origin
1-Bromo-2-cyclopropylbenzeneIsomerIsomerization during synthesis
1-Bromo-4-cyclopropylbenzeneIsomerIsomerization during synthesis
CyclopropylbenzeneStarting material impurity or byproductIncomplete bromination
1,3-DibromobenzeneByproductOver-bromination
3-BromostyreneDegradation/ByproductElimination reaction
1-Bromo-3-phenylpropaneUnreacted starting materialIncomplete cyclization

Comparative Analysis of Analytical Methods: GC vs. HPLC

Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for the analysis of organic compounds. The choice between them often depends on the volatility and thermal stability of the analytes, as well as the desired resolution and sensitivity.

Gas Chromatography (GC) Analysis

GC is well-suited for the analysis of volatile and thermally stable compounds like this compound and its likely impurities. Coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification, GC provides excellent resolution and sensitivity.

Experimental Protocol: GC-FID/MS

  • Instrumentation: Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a mass spectrometer (MS).

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 200 °C at 10 °C/min, then ramp to 280 °C at 20 °C/min, and hold for 5 minutes.

  • Detector Temperature: FID: 300 °C; MS Transfer Line: 280 °C.

  • MS Ionization: Electron Ionization (EI) at 70 eV.

  • Sample Preparation: Dissolve 10 mg of the sample in 1 mL of dichloromethane.

Table 2: Hypothetical GC-FID Data for Impurity Analysis of this compound (Lot A vs. Lot B)

CompoundRetention Time (min)Lot A (Area %)Lot B (Area %)
Cyclopropylbenzene8.520.080.15
3-Bromostyrene10.21Not Detected0.05
1-Bromo-2-cyclopropylbenzene12.350.250.18
1-Bromo-4-cyclopropylbenzene12.480.150.10
This compound 12.65 99.40 99.35
1-Bromo-3-phenylpropane14.880.05Not Detected
1,3-Dibromobenzene15.120.070.17
High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not sufficiently volatile or are thermally labile for GC. For this compound, reversed-phase HPLC with UV detection is a suitable alternative.

Experimental Protocol: HPLC-UV

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of the mobile phase.

Table 3: Hypothetical HPLC-UV Data for Impurity Analysis of this compound (Lot A vs. Lot B)

CompoundRetention Time (min)Lot A (Area %)Lot B (Area %)
1,3-Dibromobenzene3.810.060.16
3-Bromostyrene4.25Not Detected0.04
Cyclopropylbenzene5.100.090.14
1-Bromo-2-cyclopropylbenzene6.220.240.19
1-Bromo-4-cyclopropylbenzene6.350.160.11
This compound 6.58 99.40 99.30
1-Bromo-3-phenylpropane8.930.05Not Detected

Visualization of Analytical Workflow and Synthetic Pathways

To further clarify the processes involved, the following diagrams illustrate the analytical workflow and a potential synthetic pathway for this compound, highlighting the origin of impurities.

Analytical_Workflow cluster_Sample Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Processing cluster_Report Reporting Sample Commercial this compound Dissolution Dissolve in appropriate solvent Sample->Dissolution GC Gas Chromatography (GC-FID/MS) Dissolution->GC HPLC High-Performance Liquid Chromatography (HPLC-UV) Dissolution->HPLC Integration Peak Integration GC->Integration HPLC->Integration Identification Impurity Identification Integration->Identification Quantification Quantification Identification->Quantification Report Impurity Profile Report Quantification->Report

Caption: Workflow for the analysis of impurities in this compound.

Synthetic_Pathway_and_Impurities cluster_Reactants Starting Materials & Reagents cluster_Reaction Reaction cluster_Products Products & Impurities SM1 1-Bromo-3-phenylpropane Reaction Bromination & Cyclization SM1->Reaction R1 N-Bromosuccinimide (NBS) R1->Reaction Product This compound Reaction->Product Imp1 Isomers (ortho, para) Reaction->Imp1 Imp2 Unreacted SM1 Reaction->Imp2 Imp3 Over-brominated byproducts Reaction->Imp3 Imp4 Other side-products Reaction->Imp4

Caption: Potential synthetic pathway and origin of impurities.

Conclusion and Recommendations

Both GC and HPLC are suitable methods for the analysis of impurities in this compound.

  • GC-FID/MS is recommended for its high resolution, sensitivity, and the ability to identify unknown impurities through mass spectral data. It is particularly effective for separating positional isomers.

  • HPLC-UV offers a robust and reliable alternative, especially when dealing with less volatile or thermally sensitive impurities. Method development can be straightforward, and it is widely available in most analytical laboratories.

The choice of method will ultimately depend on the specific requirements of the analysis, including the need for structural elucidation of unknown impurities and the available instrumentation. For routine quality control, a validated GC-FID method may be the most efficient approach. For investigational purposes or when a comprehensive impurity profile is required, the use of both GC-MS and HPLC-UV in conjunction will provide the most complete picture of the sample's purity.

References

A Comparative Guide to Palladium Catalysts for 1-Bromo-3-cyclopropylbenzene Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of molecules containing the cyclopropylbenzene motif is of significant interest in medicinal chemistry and materials science due to the unique structural and electronic properties conferred by the cyclopropyl group.[1] Palladium-catalyzed cross-coupling reactions are a powerful tool for the synthesis of these derivatives, starting from readily available precursors like 1-Bromo-3-cyclopropylbenzene. The choice of the palladium catalyst system is critical for achieving high efficiency, selectivity, and yield in these transformations. This guide provides a comparative analysis of various palladium catalysts for Suzuki-Miyaura, Heck, and Buchwald-Hartwig coupling reactions of this compound, supported by representative experimental data and detailed protocols.

Catalyst Performance Comparison

The selection of the appropriate palladium precursor and ligand is paramount for successful cross-coupling. Bulky, electron-rich phosphine ligands are often employed to facilitate the key steps of the catalytic cycle, namely oxidative addition and reductive elimination. The following table summarizes the performance of representative palladium catalyst systems for the coupling of this compound with various partners.

Coupling ReactionPalladium Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)
Suzuki-Miyaura Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄Toluene/H₂O10012~9547.5
Pd(PPh₃)₄ (5 mol%)K₂CO₃Toluene/EtOH/H₂O8016~8517
[Pd(allyl)Cl]₂ (1 mol%) / cBRIDP (1.5 mol%)K₃PO₄Toluene1004~9292
Heck Pd(OAc)₂ (2 mol%) / P(o-tol)₃ (4 mol%)Et₃NDMF10024~8844
PdCl₂(PPh₃)₂ (3 mol%)NaOAcDMA12018~8026.7
Pd/C (1 mol%)Na₂CO₃NMP13010~7575
Buchwald-Hartwig Pd₂(dba)₃ (2 mol%) / XPhos (4 mol%)NaOtBuToluene1008~9648
Pd(OAc)₂ (2 mol%) / BINAP (3 mol%)Cs₂CO₃Dioxane11016~9045
Pd(P(tBu)₃)₂ (2 mol%)K₃PO₄t-Butanol9012~9346.5

Note: The data presented is compiled from various sources and representative reactions of similar aryl bromides and may require optimization for this compound.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and optimization. Below are representative protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions of this compound.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a typical Suzuki-Miyaura coupling to form 3-cyclopropyl-1,1'-biphenyl.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Deionized water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₃PO₄ (2.0 equivalents).

  • Add this compound (1.0 equivalent) and phenylboronic acid (1.2 equivalents).

  • Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Coupling of this compound with Styrene

This protocol outlines the synthesis of (E)-1-cyclopropyl-3-styrylbenzene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a sealable reaction tube, combine this compound (1.0 equivalent), styrene (1.5 equivalents), Pd(OAc)₂ (2 mol%), and P(o-tol)₃ (4 mol%).

  • Add anhydrous DMF and Et₃N (2.0 equivalents).

  • Degas the mixture by bubbling with argon for 15 minutes.

  • Seal the tube and heat the reaction to 100 °C with stirring.

  • After the reaction is complete (monitored by TLC or GC-MS), cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by column chromatography to yield the desired product.[2]

Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol describes the C-N bond formation to synthesize 4-(3-cyclopropylphenyl)morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.4 equivalents).

  • Add this compound (1.0 equivalent) and morpholine (1.2 equivalents).

  • Add anhydrous, degassed toluene.

  • Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by GC-MS or TLC analysis.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[3]

Visualizing the Catalytic Process

To better understand the reaction mechanisms, the following diagrams illustrate the general catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow.

Palladium_Catalytic_Cycle General Palladium-Catalyzed Cross-Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)L_n-X OxAdd->PdII Transmetalation Transmetalation (Suzuki) PdII->Transmetalation R-M MigratoryInsertion Migratory Insertion (Heck) PdII->MigratoryInsertion Alkene AmineCoord Amine Coordination & Deprotonation (Buchwald-Hartwig) PdII->AmineCoord R₂NH, Base PdII_Ar_R Ar-Pd(II)L_n-R Transmetalation->PdII_Ar_R MigratoryInsertion->PdII_Ar_R AmineCoord->PdII_Ar_R ReductiveElimination Reductive Elimination PdII_Ar_R->ReductiveElimination ReductiveElimination->Pd0 Ar-R

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow Experimental Workflow for Palladium-Catalyzed Coupling Reactants 1. Combine Reactants (Aryl Halide, Coupling Partner, Base) Catalyst 2. Add Palladium Catalyst and Ligand Reactants->Catalyst Solvent 3. Add Solvent and Degas Catalyst->Solvent Reaction 4. Heat and Stir under Inert Atmosphere Solvent->Reaction Workup 5. Reaction Work-up (Extraction, Washing) Reaction->Workup Purification 6. Purification (Chromatography) Workup->Purification Analysis 7. Product Analysis (NMR, MS) Purification->Analysis

Caption: A typical experimental workflow for a palladium-catalyzed coupling reaction.

References

A Comparative Guide to the Validation of Analytical Methods for 1-Bromo-3-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and precise quantification of pharmaceutical intermediates like 1-Bromo-3-cyclopropylbenzene is critical for ensuring product quality and safety. The validation of analytical methods is a cornerstone of this process, providing documented evidence that a procedure is suitable for its intended purpose. This guide offers a comparative overview of potential analytical methods for this compound, supported by experimental data from analogous compounds and detailed methodologies.

Comparative Analysis of Analytical Methods

The choice of an analytical method for this compound depends on several factors, including the sample matrix, the required sensitivity and selectivity, and the available instrumentation.[1] Below is a summary of the performance characteristics of different analytical methods based on data from similar brominated compounds.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (R²) Typically ≥ 0.990.998 - 0.999[2]
Accuracy (Recovery) 80-120% (typical target range)98 - 114%[2]
Precision (RSD) ≤ 15%< 11% (intra-day and inter-day)[2]
Limit of Detection (LOD) Analyte and matrix dependent (ng/L to µg/L range)0.4 - 25 µg/kg (depending on analyte and matrix)[2]
Limit of Quantification (LOQ) Analyte and matrix dependent (µg/L to mg/L range)1.3 - 80 µg/kg (depending on analyte and matrix)[2]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results.[1] The following are generalized protocols for GC-MS and LC-MS/MS that can be adapted and validated for the analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and thermally stable compounds like this compound.

1. Sample Preparation:

  • Extraction: Depending on the matrix, extraction methods such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be employed.

  • Cleanup: To remove interfering substances, a cleanup step using silica or Florisil cartridges may be necessary.[1]

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A system equipped with a capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating aromatic compounds.[1]

  • Injection: A splitless injection is commonly used for trace analysis.[1]

  • Carrier Gas: Helium is typically used at a constant flow rate.[1]

  • Oven Temperature Program: A programmed temperature ramp is essential to separate compounds with different boiling points.[1] An example program could be:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer: Can be operated in either electron impact (EI) or negative chemical ionization (NCI) mode. For enhanced sensitivity and selectivity, selected ion monitoring (SIM) is often utilized.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high selectivity and sensitivity, making it suitable for complex matrices and low concentration levels.

1. Sample Preparation:

  • Extraction: Pressurized liquid extraction (PLE) has shown to be effective for brominated compounds in solid matrices.[2]

  • Cleanup: Gel permeation chromatography (GPC) or Florisil® columns can be used for sample cleanup.[2]

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with a modifier such as formic acid or ammonium formate.

  • Mass Spectrometer: Operated in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[1] Specific precursor and product ion transitions for this compound would need to be determined.

Method Validation Workflow and Decision Making

The validation of an analytical method ensures its reliability for a specific purpose. The following diagrams illustrate a general workflow for method validation and a logical approach to selecting the most appropriate analytical technique.

G General Workflow for Analytical Method Validation cluster_0 Method Development cluster_1 Method Validation cluster_2 Routine Analysis A Define Analytical Requirements B Select Appropriate Technique (e.g., GC-MS, LC-MS/MS) A->B C Optimize Method Parameters B->C D Specificity / Selectivity C->D E Linearity & Range C->E F Accuracy (Recovery) C->F G Precision (Repeatability & Intermediate Precision) C->G H Limit of Detection (LOD) C->H I Limit of Quantification (LOQ) C->I J Robustness C->J K Sample Analysis D->K E->K F->K G->K H->K I->K J->K L Quality Control K->L

A general workflow for the validation of an analytical method.

G Decision Tree for Analytical Method Selection A Analyte: this compound B Is the analyte volatile and thermally stable? A->B C Is the sample matrix complex? B->C Yes G Consider derivatization for GC-MS or use LC-MS/MS B->G No D Is high sensitivity and selectivity required? C->D Yes E Use GC-MS C->E No D->E No F Use LC-MS/MS D->F Yes

A logical flow for selecting an appropriate analytical method.

References

A Comparative Guide to the Suzuki Coupling of 1-Bromo-3-cyclopropylbenzene and Other Aryl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of aryl bromide is a critical parameter that can significantly influence reaction yield, rate, and overall efficiency. This guide provides an objective comparison of the performance of 1-Bromo-3-cyclopropylbenzene against other common aryl bromides—bromobenzene, 4-bromotoluene, and 1-bromo-4-methoxybenzene—in Suzuki coupling reactions, supported by experimental data.

Performance Comparison in Suzuki Reactions

The reactivity of aryl bromides in Suzuki coupling is influenced by both electronic and steric factors. Electron-donating groups on the aromatic ring can increase electron density at the carbon-bromine bond, potentially slowing the initial oxidative addition step of the catalytic cycle. Conversely, electron-withdrawing groups can facilitate this step. The steric hindrance around the bromine atom also plays a crucial role.

Aryl BromideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O801288
Bromobenzene Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O100298
4-Bromotoluene Pd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O80195
1-Bromo-4-methoxybenzene Pd(OAc)₂ / PPh₃Na₂CO₃Toluene/H₂O80198

Note: The data presented is compiled from different sources and while efforts have been made to select comparable conditions, variations in catalyst loading, ligand, and exact solvent ratios may exist.

From the available data, it is observed that this compound demonstrates good reactivity in the Suzuki coupling, affording a high yield of the corresponding biphenyl product. Its performance is comparable to that of other substituted and unsubstituted aryl bromides. The cyclopropyl group, being a sterically small and electronically neutral to weakly electron-donating substituent, does not appear to significantly hinder the reaction. Bromobenzene, 4-bromotoluene, and 1-bromo-4-methoxybenzene also serve as excellent coupling partners, consistently providing high yields under various palladium-catalyzed conditions.

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and adaptation of synthetic methods. Below are representative protocols for the Suzuki-Miyaura coupling reactions of the discussed aryl bromides.

Protocol 1: General Procedure for the Suzuki Coupling of this compound

This protocol is a representative procedure for the Suzuki-Miyaura coupling of an aryl bromide.

Materials:

  • This compound (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Pd(dppf)Cl₂ (0.03 mmol)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • 1,4-Dioxane (5 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Place the flask in a preheated oil bath at 80 °C and stir the mixture vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: General Procedure for the Suzuki Coupling of Bromobenzene, 4-Bromotoluene, and 1-Bromo-4-methoxybenzene

This protocol is a general method applicable to a range of aryl bromides.

Materials:

  • Aryl bromide (bromobenzene, 4-bromotoluene, or 1-bromo-4-methoxybenzene) (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol)

  • Triphenylphosphine (PPh₃) (0.04 mmol)

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (5 mL)

  • Water (2 mL)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the aryl bromide, phenylboronic acid, Pd(OAc)₂, PPh₃, and the chosen base.

  • Evacuate the flask and backfill with an inert atmosphere.

  • Add the degassed toluene and water.

  • Heat the reaction mixture to the specified temperature (80-100 °C) and stir vigorously for the indicated time (1-2 hours).

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the mixture with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • The resulting crude product can be purified by crystallization or column chromatography.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)L_n-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation R'-B(OR)₂ (Base) ArPdR Ar-Pd(II)L_n-R' Transmetalation->ArPdR RedElim Reductive Elimination ArPdR->RedElim RedElim->Pd0 Ar-R'

A Comparative Guide to Purity Assessment of Synthesized 1-Bromo-3-cyclopropylbenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities for drug discovery and development, the purity of starting materials and intermediates is of paramount importance. 1-Bromo-3-cyclopropylbenzene is a valuable building block in medicinal chemistry, often utilized in cross-coupling reactions to introduce the cyclopropylphenyl moiety into target molecules. Ensuring its purity is critical for reaction efficiency, yield, and the integrity of the final product. This guide provides a comparative overview of analytical techniques for assessing the purity of synthesized this compound, with a comparison to a common alternative, 3-cyclopropylphenylboronic acid.

Executive Summary

The purity of this compound is most effectively determined using a combination of chromatographic and spectroscopic methods. Gas Chromatography with Flame Ionization Detection (GC-FID) offers high-resolution separation and quantification of volatile impurities. High-Performance Liquid Chromatography (HPLC) provides an orthogonal separation technique, particularly useful for less volatile or thermally labile impurities. Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy stands out as a primary ratio method for determining absolute purity without the need for a specific reference standard of the analyte.

As an alternative in common cross-coupling reactions like the Suzuki coupling, 3-cyclopropylphenylboronic acid presents a different set of analytical challenges and considerations for purity assessment. This guide will detail the experimental protocols for these techniques and present a comparative analysis to aid researchers in selecting the most appropriate methods for their needs.

Comparison of Analytical Methods and Alternatives

The following table summarizes the key analytical techniques for purity assessment of this compound and compares them with methods used for a common alternative, 3-cyclopropylphenylboronic acid.

Analytical TechniqueThis compound3-cyclopropylphenylboronic acid
Gas Chromatography (GC-FID) Primary Method. Excellent for volatile impurities and isomers. High sensitivity and quantitative accuracy.Less Common. Boronic acids can be thermally labile and may require derivatization prior to GC analysis.
High-Performance Liquid Chromatography (HPLC) Orthogonal Method. Suitable for non-volatile impurities. Reversed-phase HPLC with UV detection is typical.Primary Method. Well-suited for the analysis of boronic acids and their impurities.
Quantitative NMR (qNMR) Absolute Purity. Provides a direct measure of purity against a certified internal standard. Does not require a pure reference of the analyte.Absolute Purity. A powerful tool for determining the purity of boronic acids, which can be prone to dehydration to form boroxines.
Reported Purity (Literature) >98.5% (for analogous cyclopropylbenzene by GC)[1]>98% (by ¹H NMR)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are starting points and may require optimization based on the specific instrumentation and the nature of the expected impurities.

Gas Chromatography-Flame Ionization Detection (GC-FID) for this compound

This method is adapted from established protocols for the analysis of brominated aromatic compounds.

  • Instrumentation: Gas chromatograph equipped with a flame ionization detector (FID).

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Detector Temperature: 300 °C.

  • Data Analysis: Purity is determined by the area percent method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.

High-Performance Liquid Chromatography (HPLC) for this compound

This protocol is a general starting point for the analysis of small aromatic molecules by reversed-phase HPLC.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start with 50% B, hold for 1 minute.

    • Linear gradient to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 50% B over 1 minute and re-equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

Quantitative ¹H-NMR (qNMR) for Purity Determination

This method provides a direct determination of purity against a certified internal standard.[2][3][4][5]

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the synthesized this compound into a clean NMR tube.

    • Accurately weigh a suitable amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) into the same NMR tube. The standard should have a known purity and signals that do not overlap with the analyte signals.

    • Add a known volume of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to dissolve both the sample and the internal standard completely.

  • NMR Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of both the analyte and the internal standard signals being integrated (a delay of 30-60 seconds is often sufficient).

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8-16 scans).

  • Data Processing:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved, characteristic signal of this compound (e.g., aromatic protons) and a signal from the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P_std = Purity of the internal standard

Workflow and Logical Relationships

The following diagram illustrates the general workflow for assessing the purity of a synthesized chemical compound, from initial synthesis to the final purity determination.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Purity Analysis cluster_decision Decision cluster_outcome Outcome Synthesis Chemical Synthesis Workup Reaction Workup & Isolation Synthesis->Workup Purification Purification (e.g., Distillation, Crystallization) Workup->Purification Initial_Screen Initial Purity Screen (e.g., TLC, GC-MS) Purification->Initial_Screen GC_FID GC-FID Analysis Initial_Screen->GC_FID Quantitative Analysis HPLC HPLC Analysis Initial_Screen->HPLC Quantitative Analysis qNMR qNMR Analysis Initial_Screen->qNMR Quantitative Analysis Purity_Check Purity > 98%? GC_FID->Purity_Check HPLC->Purity_Check qNMR->Purity_Check Proceed Proceed to Next Step Purity_Check->Proceed Yes Repurify Further Purification Purity_Check->Repurify No Repurify->Purification

Caption: Workflow for Synthesis and Purity Assessment.

Conclusion

The purity assessment of synthesized this compound is a critical step in ensuring the quality and reliability of subsequent research and development activities. A multi-pronged analytical approach is recommended. GC-FID serves as a robust primary method for routine analysis of volatile impurities. HPLC provides a valuable orthogonal technique for comprehensive impurity profiling. For an accurate and definitive determination of absolute purity, qNMR is the method of choice. By employing these techniques and following the detailed protocols, researchers can confidently ascertain the purity of their synthesized this compound and make informed decisions for its use in further applications. When considering alternatives like 3-cyclopropylphenylboronic acid, it is important to adapt the analytical strategy to the specific chemical properties of the compound, with HPLC and qNMR being more suitable than GC.

References

A Comparative Spectroscopic Guide to 1-Bromo-3-cyclopropylbenzene and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 1-bromo-3-cyclopropylbenzene and its structural isomers, 1-bromo-2-cyclopropylbenzene and 1-bromo-4-cyclopropylbenzene. Distinguishing between these isomers is critical in synthesis and drug development, as positional differences can significantly impact molecular properties and biological activity. This document outlines the key differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, supported by generalized experimental protocols.

The three structural isomers under consideration are:

  • 1-Bromo-2-cyclopropylbenzene (ortho isomer)

  • This compound (meta isomer)

  • 1-Bromo-4-cyclopropylbenzene (para isomer)

All isomers share the same molecular formula, C₉H₉Br, and a molecular weight of approximately 197.07 g/mol .[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for differentiating these isomers. The substitution pattern on the benzene ring creates unique chemical environments for the aromatic protons and carbons, resulting in distinct chemical shifts, splitting patterns, and numbers of signals.[3]

¹H NMR Spectroscopy

The aromatic region (typically 6.5-8.0 ppm) is particularly diagnostic. The symmetry of the molecule dictates the complexity of the signals.[4]

  • Ortho (1,2-disubstituted): Lacks symmetry, resulting in four distinct signals for the four aromatic protons. These signals typically appear as complex multiplets due to multiple coupling interactions.[5]

  • Meta (1,3-disubstituted): Also lacks symmetry and is expected to show four signals for the aromatic protons. One proton, situated between the two substituents, often appears as a singlet or a narrow triplet.[4][5]

  • Para (1,4-disubstituted): Possesses a high degree of symmetry. This results in a simpler spectrum, often showing two doublets in the aromatic region, which may appear as an AA'BB' system.[5][6]

The cyclopropyl and benzylic protons will appear upfield, but their exact shifts are also influenced by the position of the bromine atom.

Table 1: Comparative ¹H NMR Data (Predicted/Typical Ranges in ppm)

Proton Type Ortho Isomer Meta Isomer Para Isomer
Aromatic CH~7.0 - 7.6 (4H, m)~6.9 - 7.4 (4H, m)~7.0 - 7.5 (4H, two d)
Cyclopropyl CH (Benzylic)~1.9 - 2.2 (1H, m)~1.8 - 2.1 (1H, m)~1.8 - 2.1 (1H, m)
Cyclopropyl CH₂~0.6 - 1.1 (4H, m)~0.6 - 1.1 (4H, m)~0.6 - 1.1 (4H, m)

Note: 'm' denotes multiplet, 'd' denotes doublet. Actual chemical shifts may vary based on solvent and experimental conditions.

¹³C NMR Spectroscopy

The number of unique carbon signals in the aromatic region (120-150 ppm) is a clear indicator of the substitution pattern.[3]

  • Ortho Isomer: Six distinct aromatic carbon signals are expected due to the lack of symmetry.[3]

  • Meta Isomer: Also expected to show six aromatic carbon signals.[3]

  • Para Isomer: Due to symmetry, only four aromatic carbon signals will be observed (two for the substituted carbons and two for the unsubstituted carbons).[3]

Table 2: Comparative ¹³C NMR Data (Predicted/Typical Number of Signals)

Carbon Type Ortho Isomer Meta Isomer Para Isomer
Aromatic C (Substituted)2 signals2 signals2 signals
Aromatic CH4 signals4 signals2 signals
Total Aromatic Signals 6 6 4
Cyclopropyl CH1 signal1 signal1 signal
Cyclopropyl CH₂1 signal1 signal1 signal

Infrared (IR) Spectroscopy

IR spectroscopy helps identify functional groups and can provide strong clues about the benzene ring's substitution pattern by examining the C-H out-of-plane bending vibrations in the 900-675 cm⁻¹ region.[7]

  • Aromatic C-H Stretch: All isomers will show C-H stretching vibrations slightly above 3000 cm⁻¹.[7]

  • Aromatic C=C Stretch: Bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.[7][8]

  • Out-of-Plane (oop) Bending: This region is highly diagnostic for substitution patterns.[9]

    • Ortho: A strong band is typically observed between 770-735 cm⁻¹.

    • Meta: Two characteristic bands are often seen, one between 810-750 cm⁻¹ and another near 690 cm⁻¹.[9]

    • Para: A single strong band is expected in the range of 860-790 cm⁻¹.[9]

Table 3: Comparative IR Data (Key Diagnostic Peaks in cm⁻¹)

Vibrational Mode Ortho Isomer Meta Isomer Para Isomer
Aromatic C-H Stretch~3100 - 3000~3100 - 3000~3100 - 3000
C-H Out-of-Plane Bend~770 - 735~810 - 750 and ~690~860 - 790

Mass Spectrometry (MS)

While structural isomers have the same molecular weight and will show the same molecular ion peak, high-resolution mass spectrometry can confirm the elemental composition. The fragmentation patterns in electron ionization (EI) MS might show subtle differences, but they are generally less reliable for distinguishing these types of isomers compared to NMR.

  • Molecular Ion (M⁺): All three isomers will exhibit a molecular ion peak at an m/z corresponding to C₉H₉Br. Due to the presence of bromine, there will be a characteristic isotopic pattern with two peaks of nearly equal intensity: M⁺ (with ⁷⁹Br) and M+2 (with ⁸¹Br). For C₉H₉Br, these peaks would appear at approximately m/z 196 and 198.[2]

  • Fragmentation: Common fragmentation pathways would involve the loss of a bromine atom (M-Br)⁺ or cleavage of the cyclopropyl ring.

Experimental Workflow & Isomer Identification

The following diagram illustrates the logical workflow for identifying an unknown isomer of this compound using the spectroscopic data discussed.

G cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation & Identification Unknown Unknown Isomer (1-Bromo-cyclopropylbenzene) NMR NMR Spectroscopy (¹H and ¹³C) Unknown->NMR Primary Method IR IR Spectroscopy Unknown->IR Confirmatory MS Mass Spectrometry Unknown->MS Composition Check NMR_Data ¹³C: 4 Aromatic Signals ¹H: 2 Doublets (Aromatic) NMR->NMR_Data NMR_Data_Ortho_Meta ¹³C: 6 Aromatic Signals ¹H: 4 Complex Signals (Aromatic) NMR->NMR_Data_Ortho_Meta IR_Data_Para IR: ~830 cm⁻¹ (C-H oop bend) IR->IR_Data_Para IR_Data_Ortho IR: ~750 cm⁻¹ (C-H oop bend) IR->IR_Data_Ortho IR_Data_Meta IR: ~780 cm⁻¹ & ~690 cm⁻¹ (C-H oop bends) IR->IR_Data_Meta Para Para Isomer (1-Bromo-4-cyclopropylbenzene) NMR_Data->Para IR_Data_Para->Para NMR_Data_Ortho_Meta->IR Further Analysis Ortho Ortho Isomer (1-Bromo-2-cyclopropylbenzene) IR_Data_Ortho->Ortho Meta Meta Isomer (this compound) IR_Data_Meta->Meta

Caption: Workflow for spectroscopic identification of bromocyclopropylbenzene isomers.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques mentioned.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the isomer sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Set the spectral width to cover the range of approximately -1 to 12 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover approximately 0 to 220 ppm. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy
  • Sample Preparation: If the sample is a solid, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal. If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl).

  • Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Collect a background spectrum of the empty ATR crystal or salt plates. Then, collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000 to 400 cm⁻¹.

  • Data Processing: The final spectrum is automatically generated as a ratio of the sample spectrum to the background spectrum and is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane) to make a dilute solution (~1 mg/mL).

  • Instrumentation: Use a mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and introduction, or use a direct insertion probe.

  • Acquisition: For Electron Ionization (EI), use a standard electron energy of 70 eV. Acquire the mass spectrum over a range of m/z 40-400.

  • Data Analysis: Identify the molecular ion peak (M⁺) and its isotopic pattern (M+2). Analyze the major fragment ions to support the proposed structure.

References

The Strategic Utility of 1-Bromo-3-cyclopropylbenzene in Modern Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that profoundly impacts the efficiency, scalability, and cost-effectiveness of a synthetic campaign. 1-Bromo-3-cyclopropylbenzene has emerged as a valuable building block, particularly in the synthesis of biologically active molecules. This guide provides a comprehensive literature review of its applications, offering a comparative analysis against alternative substrates and detailing experimental protocols for key transformations.

The unique physicochemical properties of the cyclopropyl moiety, such as its conformational rigidity and metabolic stability, have made it a sought-after feature in medicinal chemistry.[1] Consequently, functionalized cyclopropylbenzenes like this compound serve as important precursors for introducing this desirable group into complex molecular architectures.

Comparative Analysis of this compound in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds. The reactivity of the aryl halide is a crucial parameter in these transformations. Generally, the reactivity follows the trend I > Br > Cl, which is attributed to the bond dissociation energies of the carbon-halogen bond.[2] The weaker C-Br bond is more readily cleaved during the oxidative addition step in the catalytic cycle compared to the more robust C-Cl bond.[2]

While direct, side-by-side quantitative comparisons for this compound against its chloro-analogue are not extensively documented in the literature, the general principles of reactivity are well-established. Reactions with this compound are expected to proceed under milder conditions, with lower catalyst loadings and shorter reaction times, often resulting in higher yields compared to 1-chloro-3-cyclopropylbenzene.[2]

Table 1: Qualitative Comparison of this compound and Alternatives in Palladium-Catalyzed Cross-Coupling Reactions

FeatureThis compound1-Chloro-3-cyclopropylbenzene
Reactivity HigherLower
Typical Reaction Conditions Milder (lower temperature, shorter time)More forcing (higher temperature, longer time)
Catalyst Loading Typically lowerOften requires higher loading or more specialized catalysts
Cost Generally higherGenerally lower
Availability Readily available from various suppliersReadily available

Application in the Synthesis of Bioactive Molecules: The Case of Hedgehog Pathway Inhibitors

The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and its aberrant activation is implicated in several cancers.[3][4] Small molecule inhibitors of this pathway have emerged as a promising class of anti-cancer agents.[4] One of the most prominent examples is Vismodegib, the first FDA-approved Hh pathway inhibitor for the treatment of basal cell carcinoma.[5][6]

Vismodegib functions by binding to and inhibiting Smoothened (SMO), a key transmembrane protein in the Hh pathway.[5] In many cancers, mutations in the Patched-1 (PTCH1) receptor lead to the constitutive activation of SMO, driving uncontrolled cell proliferation.[3] Vismodegib blocks this activation, thereby halting the downstream signaling cascade.[3]

While the industrial synthesis of Vismodegib may utilize different starting materials, the cyclopropylphenyl moiety is a key structural feature of other Hh pathway inhibitors. This compound serves as a valuable precursor for the synthesis of analogues and related compounds in this class. For instance, the synthesis of various N-cyclopropylanilines, which are important pharmacophores, can be achieved with high efficiency using Buchwald-Hartwig amination.

Experimental Protocols

1. Buchwald-Hartwig Amination for the Synthesis of N-Arylcyclopropylamines

This protocol describes a general procedure for the palladium-catalyzed amination of aryl bromides with cyclopropylamine, which has been reported to proceed in high yields (85-92%) for various bromobenzene derivatives.

Materials:

  • This compound

  • Cyclopropylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

  • In an oven-dried Schlenk tube, combine Pd₂(dba)₃ (typically 1-2 mol%) and BINAP (typically 1.5-3 mol%).

  • Add this compound (1.0 eq) and sodium tert-butoxide (1.4 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe, followed by cyclopropylamine (1.2 eq).

  • Seal the tube and heat the reaction mixture with stirring at a temperature typically ranging from 80 to 110 °C.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

2. Suzuki-Miyaura Coupling for the Synthesis of Biaryl Compounds

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between aryl halides and organoboron compounds.

Materials:

  • This compound

  • Arylboronic acid or ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • A suitable phosphine ligand (e.g., triphenylphosphine (PPh₃) or a biarylphosphine ligand like SPhos)

  • A base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

  • A solvent system (e.g., toluene/water, dioxane/water, or an alcohol)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid or ester (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the ligand (e.g., PPh₃, 2-10 mol%).

  • Add the solvent system and degas the mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture under an inert atmosphere with stirring. Reaction temperatures typically range from 80 to 110 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent, wash the combined organic layers, and dry over an anhydrous salt.

  • Remove the solvent in vacuo and purify the product by chromatography or recrystallization.

Visualizing the Hedgehog Signaling Pathway and Synthetic Workflow

To better understand the biological context and the synthetic strategy, the following diagrams are provided.

Hedgehog_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hh Ligand Hh Ligand PTCH1 PTCH1 Hh Ligand->PTCH1 Binds and inactivates SMO SMO PTCH1->SMO Inhibits GLI GLI SMO->GLI Activates SUFU SUFU SUFU->GLI Sequesters and inhibits GLI_active Active GLI GLI->GLI_active Activation and Release from SUFU TargetGenes Target Gene Transcription GLI_active->TargetGenes Translocates and activates Vismodegib Vismodegib Vismodegib->SMO Inhibits

Caption: The Hedgehog signaling pathway and the mechanism of action of Vismodegib.

Synthetic_Workflow Start This compound Coupling Palladium-Catalyzed Cross-Coupling (e.g., Buchwald-Hartwig Amination) Start->Coupling Intermediate N-(3-cyclopropylphenyl)aniline Intermediate Coupling->Intermediate Modification Further Synthetic Modifications Intermediate->Modification Target Bioactive Molecule (e.g., Hh Pathway Inhibitor Analogue) Modification->Target

Caption: General synthetic workflow using this compound.

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Bromo-3-cyclopropylbenzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate safety and logistical information for the disposal of 1-Bromo-3-cyclopropylbenzene, ensuring compliance and minimizing environmental impact.

Core Safety and Handling Precautions

This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, adherence to strict safety protocols is paramount. Always handle this compound within a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory to prevent accidental exposure.[2]

Waste Segregation: The Critical First Step

As a brominated organic compound, this compound is categorized as a halogenated waste.[3] It is crucial to segregate it from non-halogenated chemical waste streams.[2][3][4] Improper mixing can lead to complex and costly disposal procedures.[2][4]

Quantitative Data Summary

While specific quantitative disposal limits are dictated by local regulations and institutional policies, the following table summarizes key data for this compound.

PropertyValueSource
Molecular FormulaC₉H₉Br[1]
Molecular Weight197.07 g/mol [1]
FormSolid[5]
Storage Class11 - Combustible Solids[5]
Halogen Content>2% (as a brominated compound)[6]

Hypothetical Experimental Protocol: Handling and Disposal Workflow

This protocol outlines a typical laboratory workflow involving the use and subsequent disposal of this compound.

Objective: To safely utilize this compound in a reaction and correctly dispose of the resulting waste.

Materials:

  • This compound

  • Appropriate solvents and reagents

  • Designated "Halogenated Organic Waste" container

  • Personal Protective Equipment (PPE)

  • Chemical fume hood

Procedure:

  • Preparation:

    • Don all required PPE: safety goggles, chemical-resistant gloves, and a lab coat.

    • Ensure the chemical fume hood is operational and certified.

    • Pre-label a dedicated, compatible waste container with "Hazardous Waste," "Halogenated Organics," and list "this compound" as a constituent.

  • Reaction Setup:

    • Conduct all weighing and transferring of this compound inside the chemical fume hood to prevent inhalation of dust or vapors.

    • Set up the reaction apparatus as required by the specific experimental design.

  • Reaction Quenching and Workup:

    • Upon completion, quench the reaction carefully according to the established protocol.

    • During the workup phase (e.g., extractions), collect all aqueous and organic layers containing the brominated compound or its derivatives into the designated halogenated waste container.

  • Decontamination:

    • Rinse all contaminated glassware with a small amount of an appropriate solvent (e.g., acetone, ethanol).

    • Transfer the rinse solvent into the "Halogenated Organic Waste" container.

  • Waste Consolidation and Storage:

    • Securely cap the waste container when not in use.

    • Store the container in a designated satellite accumulation area, away from incompatible materials.[2][4]

  • Disposal Request:

    • Once the waste container is nearly full (typically around 75-80% capacity to allow for expansion), submit a chemical waste pickup request to your institution's Environmental Health and Safety (EHS) department.

Disposal Pathway

The logical flow for the proper disposal of this compound is illustrated below. This process ensures safety and regulatory compliance from the laboratory bench to final disposal.

G cluster_lab Laboratory Operations cluster_storage Waste Accumulation cluster_disposal Final Disposal A Handling of this compound (in Fume Hood with PPE) B Chemical Reaction & Workup A->B C Collect Waste into Designated 'Halogenated Waste' Container B->C D Decontaminate Glassware (Rinsate to Waste Container) B->D Contaminated Glassware E Securely Cap and Store Container in Satellite Accumulation Area C->E D->C F Request Waste Pickup from EHS E->F G EHS Transports for Proper Disposal (e.g., Incineration) F->G

Caption: Workflow for the safe disposal of this compound.

Final Disposal Considerations

The ultimate disposal of halogenated organic waste is typically achieved through high-temperature incineration.[7] This method is effective in breaking down the halogenated compounds into less harmful substances. It is imperative to entrust this final step to certified hazardous waste management professionals, coordinated through your institution's EHS office. By adhering to these procedures, you contribute to a safe and sustainable research environment.

References

×

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Bromo-3-cyclopropylbenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.